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  • Product: TINUVIN-1130
  • CAS: 84268-33-7

Core Science & Biosynthesis

Foundational

TINUVIN-1130 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TINUVIN-1130, a widely used liquid UV absorber of the hydroxyphenyl benzotriazole class. Designed for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TINUVIN-1130, a widely used liquid UV absorber of the hydroxyphenyl benzotriazole class. Designed for researchers, scientists, and professionals in drug development and material science, this document details the core attributes of TINUVIN-1130, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its mechanism and application.

Chemical Structure and Composition

TINUVIN-1130 is not a single compound but a mixture of related structures, which contributes to its liquid form and broad applicability. Its primary components are based on a hydroxyphenyl benzotriazole core, functionalized with a propionic acid-poly(ethylene glycol) ester group.

The chemical composition is a mixture of:

  • 50% : β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester

  • 38% : Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester

  • 12% : Polyethylene glycol 300[1][2]

CAS Number: 104810-48-2[1][3][4]

Core chemical structures in TINUVIN-1130.

Physicochemical Properties

TINUVIN-1130 is a light yellow to light amber viscous liquid.[1][3][4][5] Its physical and chemical properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties
PropertyValueTest Method/ConditionsReference(s)
Appearance Light yellow to light amber viscous liquidVisual[1][3][4][5]
Density 1.17 g/cm³@ 20 °C[1][3][4]
Dynamic Viscosity 7400 mPa·s (or cps)@ 20 °C[1][4][6]
Boiling Point 166 °C@ 0.011 kPa[3][7]
Flash Point 218 °CClosed cup (ISO 2719)[3][7]
Vapor Pressure 0.0048 hPa@ 25 °C (OECD Guideline 104)[3][7]
Partition Coefficient (log Pow) ~5.2@ 20 °C (OECD Guideline 117)[7]
Thermal Decomposition > 250 °C-[7][8]
Autoignition Temperature 405 °CDIN 51794[7]
Table 2: Solubility and Miscibility
SolventMiscibility ( g/100g solution @ 20°C)Reference(s)
WaterInsoluble (0.0077 g/L)[3][9]
Butyl Carbitol> 50[1][4][6]
Butanol> 50[1][4][6]
Butyl Acetate> 50[1][4][6]
Ethyl Glycol> 50[1][4][6]
1-Methoxypropylacetate-2> 50[1][4][6]
Methyl Ethyl Ketone> 50[1][4][6]
Xylene> 50[1][6]
Hexanediol Diacrylate (HDDA)> 50[1]
Trimethylolpropane Triacrylate (TMPTA)> 50[1]

Mechanism of Action: UV Absorption

TINUVIN-1130 belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its protective mechanism involves the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy.[10] This process, known as Excited State Intramolecular Proton Transfer (ESIPT), is extremely efficient and prevents the UV energy from initiating degradation reactions within the host material.

The key structural feature enabling this is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[11]

G Photostabilization Mechanism of TINUVIN-1130 (ESIPT) GroundState Ground State (Enol Form) Intramolecular H-Bond GroundState->GroundState UV Photon Absorption (290-400 nm) ExcitedState Excited Singlet State (S1) (Keto Tautomer) GroundState->ExcitedState Ultrafast Proton Transfer (<1 picosecond) VibrationalRelaxation Vibrational Relaxation (Heat Dissipation) ExcitedState->VibrationalRelaxation Rapid Internal Conversion to Ground State VibrationalRelaxation->GroundState Molecule Returns to Original State

Excited State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols

The following are detailed methodologies for key experiments cited for the characterization of TINUVIN-1130.

UV-Visible Spectroscopy (General Protocol)

This protocol outlines the determination of the UV-Visible absorption spectrum of a substance.

  • Instrument Preparation : A dual-beam UV-Vis spectrophotometer is powered on and allowed to stabilize. The appropriate light sources (deuterium for UV, tungsten/halogen for visible) are engaged.[12]

  • Solvent Selection : A suitable solvent in which TINUVIN-1130 is soluble and which is transparent in the desired UV range (e.g., toluene, hexane, ethanol) is chosen.

  • Sample Preparation : A dilute solution of TINUVIN-1130 is prepared at a known concentration (e.g., 0.001% to 0.006% w/v).[13]

  • Blank Measurement : A cuvette (typically 1 cm path length) is filled with the pure solvent. This "blank" is placed in the reference beam path of the spectrophotometer to zero the absorbance.[12][14]

  • Sample Measurement : An identical cuvette is filled with the TINUVIN-1130 solution and placed in the sample beam path.

  • Spectrum Acquisition : The spectrophotometer scans the sample across the desired wavelength range (e.g., 290 nm to 450 nm).

  • Data Analysis : The instrument records the absorbance at each wavelength, generating a graph of absorbance versus wavelength.[15] The Beer-Lambert Law (A = εbc) can be used to calculate molar absorptivity (ε) if the concentration (c) and path length (b) are known.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals atmospheric pressure.

  • Apparatus : A boiling test tube is placed within a liquid bath for uniform heating. A thermometer or thermocouple is positioned with its sensor in close contact with the test tube wall, at the same level as the sample surface. A capillary tube, sealed about 1 cm from its lower end, is placed inside the test tube.[1]

  • Procedure : The sample of TINUVIN-1130 is placed in the test tube. The apparatus is heated slowly.

  • Observation : As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the lower end of the capillary tube.[1][16]

  • Measurement : The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubble stream stops, and the liquid begins to rise into the capillary tube.[1]

Flash Point Determination (ISO 2719: Pensky-Martens Closed Cup)

This method determines the lowest temperature at which vapors of the substance will ignite.

  • Apparatus : A Pensky-Martens closed cup tester is used, which consists of a brass test cup with a tightly fitting lid equipped with a stirrer and an ignition source port.[17][18]

  • Sample Preparation : The test cup is filled with TINUVIN-1130 to the specified level. The lid is secured.

  • Heating : The sample is heated at a slow, constant rate while being continuously stirred.[17]

  • Ignition Test : At prescribed temperature intervals, the stirring is stopped, and an ignition source (test flame) is applied into the cup's opening.[19]

  • Determination : The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash inside the cup.[17][19]

Vapor Pressure Determination (OECD Guideline 104: Gas Saturation Method)

This protocol is suitable for substances with low volatility.

  • Principle : A stream of inert gas (e.g., nitrogen) is passed through or over the TINUVIN-1130 sample at a known, slow rate, allowing the gas to become saturated with the substance's vapor.[20]

  • Apparatus : The setup includes a gas flow control system, a sample chamber maintained at a constant temperature (e.g., 25°C), and a trapping system (e.g., a cold trap or a sorbent tube).[20]

  • Procedure : The inert gas is passed through the sample for a measured period. The total volume of gas is recorded. The vaporized substance is captured in the trapping system.

  • Analysis : The amount of substance captured in the trap is determined analytically (e.g., by chromatography).

  • Calculation : The vapor pressure is calculated from the mass of the condensed substance, the total volume of gas passed, and the molecular weight of the substance, using the ideal gas law.[20]

Partition Coefficient (n-octanol/water) (OECD Guideline 117: HPLC Method)

This method estimates the lipophilicity of a substance.

  • Principle : The method correlates the retention time of a substance on a reverse-phase High-Performance Liquid Chromatography (HPLC) column with its n-octanol/water partition coefficient (Pow). Lipophilic compounds are retained longer.[5][7][10][21]

  • Apparatus : An HPLC system with a reverse-phase column (e.g., C18) and a UV detector.[21]

  • Calibration : A series of reference compounds with known log Pow values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Pow values.

  • Sample Analysis : A solution of TINUVIN-1130 is injected into the HPLC system under the same isocratic conditions. Its retention time is measured in duplicate.[7][10]

  • Determination : The log Pow of TINUVIN-1130 is determined by interpolating its retention time on the calibration curve.[7][10]

Applications and Synergistic Use

TINUVIN-1130 is a versatile UV absorber used in a wide array of applications where protection from UV degradation is critical.[11][21][22] Its liquid form and good solubility make it easy to incorporate into both solvent-borne and water-borne systems.[1][3][4][23]

Key Applications Include:

  • Automotive and Industrial Coatings : Protects against gloss reduction, cracking, blistering, and color change.[5][22][24]

  • Wood Coatings and Stains : Preserves the appearance of light-sensitive substrates like wood.[4][5][23]

  • Plastics and Polymers : Enhances the durability and color stability of materials like polycarbonate, PVC, and PET.[24]

  • Adhesives and Sealants : Improves weathering resistance and long-term performance.[17][24]

G Workflow: Incorporating TINUVIN-1130 in a Coating start Start: Coating Formulation resin Select Base Resin (e.g., Acrylic, Polyurethane) start->resin solvent Add Solvents / Water resin->solvent premix Create Pigment/Binder Premix solvent->premix disperse Disperse Pigments premix->disperse letdown Letdown Stage disperse->letdown add_tinuvin Add TINUVIN-1130 (1.0-3.0% concentration) letdown->add_tinuvin add_hals Add HALS Co-stabilizer (e.g., TINUVIN-292) add_tinuvin->add_hals additives Incorporate Other Additives (Flow agents, etc.) add_hals->additives qc Quality Control Checks (Viscosity, pH, etc.) additives->qc finish Finished Coating qc->finish

General workflow for coating formulation.
Synergy with Hindered Amine Light Stabilizers (HALS)

For superior protection, TINUVIN-1130 is frequently used in combination with a Hindered Amine Light Stabilizer (HALS) like TINUVIN-292 or TINUVIN-123.[1][4][13][25][26] This synergistic combination provides a more robust defense against polymer degradation.[6][24]

  • TINUVIN-1130 (UVA) : Acts as the first line of defense by absorbing most of the incident UV radiation (governed by the Beer-Lambert Law).[24][27]

  • HALS : Acts as a radical scavenger, neutralizing any free radicals that form from the UV energy that bypasses the absorber. HALS are not consumed in the process and can regenerate, providing long-term protection.[6][24][27]

G Synergistic Protection: UVA and HALS cluster_UVA UVA Mechanism (TINUVIN-1130) cluster_HALS HALS Mechanism UV UV Radiation UVA TINUVIN-1130 UV->UVA Absorbs UV_leak Unabsorbed UV UV->UV_leak Heat Harmless Heat UVA->Heat Dissipates as Polymer Polymer Matrix Radicals Free Radicals (R•) Polymer->Radicals Forms HALS HALS Radicals->HALS Scavenged by HALS->HALS Regenerates Stable Stable Products HALS->Stable Neutralizes to UV_leak->Polymer

Complementary mechanisms of UVA and HALS stabilizers.

References

Exploratory

An In-depth Technical Guide to the UV Absorption Mechanism of TINUVIN-1130

For Researchers, Scientists, and Drug Development Professionals Abstract Tinuvin-1130, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a critical component in the stabilization of mate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinuvin-1130, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a critical component in the stabilization of materials against photodegradation. Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy through a rapid and efficient non-radiative decay pathway. This technical guide provides a comprehensive overview of the core mechanism of UV absorption by Tinuvin-1130, focusing on the principles of excited-state intramolecular proton transfer (ESIPT). This document delves into the photophysical properties, experimental protocols for characterization, and the key structural features that enable its robust performance as a UV stabilizer.

Introduction

The ever-increasing demand for durable and long-lasting materials in various sectors, including pharmaceuticals, coatings, and plastics, necessitates the use of effective light stabilizers. Ultraviolet (UV) radiation, a component of sunlight, can initiate photochemical reactions that lead to the degradation of polymeric materials, causing discoloration, loss of mechanical properties, and reduced service life. Tinuvin-1130 is a liquid UV absorber specifically designed for high-performance applications where resistance to UV degradation is paramount.[1][2] Its broad spectral coverage in the UV-A (320-400 nm) and UV-B (280-320 nm) regions makes it a versatile and widely used photostabilizer.[3]

This guide will explore the fundamental mechanism that underpins the exceptional photostability of Tinuvin-1130, providing researchers and professionals with the in-depth knowledge required for its effective application and for the development of future light-stabilizing technologies.

Chemical Composition and Structure

Tinuvin-1130 is not a single chemical entity but a mixture of mono- and di-esters of a substituted hydroxyphenyl benzotriazole with polyethylene glycol. The primary active component responsible for the UV absorption is the hydroxyphenyl benzotriazole moiety.

Table 1: Chemical Composition of Tinuvin-1130

ComponentPercentageCAS Number
β-[3-(2H-Benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester~50%104810-48-2
Bis{β-[3-(2H-Benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester~38%104810-47-1
Poly(ethylene glycol) 300~12%25322-68-3

The core functional unit features a benzotriazole ring linked to a hydroxyphenyl group. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is the key structural feature that enables its unique photoprotective mechanism.

Caption: General chemical structure of the hydroxyphenyl benzotriazole moiety in Tinuvin-1130, highlighting the intramolecular hydrogen bond.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of Tinuvin-1130 is attributed to an ultrafast and highly efficient process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This process allows for the rapid and safe dissipation of absorbed UV energy as heat, preventing the molecule from undergoing degradative photochemical reactions. The ESIPT cycle can be broken down into four key steps:

  • UV Absorption (Excitation): The molecule in its ground state (enol form) absorbs a photon of UV radiation, promoting it to an electronically excited state (S1). This excitation alters the electron distribution within the molecule, making the phenolic proton more acidic and the benzotriazole nitrogen more basic.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the proton from the hydroxyl group is rapidly transferred to the nearby nitrogen atom of the benzotriazole ring. This is an extremely fast process, occurring on the femtosecond timescale.[5] This transfer results in the formation of an excited-state keto tautomer.

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly decays to its ground state through non-radiative processes, primarily vibrational relaxation (heat dissipation). This step is crucial as it prevents the molecule from undergoing potentially damaging photochemical reactions or emitting fluorescence.

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is less stable than the enol form. Consequently, a reverse proton transfer occurs, regenerating the original enol structure and completing the photoprotective cycle. The molecule is now ready to absorb another UV photon.

ESIPT_Cycle A Ground State (Enol Form, S₀) B Excited State (Enol Form, S₁) (UV Photon Absorption) A->B hν (UV Absorption) C Excited State (Keto Tautomer, S₁') (Ultrafast Proton Transfer) B->C ESIPT (~20 fs) D Ground State (Keto Tautomer, S₀') (Non-Radiative Decay - Heat Dissipation) C->D Vibrational Relaxation (Heat) D->A Reverse Proton Transfer caption The ESIPT cycle of Tinuvin-1130.

Caption: The four-stage Excited-State Intramolecular Proton Transfer (ESIPT) cycle of Tinuvin-1130.

Photophysical Data

Table 2: Photophysical Properties of Hydroxyphenyl Benzotriazole UV Absorbers

ParameterValueSignificance
UV Absorption Maxima (λmax) ~305 nm and ~345 nmBroad absorption covering both UV-B and UV-A regions, providing comprehensive protection.[6]
Molar Absorptivity (ε) High (specific value proprietary)A high molar absorptivity indicates a high probability of absorbing UV photons at the wavelengths of absorption.
Excited-State Lifetime (τ) Extremely short (proton transfer ~20 fs for Tinuvin P)The ultrafast deactivation of the excited state minimizes the chance for photochemical side reactions.[5]
Quantum Yield of Photodegradation (Φd) Very low (e.g., < 10⁻⁵)Indicates high photostability and a long service lifetime.
Fluorescence Quantum Yield (Φf) Very lowThe energy is dissipated primarily as heat rather than being re-emitted as light, which is the desired outcome.

Experimental Protocols

The characterization of the UV absorption mechanism and photostability of Tinuvin-1130 involves several key spectroscopic techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the UV absorption spectrum of Tinuvin-1130, identifying the wavelengths of maximum absorption and quantifying its ability to absorb light.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Tinuvin-1130 in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Measure the absorbance spectrum of each diluted sample over the desired wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Determine the wavelengths of maximum absorbance (λmax).

    • If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Tinuvin-1130 in a UV-transparent solvent B Perform Serial Dilutions A->B C Record Baseline with Solvent B->C D Measure Absorbance Spectra of Diluted Samples C->D E Plot Absorbance vs. Wavelength D->E F Determine λmax and Calculate ε E->F caption Workflow for UV-Vis Spectroscopy.

Caption: A generalized experimental workflow for UV-Vis absorption spectroscopy of Tinuvin-1130.

Femtosecond Transient Absorption Spectroscopy

This advanced technique is employed to study the ultrafast dynamics of the excited states, providing direct evidence for the ESIPT mechanism and measuring the lifetimes of the transient species involved.

Methodology:

  • Sample Preparation:

    • A solution of Tinuvin-1130 in a suitable solvent is prepared, with the concentration adjusted to have a sufficient optical density at the pump wavelength.

    • The sample is typically flowed through a sample cell to prevent photodegradation during the experiment.

  • Instrumentation:

    • A femtosecond laser system is used to generate both the pump and probe pulses.

    • The pump pulse is tuned to a wavelength where Tinuvin-1130 absorbs strongly (e.g., one of its λmax values).

    • The probe is a broadband white-light continuum pulse.

    • An optical delay line is used to control the time delay between the pump and probe pulses.

  • Measurement:

    • The pump pulse excites the sample.

    • The probe pulse passes through the excited sample at a specific time delay.

    • The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The data is presented as a two-dimensional plot of change in absorbance versus wavelength and time.

    • Kinetic analysis of the rise and decay of transient absorption signals allows for the determination of the timescales of the ESIPT and subsequent relaxation processes.

Conclusion

Tinuvin-1130 is a highly effective UV absorber due to its inherent ability to safely dissipate damaging UV radiation through the elegant and efficient mechanism of Excited-State Intramolecular Proton Transfer. The core hydroxyphenyl benzotriazole structure, with its pre-formed intramolecular hydrogen bond, is perfectly poised to undergo this ultrafast photoprotective cycle. A thorough understanding of this mechanism, supported by quantitative photophysical data and detailed experimental characterization, is essential for the rational design and application of photostabilizers in a wide range of materials, ensuring their longevity and performance under UV exposure. The information presented in this guide provides a solid foundation for researchers and professionals working to mitigate the deleterious effects of UV radiation.

References

Foundational

A Technical Guide to the UV Absorbance Spectrum of TINUVIN® 1130

TINUVIN® 1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically formulated for the protection of coatings.[1] Its efficacy lies in its ability to absorb harmful...

Author: BenchChem Technical Support Team. Date: December 2025

TINUVIN® 1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically formulated for the protection of coatings.[1] Its efficacy lies in its ability to absorb harmful UV radiation, thereby protecting light-sensitive substrates like wood and plastics from degradation.[1][2] This guide provides an in-depth look at its UV absorbance characteristics, supported by quantitative data and experimental methodologies.

Chemical Composition

TINUVIN® 1130 is a mixture of:

  • β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester (50%)

  • Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester (38%)

  • Polyethylene glycol (12%)[2]

UV Absorbance Profile

TINUVIN® 1130 exhibits broad and strong absorption in the UV-A (320-400 nm) and UV-B (290-320 nm) regions of the electromagnetic spectrum.[2][3] This characteristic allows it to effectively shield materials from the most damaging wavelengths of solar radiation.

The following table summarizes the UV absorbance and transmittance properties of TINUVIN® 1130. The transmittance data has been sourced from a technical datasheet, while the peak absorbance is noted from comparative studies.

ParameterWavelength (nm)Value
Peak UV Absorbance~345-350Strong absorption
Transmittance in Toluene (1 cm cell)
460≥ 95%
500≥ 97%

Table 1: Summary of the UV absorbance and transmittance data for TINUVIN® 1130. Data sourced from multiple technical documents.[4][5]

The transmittance spectrum in toluene reveals that as the concentration of TINUVIN® 1130 increases, the transmittance of UV light decreases, signifying greater absorption.

Experimental Protocol for UV-Visible Spectroscopy

The determination of the UV absorbance spectrum of TINUVIN® 1130 is typically conducted using UV-Visible (UV-Vis) spectroscopy. The following protocol is based on the methodology described in the product's technical documentation.[1][2]

Objective: To measure the UV transmittance and absorbance of TINUVIN® 1130 at various concentrations.

Materials and Equipment:

  • TINUVIN® 1130

  • Toluene (spectroscopic grade)

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of TINUVIN® 1130 in toluene.

  • Preparation of Dilutions: From the stock solution, prepare a series of dilutions at specified concentrations (e.g., 0.001%, 0.002%, 0.004%, 0.006% w/v).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 290 nm to 500 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent (toluene) to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Fill a separate quartz cuvette with the most dilute TINUVIN® 1130 solution. Place it in the sample beam of the spectrophotometer.

  • Data Acquisition: Scan the sample across the defined wavelength range and record the transmittance (or absorbance) spectrum.

  • Repeat for all Concentrations: Repeat steps 5 and 6 for each of the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis: The resulting spectra can be plotted as transmittance vs. wavelength or converted to absorbance vs. wavelength using the formula: Absorbance = 2 - log10(%Transmittance).

Mechanism of UV Protection

The following diagram illustrates the protective mechanism of TINUVIN® 1130.

UV_Protection_Mechanism cluster_0 UV Radiation cluster_1 Coating System UV_Light UV Light Tinuvin_1130 TINUVIN® 1130 UV_Light->Tinuvin_1130 Absorbed Substrate Protected Substrate Tinuvin_1130->Substrate Protects

Caption: Protective pathway of TINUVIN® 1130 against UV degradation.

References

Exploratory

TINUVIN-1130 solubility in organic solvents

An In-Depth Technical Guide to the Solubility of TINUVIN-1130 in Organic Solvents Introduction TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically for...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of TINUVIN-1130 in Organic Solvents

Introduction

TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically formulated for coatings.[1][2] Its primary function is to protect light-sensitive substrates like wood and plastics from UV degradation by providing broad UV-A and UV-B absorption.[1][3] Developed for high-performance industrial and automotive coating applications, TINUVIN-1130 is noted for its high resistance to temperature and extraction.[1][4] It is a viscous liquid, typically yellow to light amber in appearance.[5][6] This guide provides a detailed overview of its solubility in various organic solvents, experimental protocols for solubility determination, and a logical workflow for solvent selection.

Data Presentation: Solubility of TINUVIN-1130

TINUVIN-1130 is characterized by its high miscibility with a wide range of common organic solvents.[1][2] It is generally soluble in both polar and non-polar solvents but is not miscible with water.[4][5][7] The quantitative data available from technical datasheets indicates a high degree of solubility in numerous solvents, making it a versatile additive for both solvent-based and water-borne systems.[3][8] For water-borne systems, it can be incorporated by first diluting it with a water-miscible solvent, such as butyl carbitol.[1][4]

The table below summarizes the miscibility of TINUVIN-1130 in various organic solvents at 20°C.

SolventMiscibility ( g/100 g solution) at 20°C
Butyl Carbitol> 50[1][4]
Butanol> 50[1][4]
Butyl Acetate> 50[1][4]
Ethyl Glycol> 50[1][4]
1-Methoxy-2-propanol Acetate> 50[1][4]
Methyl Ethyl Ketone (MEK)> 50[1][4]
Xylene> 50[2][4]
Solvesso 100> 50[1][2]
Solvesso 150> 50[1][2]
Hexanediol Diacrylate (HDDA)> 50[4]
Trimethylolpropane Triacrylate (TMPTA)> 50[4]
WaterNot Miscible[1][2][4]

Experimental Protocols: Solubility Determination

While specific internal testing protocols from the manufacturer are proprietary, a general and robust methodology for determining the equilibrium solubility of a UV absorber like TINUVIN-1130 can be established based on standard laboratory practices.[9][10] This protocol involves creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the maximum concentration (solubility) of TINUVIN-1130 in a given organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • TINUVIN-1130

  • Selected organic solvent(s)

  • Analytical balance

  • Glass vials or tubes with screw caps

  • Vortex mixer

  • Water bath sonicator

  • Temperature-controlled incubator or water bath (set to 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Mixture:

    • Add a surplus amount of TINUVIN-1130 to a pre-weighed glass vial. For example, add approximately 600 mg of TINUVIN-1130 to a vial.

    • Add a known volume or mass of the selected solvent to the vial to create a mixture where the solute concentration exceeds the expected solubility (e.g., add 1 mL or ~1 g of solvent). This ensures that undissolved solute will remain.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Employ a sequence of mechanical procedures to facilitate dissolution:

      • Vortex the mixture vigorously for 2 minutes.[11]

      • Place the vial in a water bath sonicator for up to 5-10 minutes.[11]

      • Place the vial in a temperature-controlled water bath or incubator set to 25°C.[9]

    • Allow the mixture to equilibrate for an extended period (e.g., 24 to 72 hours) with continuous gentle agitation (e.g., on a shaker) inside the temperature-controlled environment to ensure equilibrium is reached between the dissolved and undissolved states.[10]

  • Separation of Saturated Solution:

    • After equilibration, remove the vial and allow any undissolved material to settle.

    • To ensure complete separation of undissolved solute, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.[10]

  • Sample Preparation for Analysis:

    • Carefully extract a clear aliquot of the supernatant (the saturated solution) using a pipette, ensuring no solid material is disturbed.

    • Filter the aliquot through a syringe filter (0.45 µm) into a clean vial to remove any remaining suspended microparticles.[10]

  • Quantitative Analysis (UV-Vis Spectrophotometry):

    • Prepare a series of calibration standards of TINUVIN-1130 in the same solvent at known concentrations.

    • Determine the wavelength of maximum absorbance (λ-max) for TINUVIN-1130 in the solvent by scanning a standard solution.[12]

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the predetermined λ-max.[12]

    • Calculate the concentration of TINUVIN-1130 in the saturated solution using the calibration curve, accounting for the dilution factor. This final value represents the solubility.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate solvent for incorporating TINUVIN-1130 into a formulation.

G start Start: Define Formulation Requirements sys_type System Type? start->sys_type solvent_borne Solvent-Borne System sys_type->solvent_borne Solvent water_borne Water-Borne System sys_type->water_borne Water select_primary Select Primary Solvent Based on Resin System (e.g., Xylene, MEK, Butyl Acetate) solvent_borne->select_primary cosolvent Select Water-Miscible Co-Solvent (e.g., Butyl Carbitol) water_borne->cosolvent check_compat Check Co-Solvent Compatibility with Formulation cosolvent->check_compat compat_ok Proceed with Co-Solvent check_compat->compat_ok Compatible compat_fail Select Alternative Co-Solvent check_compat->compat_fail Not Compatible end_point End: Solvent Selected compat_ok->end_point compat_fail->cosolvent check_solubility Is Solubility >50 g/100g Sufficient? select_primary->check_solubility sol_yes Solubility is Sufficient. Proceed to Formulation. check_solubility->sol_yes Yes sol_no High Concentration Needed. Consider Solvent Blend or Alternative System. check_solubility->sol_no No sol_yes->end_point sol_no->end_point

Caption: Logical workflow for TINUVIN-1130 solvent selection.

References

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation of TINUVIN-1130

For Researchers, Scientists, and Drug Development Professionals Introduction TINUVIN-1130 is a liquid benzotriazole UV absorber widely utilized in various industrial applications, including coatings and plastics, to prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid benzotriazole UV absorber widely utilized in various industrial applications, including coatings and plastics, to protect materials from degradation caused by ultraviolet radiation.[1][2][3] Its efficacy and longevity in these applications are intrinsically linked to its thermal stability. Understanding the thermal behavior and degradation pathways of TINUVIN-1130 is crucial for predicting its performance at elevated processing temperatures and for ensuring the long-term durability of the stabilized products. This guide provides a comprehensive overview of the thermal stability and degradation of TINUVIN-1130, including quantitative data, detailed experimental protocols, and a proposed degradation mechanism.

Chemical Composition

TINUVIN-1130 is not a single compound but a mixture of the following components:

  • α-[3-[3-(2H-Benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxypoly(oxo-1,2-ethanediyl) (Monomer)

  • α-[3-[3-(2H-Benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]poly(oxy-1,2-ethanediyl) (Dimer)

  • Poly(ethylene glycol)

The presence of the polyethylene glycol (PEG) chain enhances its solubility and compatibility in various formulations.

Thermal Stability Analysis

The thermal stability of TINUVIN-1130 is a key performance indicator. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Degradation Data

While specific experimental data for TINUVIN-1130 is not extensively published in peer-reviewed literature, technical data sheets and safety information provide key stability indicators. The following table summarizes the known and extrapolated thermal properties of TINUVIN-1130.

ParameterValueReference/Method
Decomposition Temperature (Td) > 250 °CSafety Data Sheet[4]
Temperature at 5% Weight Loss (TGA) ~247 °CProduct Technical Data
Temperature at 10% Weight Loss (TGA) ~280 °CEstimated from typical benzotriazole UV absorber behavior
Temperature at 50% Weight Loss (TGA) ~350 °CEstimated from typical benzotriazole UV absorber behavior
Glass Transition Temperature (Tg) Not applicable (viscous liquid at room temp)DSC
Boiling Point > 166 °C at 0.011 kPaSafety Data Sheet[4]
Flash Point 218 °CSafety Data Sheet[4]
Autoignition Temperature 405 °CSafety Data Sheet[4]
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TINUVIN-1130, a typical TGA curve would show minimal weight loss at lower temperatures, followed by a significant weight loss step corresponding to its decomposition.

Hypothetical TGA and DTG Curves for TINUVIN-1130

TGA_DTG_Curve Hypothetical TGA and DTG Curves of TINUVIN-1130 cluster_tga TGA cluster_dtg DTG x_axis x_axis y_axis y_axis origin origin origin->x_axis Temperature (°C) origin->y_axis Weight (%) / Derivative Weight (%/°C)   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 0 0 100_temp 100 200_temp 200 300_temp 300 400_temp 400 500_temp 500 tga_label TGA dtg_label DTG DSC_Thermogram Hypothetical DSC Thermogram of TINUVIN-1130 cluster_dsc Hypothetical DSC Thermogram of TINUVIN-1130 x_axis x_axis y_axis y_axis origin origin origin->x_axis Temperature (°C) origin->y_axis Heat Flow (mW)   endo_label Endothermic --> p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 200_temp 200 300_temp 300 400_temp 400 500_temp 500 degradation_label Decomposition Degradation_Pathway Proposed Thermal Degradation Pathway of TINUVIN-1130 A TINUVIN-1130 (Monomer/Dimer Mixture) B Initial Thermal Stress (>250 °C) A->B C Cleavage of Ester Linkage B->C D Benzotriazole Derivatives C->D E Polyethylene Glycol Fragments C->E F Further Decomposition D->F E->F G Volatile Organic Compounds (e.g., Phenols, Alkenes, Aldehydes) F->G H Char Residue F->H TGA_Workflow Experimental Workflow for TGA A Sample Preparation: Accurately weigh 5-10 mg of TINUVIN-1130 into a ceramic or platinum TGA pan. B Instrument Setup: - Purge with inert gas (e.g., Nitrogen) at 20-50 mL/min. - Equilibrate at 30 °C. A->B C Heating Program: - Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. B->C D Data Acquisition: Record weight loss as a function of temperature. C->D E Data Analysis: - Determine onset of decomposition. - Calculate weight loss at specific temperatures. - Determine the temperature of maximum rate of decomposition (from DTG curve). D->E DSC_Workflow Experimental Workflow for DSC A Sample Preparation: Accurately weigh 5-10 mg of TINUVIN-1130 into a hermetically sealed aluminum DSC pan. B Instrument Setup: - Purge with inert gas (e.g., Nitrogen) at 20-50 mL/min. - Equilibrate at a sub-ambient temperature (e.g., -20 °C). A->B C Heating Program: - Ramp from -20 °C to 400 °C at a heating rate of 10 °C/min. B->C D Data Acquisition: Record heat flow as a function of temperature. C->D E Data Analysis: - Identify endothermic and exothermic events. - Determine onset temperatures and peak temperatures of transitions. D->E

References

Exploratory

TINUVIN-1130 (CAS Number 104810-48-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction TINUVIN-1130 is a high-performance liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class. Its primary funct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a high-performance liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class. Its primary function is to protect organic materials, such as coatings, plastics, and adhesives, from the degradative effects of UV radiation. By absorbing harmful UV rays and dissipating the energy as harmless heat, TINUVIN-1130 significantly enhances the durability, weather resistance, and lifespan of a wide range of products. This technical guide provides an in-depth overview of TINUVIN-1130, including its chemical and physical properties, mechanism of action, experimental protocols for performance evaluation, and key applications.

Chemical and Physical Properties

TINUVIN-1130 is a complex mixture, with its primary components being the mono- and di-esterification products of a substituted benzotriazole with polyethylene glycol. The CAS number 104810-48-2 specifically refers to the mono-ester component.

PropertyValueSource
CAS Number 104810-48-2
Appearance Yellow to light amber viscous liquid[1][2]
Density at 20°C 1.17 g/cm³[1][2]
Dynamic Viscosity at 20°C 7400 mPa·s[1]
Flash Point 218 °C[3]
Boiling Point 166 °C at 0.011 kPa[3]
Water Solubility Insoluble[4][5]
Solubility in Various Solvents ( g/100 g solution at 20°C)ValueSource
Butylcarbitol> 50[1]
Butanol> 50[1]
Butylacetate> 50[1]
Xylene> 50[1]
Methylethylketone> 50[1]
1-methoxypropylacetate-2> 50[1]
Hexanedioldiacrylate> 50[1]
Trimethylolpropanetriacrylate> 50[1]

Mechanism of Action: UV Protection

TINUVIN-1130 functions as a UV absorber, a type of light stabilizer. Its mechanism of action is based on the principles of photochemistry and intramolecular proton transfer. The benzotriazole moiety within the TINUVIN-1130 molecule is the active photostable chromophore.

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. It then undergoes a rapid and efficient intramolecular proton transfer, a tautomeric rearrangement, to a lower energy state. This non-radiative decay pathway allows the absorbed UV energy to be dissipated as harmless thermal energy into the surrounding polymer matrix. This process is highly efficient and reversible, allowing a single molecule of TINUVIN-1130 to absorb and dissipate thousands of UV photons without undergoing significant degradation itself. This photophysical process effectively prevents the UV radiation from reaching the polymer backbone, thus inhibiting the initiation of photodegradation reactions such as chain scission and cross-linking.

G cluster_0 Polymer Matrix cluster_1 UV Radiation cluster_2 TINUVIN-1130 Action Polymer Polymer Chains UV UV Photon (hv) UV->Polymer Blocked by TINUVIN-1130 Tinuvin TINUVIN-1130 (Ground State) UV->Tinuvin Excited_Tinuvin TINUVIN-1130* (Excited State) Tinuvin->Excited_Tinuvin UV Absorption Tautomer Proton-Transferred Tautomer Excited_Tinuvin->Tautomer Intramolecular Proton Transfer Tautomer->Tinuvin Reversion to Ground State Heat Heat Dissipation Tautomer->Heat Heat->Polymer Energy dissipated into matrix

Mechanism of UV absorption and energy dissipation by TINUVIN-1130.

The following diagram illustrates the general photodegradation pathway of a polymer and how a UV absorber like TINUVIN-1130 intervenes.

G cluster_0 Photodegradation Pathway (Without UV Absorber) cluster_1 Protective Action of TINUVIN-1130 Polymer Polymer Free_Radicals Free Radicals (P•) Polymer->Free_Radicals Initiation UV_Rad UV Radiation (hv) UV_Rad->Polymer Tinuvin_Action TINUVIN-1130 UV_Rad->Tinuvin_Action Absorbs UV Peroxy_Radicals Peroxy Radicals (POO•) Free_Radicals->Peroxy_Radicals Oxygen Oxygen (O2) Oxygen->Free_Radicals Hydroperoxides Hydroperoxides (POOH) Peroxy_Radicals->Hydroperoxides Propagation Degradation Chain Scission, Cross-linking, Yellowing Hydroperoxides->Degradation Decomposition Tinuvin_Action->Polymer Prevents initiation Heat_Dissipation Heat Tinuvin_Action->Heat_Dissipation UV Energy Conversion

Inhibition of polymer photodegradation by TINUVIN-1130.

Experimental Protocols for Performance Evaluation

To assess the efficacy of TINUVIN-1130 in a given formulation, a series of standardized tests are typically performed. These protocols often involve accelerated weathering to simulate the long-term effects of sunlight and environmental factors.

1. Accelerated Weathering

  • Objective: To simulate the damaging effects of long-term outdoor exposure in a laboratory setting.

  • Methodology:

    • Apparatus: Fluorescent UV condensation apparatus (ASTM G154) or Xenon-arc lamp apparatus (ASTM G155, ISO 4892-2).[1][2][3]

    • Procedure: Coated panels or polymer plaques are exposed to cycles of UV radiation and moisture (condensation or water spray) at controlled temperatures. The specific cycle conditions (e.g., UV-A or UV-B lamps, irradiance level, temperature, and duration of wet/dry cycles) should be selected based on the intended application and material.[1][2]

2. Evaluation of Physical and Optical Properties

Following accelerated weathering, the samples are evaluated for changes in their physical and optical properties against unexposed control samples.

  • Gloss Retention:

    • Standard: ASTM D523.[6][7][8]

    • Procedure: The specular gloss of the samples is measured at one or more angles (typically 20°, 60°, or 85°) using a gloss meter before and after weathering. Gloss retention is calculated as a percentage of the initial gloss.[6][7][8]

  • Color Change:

    • Standard: ASTM D2244.[4][9][10]

    • Procedure: The color coordinates (e.g., CIE Lab) of the samples are measured using a spectrophotometer or colorimeter before and after exposure. The total color difference (ΔE) is then calculated to quantify the change in color.[4][9][10]

  • Cracking and Blistering:

    • Standards: ASTM D661 (Cracking), ASTM D714 (Blistering).[11][12][13]

    • Procedure: The surfaces of the exposed samples are visually inspected under magnification and compared to photographic standards to rate the degree of cracking and blistering.[11][12][13]

The following diagram illustrates a general workflow for evaluating the performance of a coating containing TINUVIN-1130.

G cluster_0 Sample Preparation cluster_1 Initial Characterization cluster_2 Accelerated Weathering cluster_3 Post-Exposure Evaluation cluster_4 Data Analysis Prep Prepare Coating Formulations: - Control (no UV absorber) - Experimental (with TINUVIN-1130) Application Apply coatings to substrates (e.g., steel panels, plastic plaques) Prep->Application Curing Cure coated samples as per manufacturer's instructions Application->Curing Initial_Gloss Measure Initial Gloss (ASTM D523) Curing->Initial_Gloss Initial_Color Measure Initial Color (ASTM D2244) Curing->Initial_Color Weathering Expose samples to accelerated weathering (e.g., ASTM G154) Initial_Gloss->Weathering Initial_Color->Weathering Final_Gloss Measure Final Gloss Weathering->Final_Gloss Final_Color Measure Final Color Weathering->Final_Color Visual_Inspection Visual Inspection for Cracking (ASTM D661) and Blistering (ASTM D714) Weathering->Visual_Inspection Analysis Calculate: - % Gloss Retention - Color Difference (ΔE*) - Cracking and Blistering Ratings Final_Gloss->Analysis Final_Color->Analysis Visual_Inspection->Analysis Comparison Compare performance of control vs. experimental samples Analysis->Comparison

Experimental workflow for performance evaluation of TINUVIN-1130 in coatings.

Applications

TINUVIN-1130 is a versatile UV absorber suitable for a wide range of applications, particularly in coatings and plastics where high durability and weather resistance are required.[5][14] Its liquid form and good solubility in many organic solvents make it easy to incorporate into various formulations.[1] It is also readily emulsifiable for use in water-borne systems.[4]

Key application areas include:

  • Automotive Coatings: Used in both clear coats and pigmented base coats to protect against color change, gloss reduction, and delamination.[5][14]

  • Industrial Coatings: Provides long-term protection for coatings on metal, wood, and plastics in demanding industrial environments.[5][14]

  • Wood Coatings: Protects the natural wood substrate from discoloration and degradation caused by UV light.[5][14]

  • Plastics: Can be incorporated into various plastics to improve their light stability, especially in applications requiring transparency.[5]

  • Adhesives and Sealants: Enhances the durability and performance of adhesives and sealants exposed to sunlight.[5]

For optimal performance, TINUVIN-1130 is often used in combination with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292 or TINUVIN-123.[1][2] This synergistic combination provides comprehensive protection against both UV degradation and photo-oxidation.[1][2] Recommended concentrations typically range from 1.0 - 3.0% TINUVIN-1130 and 0.5 - 2.0% HALS, based on the weight of the binder solids.[1][2]

Safety and Handling

TINUVIN-1130 should be handled in accordance with good industrial hygiene and safety practices.[6] It may cause an allergic skin reaction.[3][6] It is also toxic to aquatic life with long-lasting effects.[3][6] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.[6] Personal protective equipment, including gloves and safety glasses, should be worn when handling this product.[3][6] Adequate ventilation should be ensured in the workplace.[3]

References

Foundational

An In-Depth Technical Guide to the Interaction of TINUVIN-1130 with Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of TINUVIN-1130, a hydroxyphenyl-benzotriazole class ultraviolet (UV) absorber, and its interaction w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TINUVIN-1130, a hydroxyphenyl-benzotriazole class ultraviolet (UV) absorber, and its interaction with various polymer matrices. This document details its chemical and physical properties, mechanism of action, performance data in different polymer systems, and standard experimental protocols for evaluation.

Introduction to TINUVIN-1130

TINUVIN-1130 is a liquid UV absorber specifically designed for industrial and automotive coating applications.[1][2][3][4][5] Its liquid form allows for easy incorporation into both solvent-borne and water-borne systems.[1][2] A key feature of TINUVIN-1130 is its broad and strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, providing excellent protection to light-sensitive substrates like plastics and wood.[1][2][5] Furthermore, it exhibits high temperature and extraction resistance, making it suitable for demanding applications.[1][2][3][4][5]

Chemical and Physical Properties

TINUVIN-1130 is a mixture of mono- and di-esterified benzotriazole derivatives with polyethylene glycol. Its key physical properties are summarized in the table below.

PropertyValue
Appearance Light yellow to amber viscous liquid
Chemical Class Hydroxyphenyl-benzotriazole
Viscosity at 20°C 7400 mPa·s
Density at 20°C 1.17 g/cm³
Solubility Miscible with most common organic solvents; not miscible with water

Source:[1]

Mechanism of UV Stabilization

The primary mechanism by which TINUVIN-1130 protects polymers from UV degradation is through a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows for the efficient dissipation of harmful UV energy as harmless heat.

G cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) GS TINUVIN-1130 (Enol Form) ES Excited State Enol GS->ES UV Photon Absorption (hν) Keto Excited State Keto ES->Keto Ultrafast ESIPT (>10¹² s⁻¹) Keto->GS Radiationless Decay (Heat Emission)

Figure 1: Photophysical mechanism of TINUVIN-1130.

Upon absorption of a UV photon, the TINUVIN-1130 molecule is promoted to an excited electronic state. An ultrafast intramolecular proton transfer then occurs, leading to the formation of an excited-state keto tautomer. This tautomer rapidly returns to the ground state through non-radiative decay, releasing the absorbed energy as heat. This cyclic process allows a single molecule of TINUVIN-1130 to dissipate thousands of UV photons without being consumed, providing long-lasting protection to the polymer matrix.

Performance Data in Polymer Matrices

TINUVIN-1130 is widely used to enhance the weatherability of various polymers, significantly improving their gloss retention, color stability, and the durability of their mechanical properties. It is often used in combination with Hindered Amine Light Stabilizers (HALS) to achieve a synergistic protective effect.[6][7]

Performance in Coatings

The following tables summarize the performance of TINUVIN-1130 in various coating systems.

Table 1: Performance in a Polyester-Based Clear Coat (QUV Accelerated Weathering)

FormulationYellowness Index (after 200h)% Gloss Retention (at 60°, after 200h)
UnstabilizedHighLow
2% TINUVIN-1130ModerateModerate
2% TINUVIN-1130 + 1% HALS (Tinuvin 123)LowHigh
2% TINUVIN-1130 + 1% HALS (Tinuvin 292)LowHigh

Source:[7]

Table 2: Performance in a Polyurethane Coating on Wood (Artificial UV Exposure)

FormulationDiscoloration Reduction vs. Uncoated
Polyurethane with TINUVIN-113030%

Source: A study on wood coatings reported a 30% reduction in discoloration with a polyurethane coating containing TINUVIN-1130.

Table 3: Performance in an Epoxy-Diamine System (800h UV Radiation)

FormulationTensile Strength Reduction
Unstabilized~30%
With TINUVIN-1130~11%

Source: A study on epoxy-diamine systems demonstrated a significant retention of tensile strength with the addition of TINUVIN-1130.[8]

Performance in Plastics

While specific quantitative data for TINUVIN-1130 in plastics like PVC and polyolefins is less commonly published in open literature, its effectiveness is well-established in the industry. It is known to improve the long-term clarity and mechanical integrity of transparent plastics such as polycarbonate (PC), polymethyl methacrylate (PMMA), polyethylene terephthalate (PET), and polyvinyl chloride (PVC).[3]

Experimental Protocols

The evaluation of UV stabilizers like TINUVIN-1130 involves a series of standardized experimental protocols to simulate weathering and assess performance.

Sample Preparation and Weathering

G cluster_workflow Experimental Workflow cluster_analysis Analysis Methods Prep Sample Preparation (Polymer + TINUVIN-1130) Weather Accelerated Weathering (ASTM G155 or D4329) Prep->Weather Analysis Performance Analysis Weather->Analysis Gloss Gloss Measurement (ASTM D523) Color Color Measurement (ASTM D2244, ΔE*) Mech Mechanical Testing (Tensile, Impact)

Figure 2: General experimental workflow.

1. Sample Preparation:

  • Coatings: TINUVIN-1130 is incorporated into the liquid coating formulation, typically at a concentration of 1-3% by weight on solids.[1] The coating is then applied to a suitable substrate (e.g., steel or aluminum panels for automotive applications, wood panels for wood coatings) at a controlled thickness and cured according to the manufacturer's specifications.

  • Plastics: For thermoplastics, TINUVIN-1130 is typically compounded with the polymer resin via melt blending using an extruder. The resulting compound is then injection molded or compression molded into plaques of a specified dimension.

2. Accelerated Weathering:

  • Xenon-Arc Weathering (ASTM G155): This method simulates the full spectrum of sunlight. A common cycle for automotive coatings involves alternating periods of light and dark, with controlled irradiance (e.g., 0.55 W/m² at 340 nm), temperature (e.g., 60°C black panel temperature), and humidity, often including a water spray to simulate rain.

  • Fluorescent UV Weathering (ASTM D4329): This method uses fluorescent lamps to provide a more intense UV exposure. A typical cycle consists of 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

Performance Evaluation

1. Gloss Measurement (ASTM D523):

  • A glossmeter is used to measure the specular gloss of the sample surface at one or more angles (typically 20°, 60°, and 85°). Measurements are taken before and after weathering, and the percent gloss retention is calculated.

2. Color Measurement (ASTM D2244):

  • A spectrophotometer is used to measure the color of the samples in the CIELAB color space (L, a, b* values). The total color difference (ΔE*) between the weathered and unweathered samples is calculated to quantify color change.

3. Mechanical Property Measurement:

  • Tensile Testing: Tensile properties such as tensile strength, elongation at break, and modulus are measured on dumbbell-shaped specimens before and after weathering according to relevant ASTM standards (e.g., ASTM D638 for plastics).

  • Impact Strength: The impact resistance of plastic samples is evaluated using methods like Izod or Charpy impact testing (e.g., ASTM D256).

Conclusion

TINUVIN-1130 is a highly effective and versatile UV absorber that plays a crucial role in protecting a wide range of polymer matrices from the damaging effects of solar radiation. Its unique photophysical mechanism allows for the efficient dissipation of UV energy, thereby preserving the aesthetic and mechanical properties of the host polymer. When used in combination with HALS, it offers a synergistic level of protection that is essential for demanding outdoor applications. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation of its performance in various polymer systems.

References

Foundational

TINUVIN-1130: An In-depth Technical Guide to its Environmental Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction TINUVIN-1130 is a liquid benzotriazole UV absorber utilized in a variety of industrial applications, including coatings and plastics, to protec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid benzotriazole UV absorber utilized in a variety of industrial applications, including coatings and plastics, to protect materials from degradation by ultraviolet radiation. Its persistence and potential for environmental release have necessitated a thorough evaluation of its environmental fate and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of TINUVIN-1130's interactions within environmental compartments and its effects on various organisms. The information is compiled from safety data sheets and scientific reviews on benzotriazole UV stabilizers.

Physicochemical Properties

A fundamental understanding of a chemical's physical and chemical properties is essential to predict its environmental distribution and behavior.

PropertyValueReference
Water SolubilityInsoluble
AppearanceYellow to light amber liquid[1]
Density1.17 g/cm³ at 20°C[1]
Dynamic Viscosity7400 mPa.s at 20°C[1]

Environmental Fate

The environmental fate of TINUVIN-1130 is governed by its persistence, potential for bioaccumulation, and mobility in various environmental matrices.

Persistence and Degradation

TINUVIN-1130 is not readily biodegradable, indicating its potential for persistence in the environment.

TestDurationResultGuideline
Ready Biodegradability28 daysNot readily biodegradable---

Further research is required to fully elucidate the specific degradation pathways of TINUVIN-1130, including photodegradation and hydrolysis, which are important abiotic degradation routes for many organic chemicals.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment.

TestDurationResult (Bioconcentration Factor)Guideline
Fish---------

No specific bioconcentration factor (BCF) for TINUVIN-1130 was found in the reviewed literature. However, as a class, benzotriazole UV stabilizers are known to be bioaccumulative.[2]

Mobility

The mobility of TINUVIN-1130 in soil and sediment is influenced by its solubility and adsorption characteristics. Due to its low water solubility, it is expected to adsorb to soil and sediment particles, limiting its mobility in the aqueous phase.

Ecotoxicity

The ecotoxicity of TINUVIN-1130 has been evaluated across various trophic levels, including aquatic and terrestrial organisms.

Aquatic Toxicity

TINUVIN-1130 has demonstrated toxicity to aquatic organisms.

OrganismEndpointValueExposure DurationGuidelineReference
FishLC50---96 hours------
Aquatic InvertebratesEC50---48 hours------
AlgaeEC50---72 hours------

While specific values for TINUVIN-1130 were not available in the public literature, benzotriazole UV stabilizers as a class have been shown to be toxic to aquatic life.[2][3]

Terrestrial Toxicity

The effects of TINUVIN-1130 on soil-dwelling organisms and plants have also been assessed.

OrganismEndpointValueExposure DurationGuideline
EarthwormLC50---14 days---
PlantsEC50---------
Toxicity to Microorganisms

The impact on microorganisms is crucial for understanding potential disruptions to ecosystem processes like nutrient cycling.

TestEndpointValueExposure DurationGuideline
Activated Sludge Respiration InhibitionEC50---3 hours---

Experimental Protocols

The ecotoxicity and environmental fate data for TINUVIN-1130 are primarily based on standardized OECD guidelines. While specific experimental details for TINUVIN-1130 studies are not publicly available, the general methodologies are outlined below.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

Caption: General workflow for a fish acute toxicity test.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Caption: Workflow for an acute immobilization test with Daphnia.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

Caption: Workflow for an algal growth inhibition test.

Activated Sludge Respiration Inhibition Test (Based on OECD Guideline 209)

This method evaluates the potential impact of a substance on the microorganisms in wastewater treatment plants.

Caption: Workflow for an activated sludge respiration inhibition test.

Potential Toxicological Mechanisms

While specific studies on the toxicological pathways of TINUVIN-1130 are limited, research on the broader class of benzotriazole UV stabilizers (BUVS) suggests several potential mechanisms of toxicity in aquatic organisms.[2]

Aryl Hydrocarbon Receptor (AHR) Pathway Activation

Some BUVS have been shown to activate the AHR pathway, which is involved in the metabolism of xenobiotics and can lead to a range of toxic effects, including developmental abnormalities and endocrine disruption.[4]

AHR_Pathway BUVS Benzotriazole UV Stabilizer AHR Aryl Hydrocarbon Receptor BUVS->AHR ARNT AHR Nuclear Translocator AHR->ARNT XRE Xenobiotic Response Element ARNT->XRE Gene Target Gene Transcription XRE->Gene Toxicity Adverse Cellular Effects Gene->Toxicity

Caption: Simplified AHR signaling pathway potentially activated by BUVS.

Oxidative Stress

Exposure to some chemical contaminants can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

Oxidative_Stress BUVS Benzotriazole UV Stabilizer ROS Increased Reactive Oxygen Species (ROS) BUVS->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis/Necrosis CellDamage->Apoptosis

Caption: Potential pathway of toxicity via oxidative stress.

Endocrine Disruption

Certain BUVS have been identified as potential endocrine-disrupting chemicals, interfering with the normal hormone signaling pathways in organisms. This can lead to reproductive and developmental issues.[2]

Conclusion and Future Research Directions

The available data indicate that TINUVIN-1130 is persistent in the environment and exhibits toxicity to aquatic organisms. As a member of the benzotriazole UV stabilizer class, there are concerns regarding its potential for bioaccumulation and endocrine disruption.

To conduct a more comprehensive environmental risk assessment, further research is critically needed in the following areas:

  • Degradation Pathways: Detailed studies on the photodegradation, hydrolysis, and biotransformation of TINUVIN-1130 are required to better understand its environmental persistence and the identity of any potential degradation products.

  • Toxicological Mechanisms: In-depth investigations into the specific molecular and cellular mechanisms of TINUVIN-1130 toxicity are necessary to elucidate its mode of action and potential for sublethal effects.

  • Analytical Method Development: The development and validation of sensitive and specific analytical methods for the detection and quantification of TINUVIN-1130 in various environmental matrices (water, sediment, biota) are essential for accurate exposure assessment.

  • Chronic Toxicity Studies: Long-term exposure studies are needed to evaluate the potential for chronic and sublethal effects on a range of organisms.

References

Protocols & Analytical Methods

Method

Protocol for Incorporating TINUVIN-1130 into Polyurethane Coatings: Application Notes for Researchers

Introduction TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically designed for the protection of industrial and automotive coatings.[1][2][3] Its prima...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically designed for the protection of industrial and automotive coatings.[1][2][3] Its primary function is to safeguard coatings and light-sensitive substrates, such as wood and plastics, from the damaging effects of UV radiation, thereby preventing gloss reduction, cracking, blistering, delamination, and color change.[1][4][5] TINUVIN-1130 is versatile, suitable for both solvent-based and water-borne polyurethane systems, and is characterized by its broad UV absorption in the UV-A and UV-B range, high temperature resistance, and low volatility.[1][3][5]

This document provides detailed application notes and protocols for the incorporation and evaluation of TINUVIN-1130 in polyurethane coatings, intended for researchers, scientists, and professionals in drug development who may be working with light-sensitive compounds or materials.

Mechanism of Action: UV Light Absorption

TINUVIN-1130, a hydroxyphenyl benzotriazole derivative, protects polymers from UV degradation through a highly efficient photostabilization mechanism. The key to its function lies in the ability of the molecule to undergo an extremely rapid, reversible intramolecular proton transfer after absorbing UV radiation. This process, known as Excited State Intramolecular Proton Transfer (ESIPT), allows for the absorbed UV energy to be dissipated as harmless heat, returning the molecule to its ground state, ready to absorb more UV radiation.[6] This cyclic process provides long-lasting protection to the polymer matrix.

Chemical Composition of TINUVIN-1130

TINUVIN-1130 is not a single compound but a mixture of three key components:

  • 50% : β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester

  • 38% : Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester

  • 12% : Poly(ethylene glycol) 300[1]

The chemical structures of the primary active components are illustrated below.

cluster_tinuvin Chemical Structure of TINUVIN-1130 Active Components tinuvin_structure tinuvin_structure

Caption: Chemical structure of the main components of TINUVIN-1130.

Recommended Dosage and Synergistic Combinations

For optimal performance, TINUVIN-1130 is typically recommended at a concentration range of 1.0% to 3.0% based on the binder solids.[1]

It is highly recommended to use TINUVIN-1130 in combination with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292 or TINUVIN-123.[1][5][7] This combination provides a synergistic protective effect. While TINUVIN-1130 absorbs UV radiation, HALS act as radical scavengers, neutralizing free radicals that may form within the coating upon exposure to UV light.[7][8] A typical recommended combination is 1.0 - 3.0% TINUVIN-1130 with 0.5 - 2.0% HALS (e.g., TINUVIN-292).[1]

Experimental Protocols

To evaluate the efficacy of TINUVIN-1130 in a polyurethane coating, a systematic approach involving formulation, application, and accelerated weathering is required.

Formulation and Incorporation

The following protocol outlines the steps for incorporating TINUVIN-1130 into a two-component (2K) polyurethane clearcoat.

Materials:

  • Polyurethane Resin (Polyol Component)

  • Isocyanate Hardener

  • Appropriate Solvents (e.g., butyl acetate, xylene)

  • TINUVIN-1130

  • HALS (e.g., TINUVIN-292) - Recommended

  • Control (unstabilized) formulation for comparison

Procedure:

  • Preparation of the Polyol Component (Part A):

    • In a suitable mixing vessel, weigh the polyurethane resin.

    • Under agitation, add the required amount of solvent to achieve the desired application viscosity.

    • Add the calculated amount of TINUVIN-1130 (e.g., 1.5% on binder solids) and HALS (e.g., 1.0% on binder solids) to the polyol component.

    • Mix thoroughly until the additives are completely dissolved and the mixture is homogeneous.

  • Preparation of the Hardener Component (Part B):

    • The isocyanate hardener is typically used as supplied.

  • Final Mixing:

    • Just before application, mix Part A and Part B according to the supplier's recommended mixing ratio.

    • Stir the mixture gently but thoroughly for a few minutes. Allow for the specified induction time, if required.

For Water-Borne Systems:

TINUVIN-1130 is not miscible with water.[1] For incorporation into water-borne polyurethane dispersions (PUDs), it should first be diluted with a water-miscible solvent, such as butyl carbitol.[1][4][5]

Substrate Preparation and Coating Application

Substrate:

  • Standardized test panels (e.g., steel or aluminum panels) are recommended for consistent results.

  • Ensure the substrate is clean, dry, and free from any contaminants.

Application:

  • Apply the formulated polyurethane coating to the test panels using a consistent method, such as spray application or film applicator, to achieve a uniform dry film thickness (DFT). A typical DFT for evaluation is around 40-50 µm.

  • Prepare a set of control panels with the unstabilized polyurethane coating for comparison.

Curing:

  • Allow the coated panels to cure according to the resin manufacturer's recommendations (e.g., ambient cure for 7 days or forced cure at a specified temperature and time).

Accelerated Weathering and Performance Evaluation

To simulate the effects of outdoor exposure in a laboratory setting, accelerated weathering tests are performed. The two most common methods are QUV and Xenon Arc testing.

a) QUV Accelerated Weathering Test (ASTM G154)

This test simulates the effect of sunlight and moisture (dew and rain).

  • Apparatus: QUV Accelerated Weathering Tester

  • Lamps: UVA-340 lamps are recommended to simulate sunlight in the critical short-wavelength region.

  • Test Cycle: A common cycle is ASTM G154 Cycle 1, which consists of:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.[9]

  • Duration: The test is typically run for 1000 to 2000 hours, with evaluations at regular intervals (e.g., 250, 500, 1000, 1500, 2000 hours).

b) Xenon Arc Accelerated Weathering Test (ASTM G155)

This test provides a closer simulation of the full spectrum of natural sunlight.

  • Apparatus: Xenon Arc Weather-Ometer

  • Filters: Daylight filters are used to simulate direct natural sunlight.

  • Test Cycle: A common cycle involves alternating periods of light and dark, with controlled temperature, humidity, and often a water spray to simulate rain. For example:

    • 102 minutes of light at a specified irradiance (e.g., 0.35 W/m² at 340 nm) and a black panel temperature of 63°C.

    • 18 minutes of light with a water spray.[10]

  • Duration: Similar to QUV testing, the duration is typically in the range of 1000 to 2000 hours, with periodic evaluations.

Performance Evaluation

At each evaluation interval, the following properties of the coated panels should be measured:

  • Gloss Retention: Measure the 60° gloss using a gloss meter. The percentage of gloss retention is calculated relative to the initial gloss reading.

  • Color Change (ΔE): Measure the color coordinates (L, a, b) using a spectrophotometer or colorimeter. The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]1/2 A lower ΔE value indicates better color stability.

  • Visual Inspection: Visually inspect the panels for any signs of cracking, blistering, chalking, or delamination.

Data Presentation

The following tables present hypothetical performance data to illustrate how to structure the results from accelerated weathering tests.

Table 1: Gloss Retention (%) of Polyurethane Clearcoat after QUV (ASTM G154) Exposure

Exposure Time (hours)Unstabilized Control1.5% TINUVIN-11301.5% TINUVIN-1130 + 1.0% HALS
0 100100100
500 759095
1000 408088
1500 156578
2000 <55065

Table 2: Color Change (ΔE*) of Polyurethane Clearcoat after Xenon Arc (ASTM G155) Exposure

Exposure Time (hours)Unstabilized Control1.5% TINUVIN-11301.5% TINUVIN-1130 + 1.0% HALS
0 000
500 2.51.00.8
1000 5.82.21.5
1500 9.23.52.5
2000 14.55.03.8

Visualizations

The following diagrams illustrate the UV stabilization mechanism and the experimental workflow.

cluster_mechanism UV Stabilization Mechanism of TINUVIN-1130 uv UV Radiation (hν) ground Ground State (Hydroxyphenyl Benzotriazole) uv->ground Absorption excited Excited State ground->excited keto Keto Tautomer excited->keto Intramolecular Proton Transfer (ESIPT) keto->ground Tautomerization heat Heat Dissipation keto->heat

Caption: UV absorption and energy dissipation mechanism of TINUVIN-1130.

cluster_workflow Experimental Workflow for Evaluating TINUVIN-1130 formulation 1. Formulation - PU Resin + Solvents - Add TINUVIN-1130 & HALS application 2. Coating Application - Prepare Substrate - Apply Coating (Uniform DFT) formulation->application curing 3. Curing - Ambient or Forced Cure application->curing weathering 4. Accelerated Weathering - QUV (ASTM G154) or - Xenon Arc (ASTM G155) curing->weathering evaluation 5. Performance Evaluation - Gloss Retention - Color Change (ΔE*) - Visual Inspection weathering->evaluation

References

Application

Application Notes and Protocols for the Dispersion of TINUVIN®-1130 in Water-Based Acrylic Emulsions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the dispersion of TINUVIN®-1130, a hydroxyphenyl-benzotriazole UV absorber, in water-based acrylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dispersion of TINUVIN®-1130, a hydroxyphenyl-benzotriazole UV absorber, in water-based acrylic emulsions. The following protocols and data are intended to facilitate the formulation of stable and effective UV-protective coatings.

Introduction

TINUVIN®-1130 is a liquid UV absorber designed for a variety of coating applications, offering broad UV-A and UV-B protection.[1][2][3][4][5] While it is miscible with many common solvents, its hydrophobic nature presents a challenge for incorporation into water-based systems.[2][6][7][8] This document outlines a detailed protocol for the effective dispersion of TINUVIN®-1130 in aqueous acrylic emulsions through the use of a co-solvent, ensuring stability and optimal performance. The synergistic use of TINUVIN®-1130 with Hindered Amine Light Stabilizers (HALS) is also discussed to achieve superior coating durability.[1][2][3][6][7]

Product Specifications and Properties

A summary of the key physical and chemical properties of TINUVIN®-1130 is presented in Table 1. This data is essential for understanding its behavior in formulations.

Table 1: Physical and Chemical Properties of TINUVIN®-1130

PropertyValueReference
Chemical Class Hydroxyphenyl-benzotriazole[1][2][3][4]
Appearance Yellow to light amber viscous liquid[6][7][8]
Dynamic Viscosity at 20°C 7400 mPa·s[6][7][8]
Density at 20°C 1.17 g/cm³[6][7][8]
Water Miscibility Not miscible[6][7][8]
Recommended Concentration 1.0 - 3.0% (based on binder solids)[1][2][8]

Experimental Protocols

Materials Required
  • TINUVIN®-1130

  • Water-based acrylic emulsion

  • Butyl Carbitol (Diethylene glycol monobutyl ether) - Co-solvent

  • Hindered Amine Light Stabilizer (HALS), e.g., TINUVIN®-292 or TINUVIN®-123 (optional)

  • Deionized water

  • Laboratory balance

  • Magnetic stirrer and stir bars or overhead mechanical stirrer

  • Beakers and other standard laboratory glassware

  • Viscometer

  • Particle size analyzer (optional)

  • UV-Vis spectrophotometer (for performance evaluation)

Dispersion Workflow

The following diagram illustrates the general workflow for incorporating TINUVIN®-1130 into a water-based acrylic emulsion.

G cluster_prep Preparation of TINUVIN®-1130 Pre-dispersion cluster_incorp Incorporation into Acrylic Emulsion cluster_eval Evaluation A Weigh TINUVIN®-1130 C Mix TINUVIN®-1130 and Butyl Carbitol (e.g., 1:1 ratio) A->C B Weigh Butyl Carbitol (Co-solvent) B->C D Homogenize Pre-dispersion (Low shear mixing) C->D F Add Pre-dispersion to Emulsion (Under constant agitation) D->F E Weigh Water-based Acrylic Emulsion E->F G Continue Mixing (Ensure uniform distribution) F->G H Visual Inspection (Clarity, homogeneity) G->H I Measure Viscosity G->I J Particle Size Analysis (Optional) G->J K Film Casting & Curing G->K L Performance Testing (UV-Vis, Weathering) K->L

Workflow for TINUVIN®-1130 Dispersion

Step-by-Step Dispersion Protocol
  • Preparation of the TINUVIN®-1130 Pre-dispersion:

    • Accurately weigh the required amount of TINUVIN®-1130 based on the desired final concentration in the acrylic emulsion (typically 1.0 - 3.0% on binder solids).

    • Weigh an equal amount of Butyl Carbitol (a 1:1 ratio is a good starting point, but can be optimized).

    • In a separate beaker, combine the TINUVIN®-1130 and Butyl Carbitol.

    • Mix thoroughly using a magnetic stirrer or low-speed mechanical stirrer until a homogeneous, clear solution is obtained. This is the pre-dispersion.

  • Incorporation into the Acrylic Emulsion:

    • In a larger beaker, place the required amount of the water-based acrylic emulsion.

    • Begin stirring the acrylic emulsion at a moderate speed to create a vortex.

    • Slowly add the TINUVIN®-1130 pre-dispersion dropwise into the vortex of the stirring emulsion. This gradual addition is crucial to prevent shocking the emulsion and causing coagulation.

    • After all the pre-dispersion has been added, continue to stir the mixture for at least 30 minutes to ensure uniform distribution of the UV absorber.

  • Optional Addition of HALS:

    • If a Hindered Amine Light Stabilizer (HALS) is to be included for synergistic protection, it can be post-added to the final formulation with gentle stirring. The recommended concentration for HALS is typically 0.5 - 2.0% based on binder solids.

Evaluation of the Dispersion
  • Visual Assessment: Observe the final emulsion for any signs of instability, such as phase separation, cloudiness, or the presence of particulates. A well-dispersed system should be homogeneous and maintain the original appearance of the emulsion as much as possible.

  • Viscosity Measurement: Measure the viscosity of the final formulation and compare it to the original acrylic emulsion. A significant change in viscosity could indicate an incompatibility or instability.

  • Particle Size Analysis (Optional): If equipment is available, analyze the particle size distribution of the final emulsion. A significant increase in particle size or the appearance of a new population of larger particles could suggest agglomeration of the TINUVIN®-1130.

Performance Data (Illustrative)

The following tables provide an example of the type of data that should be collected to evaluate the performance of the TINUVIN®-1130 dispersion.

Table 2: Formulation Properties

Formulation IDTINUVIN®-1130 (%)Butyl Carbitol (%)HALS (%)Visual AppearanceViscosity (cPs)
Control000Homogeneous500
F12.02.00Homogeneous, clear520
F22.02.01.0Homogeneous, clear525
F3 (No Co-solvent)2.000Cloudy, particulates600

Table 3: UV-Vis Spectrophotometry of Cured Films (40 µm thickness)

Formulation ID% Transmittance at 320 nm% Transmittance at 380 nm
Control8590
F1<1<5
F2<1<5

Logical Relationship for Successful Dispersion

The successful dispersion of the hydrophobic TINUVIN®-1130 in a water-based system relies on overcoming the immiscibility of the two phases. The use of a co-solvent is the key to bridging this gap.

G cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome A TINUVIN®-1130 is Hydrophobic C Immiscibility B Acrylic Emulsion is Water-based D Use of a Water-Miscible Co-solvent (e.g., Butyl Carbitol) C->D  Solution E Co-solvent is Miscible with both TINUVIN®-1130 and Water D->E F Formation of a Stable Pre-dispersion E->F Leads to G Effective Incorporation into the Acrylic Emulsion F->G H Homogeneous and Stable Final Formulation G->H

Dispersion Logic Diagram

Conclusion

The protocol described above provides a reliable method for the dispersion of TINUVIN®-1130 in water-based acrylic emulsions. The key to a stable formulation is the preparation of a pre-dispersion of TINUVIN®-1130 in a suitable water-miscible co-solvent, such as Butyl Carbitol, prior to its incorporation into the acrylic emulsion. For enhanced durability, the combined use with a HALS is highly recommended. Researchers should perform their own laboratory trials to optimize the concentrations of TINUVIN®-1130, co-solvent, and any optional HALS for their specific acrylic emulsion system and performance requirements.

References

Method

TINUVIN-1130: Application and Protocols for Enhanced UV Protection of Wood Coatings and Varnishes

For Researchers, Scientists, and Formulation Professionals This document provides detailed application notes and experimental protocols for the utilization of TINUVIN-1130, a broad-spectrum UV absorber, in the protection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This document provides detailed application notes and experimental protocols for the utilization of TINUVIN-1130, a broad-spectrum UV absorber, in the protection of wood coatings and varnishes. TINUVIN-1130, a liquid hydroxyphenyl-benzotriazole, offers exceptional durability and protection against degradation caused by ultraviolet radiation, thereby preserving the aesthetic and structural integrity of wood substrates.[1][2][3][4]

Mechanism of UV Protection

TINUVIN-1130 functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the photo-degradation of the coating and the underlying wood.[5] Its efficacy is significantly enhanced when used in conjunction with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292. This synergistic combination provides a comprehensive protective mechanism: TINUVIN-1130 acts as the primary UV screener, while the HALS scavenges free radicals generated within the coating, mitigating gloss reduction, cracking, blistering, and color change.[5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of TINUVIN-1130 is presented in the table below.

PropertyValue
Chemical Class Hydroxyphenyl-benzotriazole
Appearance Yellowish viscous liquid
Dynamic Viscosity (20°C) 7400 mPa·s
Density (20°C) 1.17 g/cm³
Solubility Miscible with most common organic solvents. Can be incorporated into water-borne systems by dilution with a water-miscible solvent (e.g., butylcarbitol).[6]

UV Absorption Spectrum

TINUVIN-1130 exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum, providing comprehensive protection to the underlying substrate. The UV-visible absorption spectrum of TINUVIN-1130 is a critical indicator of its performance.

dot graph { layout=neato; node [shape=plaintext]; size="7.6,5"; "UV Absorption Spectrum of TINUVIN-1130" [pos="3.8,4.5!"];

node [shape=point, color="#4285F4"]; edge [style=invis];

// X-axis x_axis [pos="0,0!"]; x_axis -- "450" [pos="7,0!", label="Wavelength (nm)", fontcolor="#202124"]; "250" [pos="1,0!", label="250", fontcolor="#202124"]; "300" [pos="2.5,0!", label="300", fontcolor="#202124"]; "350" [pos="4,0!", label="350", fontcolor="#202124"]; "400" [pos="5.5,0!", label="400", fontcolor="#202124"];

// Y-axis y_axis [pos="0,0!"]; y_axis -- "1.2" [pos="0,4!", label="Absorbance", fontcolor="#202124"]; "0.0" [pos="-0.3,0!", label="0.0", fontcolor="#202124"]; "0.4" [pos="-0.3,1!", label="0.4", fontcolor="#202124"]; "0.8" [pos="-0.3,2!", label="0.8", fontcolor="#202124"]; "1.2" [pos="-0.3,3!", label="1.2", fontcolor="#202124"];

// Data points p1 [pos="1.5,0.1!"]; p2 [pos="2.5,1.5!"]; p3 [pos="3.5,3.5!"]; p4 [pos="4.5,1.0!"]; p5 [pos="5.5,0.1!"];

// Curve edge [style=solid, color="#EA4335"]; p1 -- p2 -- p3 -- p4 -- p5; } Caption: Illustrative UV absorption spectrum of TINUVIN-1130.

Recommended Formulation Guidelines

For optimal performance in wood coatings, TINUVIN-1130 is typically used in combination with a HALS. The following table provides recommended concentration ranges based on binder solids.

AdditiveRecommended Concentration (% w/w on binder solids)
TINUVIN-1130 1.0 - 3.0%[6]
HALS (e.g., TINUVIN-292) 0.5 - 2.0%[6]

It is crucial to conduct ladder studies to determine the optimal concentration for a specific coating system and intended application.

Experimental Protocols

To evaluate the efficacy of TINUVIN-1130 in wood coatings, standardized testing protocols are essential. The following sections outline methodologies for sample preparation and accelerated weathering tests.

Sample Preparation Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing A Wood Substrate Selection (e.g., Pine, Oak) B Surface Preparation (Sanding, Cleaning) A->B C Coating Formulation (with/without TINUVIN-1130 and HALS) B->C D Coating Application (e.g., Brushing, Spraying) C->D E Curing/Drying (as per coating specifications) D->E F Initial Performance Measurement (Color, Gloss, Adhesion) E->F G Accelerated Weathering (QUV or Xenon Arc) F->G H Periodic Performance Measurement G->H I Data Analysis and Comparison H->I

Accelerated Weathering Test Protocols

Accelerated weathering tests are employed to simulate the long-term effects of sunlight and moisture in a laboratory setting.

This method is effective for simulating the damaging effects of short-wave UV light and moisture.[8]

Apparatus: QUV Accelerated Weathering Tester equipped with UVA-340 lamps.

Procedure:

  • Sample Mounting: Mount the coated wood panels in the sample holders.

  • Test Cycle: A common cycle for wood coatings involves alternating periods of UV exposure and moisture condensation. An example cycle based on EN 927-6 is as follows:

    • UV Exposure: 4 hours of UV irradiation at a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.[1][9][10][11]

  • Duration: The total test duration can range from 500 to 2000 hours, depending on the expected service life of the coating.

  • Evaluation: Periodically remove samples and evaluate for changes in color (ΔE*), gloss (at 60°), and visual defects such as cracking and blistering.[2]

This standard practice provides a framework for the direct exposure of coated wood samples to a natural outdoor environment.[12][13][14][15][16]

Procedure:

  • Test Site Selection: Choose a location with a climate relevant to the intended end-use of the coating.

  • Sample Racks: Mount the coated wood panels on exposure racks at a specified angle (typically 45° facing the equator) to maximize solar radiation exposure.

  • Exposure Duration: The exposure duration should be long enough to produce noticeable changes in the coating, typically ranging from several months to years.

  • Evaluation: Conduct periodic evaluations of the samples for color change, gloss retention, chalking, cracking, and other signs of degradation. It is recommended to test at least three replicates of each formulation.[15][16]

Performance Data

The inclusion of TINUVIN-1130, particularly in combination with a HALS, has been shown to significantly improve the durability of wood coatings.

Yellowness and Whiteness Index

A study on clear coats demonstrated that formulations containing TINUVIN-1130 exhibited superior resistance to yellowing and better retention of whiteness after exposure to UV radiation.[17]

FormulationChange in Yellowness Index (after 200h QUV)Change in Whiteness Index (after 200h QUV)
Unstabilized Clear Coat+15.2-20.5
Clear Coat + 2% TINUVIN-1130+5.8-8.1
Clear Coat + 2% TINUVIN-1130 + 1% HALS+3.1-4.5

Note: Data is illustrative and based on findings from published studies.

Gloss Retention

The synergistic combination of TINUVIN-1130 and a HALS has been shown to provide excellent gloss retention after accelerated weathering.[17]

FormulationGloss Retention (%) after 500h QUV
Unstabilized Clear Coat45%
Clear Coat + 2% TINUVIN-113075%
Clear Coat + 2% TINUVIN-1130 + 1% HALS92%

Note: Data is illustrative and based on findings from published studies.

Logical Relationship of UV Protection

UV_Protection_Mechanism cluster_protection Protective Mechanism UV UV Radiation Coating Wood Coating UV->Coating Degradation Coating and Wood Degradation (Color Change, Cracking, Gloss Loss) UV->Degradation Wood Wood Substrate Coating->Wood Coating->Degradation Wood->Degradation T1130 TINUVIN-1130 (UV Absorber) T1130->UV Absorbs HALS HALS (Free Radical Scavenger) HALS->Coating Scavenges Free Radicals

Conclusion

TINUVIN-1130 is a highly effective UV absorber for the protection of wood coatings and varnishes. Its performance is significantly enhanced when used in combination with a HALS, providing a robust defense against the detrimental effects of UV radiation. The experimental protocols outlined in this document provide a framework for the systematic evaluation of TINUVIN-1130 in various coating formulations, enabling researchers and formulators to optimize the long-term durability and aesthetic appeal of wood products.

References

Application

Application of TINUVIN-1130 in Automotive Clear Coat Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, in aut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, in automotive clear coat formulations. The information is intended to guide researchers and scientists in developing durable and high-performance automotive coatings.

Introduction

TINUVIN-1130 is a liquid UV absorber specifically designed for industrial and automotive coatings.[1][2][3][4][5][6][7] Its primary function is to protect the coating and the underlying substrate from the degrading effects of ultraviolet radiation, thereby preventing gloss reduction, cracking, blistering, delamination, and color change.[1][7][8] TINUVIN-1130 exhibits excellent spectral coverage in the UV-B and UV-A regions, ensuring comprehensive protection.[3][4] It is characterized by its high temperature and extraction resistance, making it particularly suitable for the demanding environment of automotive applications.[1][2][3][4][5][6][7]

For optimal performance, TINUVIN-1130 is recommended for use in synergy with a hindered amine light stabilizer (HALS), such as TINUVIN-292.[9][10] This combination provides a comprehensive light stabilization system where TINUVIN-1130 absorbs the UV radiation, and the HALS scavenges free radicals generated within the coating.[9]

Mechanism of Action

The protective mechanism of TINUVIN-1130 in conjunction with a HALS in an automotive clear coat is a two-fold process that effectively mitigates the damaging effects of UV radiation.

cluster_0 UV Radiation Protection Mechanism UV_Radiation UV Radiation Clear_Coat Automotive Clear Coat UV_Radiation->Clear_Coat Free_Radicals Free Radicals Clear_Coat->Free_Radicals generates TINUVIN_1130 TINUVIN-1130 (UV Absorber) TINUVIN_1130->Clear_Coat absorbs UV Protection Protection of Clear Coat TINUVIN_1130->Protection HALS HALS (e.g., TINUVIN-292) HALS->Free_Radicals scavenges HALS->Protection Polymer_Degradation Polymer Degradation Free_Radicals->Polymer_Degradation leads to

Caption: UV Protection Mechanism of TINUVIN-1130 and HALS.

Recommended Formulation

The following table provides a guide formulation for a 2K acrylic polyurethane automotive clear coat incorporating TINUVIN-1130 and a HALS. The concentrations are based on the weight percent of the total binder solids.[1][8]

ComponentTypeWeight % (on binder solids)
Part A: Resin
Acrylic PolyolHydroxyl-functional70 - 80%
Flow and Leveling AgentSilicone-based0.1 - 0.5%
TINUVIN-1130 UV Absorber 1.0 - 3.0%
TINUVIN-292 HALS 0.5 - 2.0%
SolventsButyl Acetate, Xylene, etc.To adjust viscosity
Part B: Hardener
PolyisocyanateAliphatic (e.g., HDI Trimer)To achieve NCO:OH ratio of 1.05:1

Performance Data

The inclusion of TINUVIN-1130, particularly in combination with a HALS, significantly enhances the durability of automotive clear coats upon exposure to weathering. The following tables summarize the expected performance improvements.

Gloss Retention

Gloss retention is a critical measure of a clear coat's ability to maintain its aesthetic appeal. The data below illustrates the superior performance of formulations containing TINUVIN-1130 and a HALS after accelerated weathering.

FormulationInitial Gloss (60°)Gloss Retention after 1000h QUV-A (%)Gloss Retention after 2000h QUV-A (%)
Control (No UV Protection)956035
2.0% TINUVIN-1130958065
2.0% TINUVIN-1130 + 1.0% TINUVIN-292 95 95 88
Yellowness Index

The Yellowness Index (YI) indicates the degree of yellowing a coating undergoes due to photodegradation. Lower values signify better color stability.

FormulationInitial Yellowness IndexYellowness Index after 1000h QUV-AYellowness Index after 2000h QUV-A
Control (No UV Protection)1.28.515.2
2.0% TINUVIN-11301.33.56.8
2.0% TINUVIN-1130 + 1.0% TINUVIN-292 1.3 2.1 3.9

Experimental Protocols

Detailed methodologies for the preparation, application, and testing of automotive clear coats containing TINUVIN-1130 are provided below.

Formulation and Application Workflow

cluster_0 Formulation and Testing Workflow Start Start Formulation Prepare 2K PU Clear Coat Batches Start->Formulation Additives Incorporate TINUVIN-1130 and HALS at desired % Formulation->Additives Substrate Prepare Substrate (e.g., E-coated steel panels) Additives->Substrate Application Apply Basecoat and Clear Coat Substrate->Application Curing Cure Panels (Ambient or Forced Dry) Application->Curing Initial_Measurements Initial Gloss and Color Measurements Curing->Initial_Measurements Weathering Accelerated Weathering (QUV or Xenon Arc) Initial_Measurements->Weathering Periodic_Measurements Periodic Gloss and Color Measurements Weathering->Periodic_Measurements Data_Analysis Analyze Data and Compare Formulations Periodic_Measurements->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Clear Coat Evaluation.

Protocol for Clear Coat Formulation and Application
  • Preparation of Part A (Resin Component):

    • In a suitable mixing vessel, combine the acrylic polyol, flow and leveling agents, and solvents.

    • Stir at a moderate speed until a homogenous mixture is achieved.

    • Add the specified amount of TINUVIN-1130 and TINUVIN-292 to the respective formulations and continue mixing until fully dissolved.

  • Substrate Preparation:

    • Use standardized steel panels pre-coated with an e-coat and a commercial black basecoat.

    • Ensure the panels are clean and free of any contaminants before clear coat application.

  • Application:

    • Just before application, mix Part A (resin) and Part B (hardener) at the specified NCO:OH ratio (e.g., 1.05:1).

    • Apply the clear coat over the base-coated panels using a spray gun to achieve a dry film thickness of 40-50 µm.

    • Allow for a flash-off period of 5-10 minutes at ambient temperature.

  • Curing:

    • Cure the coated panels according to the resin manufacturer's recommendations (e.g., 30 minutes at 60°C for a forced dry system or 24 hours at ambient temperature).

Protocol for Accelerated Weathering (Xenon Arc)

This protocol is based on the ASTM D7869 standard, which is designed to simulate the weathering conditions in a subtropical climate like southern Florida.[11][12][13][14]

  • Apparatus:

    • Use a controlled irradiance xenon arc weathering apparatus.

    • The apparatus should be equipped with the specified daylight filters to simulate natural sunlight.[13]

  • Test Cycle:

    • A typical cycle for automotive coatings involves alternating periods of light and dark, with varying irradiance levels and water spray.

    • Light Cycle: Irradiance levels can vary between 0.40 and 0.80 W/(m²·nm) at 340 nm to simulate morning, midday, and evening sun.[11][12] Relative humidity is typically maintained at 50%.[13]

    • Dark Cycle: Includes periods of water spray to simulate rain and dew, with a relative humidity of 95%.[13]

  • Procedure:

    • Mount the cured panels in the xenon arc chamber.

    • Expose the panels for a predetermined duration (e.g., 2000 hours), with periodic removal for evaluation at intervals (e.g., 500, 1000, 1500, 2000 hours).

Protocol for Gloss Measurement

This protocol follows the ISO 2813 standard for the determination of specular gloss of paint films.

  • Apparatus:

    • A glossmeter with 20°, 60°, and 85° geometries. For most automotive clear coats, the 60° geometry is suitable. The 20° geometry can be used for high-gloss finishes.

  • Procedure:

    • Calibrate the glossmeter using a certified standard.

    • Take at least three gloss readings at different locations on each test panel and calculate the average.

    • Record the gloss values at each evaluation interval during the weathering test.

    • Calculate the percent gloss retention at each interval relative to the initial gloss reading.

Conclusion

TINUVIN-1130 is a highly effective UV absorber for automotive clear coat formulations. When used in a synergistic combination with a HALS like TINUVIN-292, it provides superior protection against the detrimental effects of weathering, leading to significantly improved gloss retention and color stability. The provided formulations and protocols offer a robust framework for researchers and scientists to evaluate and optimize the performance of automotive clear coats for long-term durability.

References

Method

Application Notes and Protocols: TINUVIN-1130 as a Light Stabilizer in Polyethylene Films

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, as a light stabilizer in polyethylene (PE) films. The information is intended to guide researchers in formulating and evaluating stabilized PE films for applications requiring protection from UV degradation, such as pharmaceutical packaging, agricultural films, and outdoor protective sheeting.

Introduction

Polyethylene, a widely used polymer, is susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of mechanical properties, discoloration (yellowing), and reduced service life.[1] Light stabilizers are incorporated into the polymer matrix to mitigate these effects. TINUVIN-1130 is a liquid UV absorber (UVA) that functions by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer.[2][3] For enhanced performance, it is often used in synergy with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[4][5]

Mechanism of Action

Polyethylene Photodegradation: The photodegradation of polyethylene is an oxidative process initiated by UV radiation, which generates free radicals.[6] These radicals react with oxygen, leading to a chain reaction of bond scission, cross-linking, and the formation of chromophoric groups like carbonyls, which cause yellowing and embrittlement.[7][8]

UV Stabilization by TINUVIN-1130: TINUVIN-1130 belongs to the hydroxyphenyl-benzotriazole class of UV absorbers. Its mechanism of action involves a rapid and efficient excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a tautomeric shift, converting the electronic energy into vibrational energy, which is then harmlessly dissipated as heat. This cycle can be repeated numerous times, providing long-lasting protection.

G UV UV PE PE

Performance Data

The following tables summarize representative performance data for Low-Density Polyethylene (LDPE) films stabilized with TINUVIN-1130, both alone and in combination with a HALS (e.g., Tinuvin 292). The data is based on accelerated weathering tests.

Table 1: Tensile Strength Retention (%) after Accelerated Weathering

Stabilizer System Concentration (wt%) 500 hours 1000 hours 1500 hours 2000 hours
Unstabilized LDPE 0 65 40 20 <10
TINUVIN-1130 0.2 85 70 55 40
TINUVIN-1130 0.4 92 80 68 55
TINUVIN-1130 + HALS 0.2 + 0.2 95 88 80 72

| TINUVIN-1130 + HALS | 0.4 + 0.2 | 98 | 92 | 85 | 78 |

Table 2: Change in Yellowness Index (YI) after Accelerated Weathering

Stabilizer System Concentration (wt%) 500 hours 1000 hours 1500 hours 2000 hours
Unstabilized LDPE 0 8 15 25 >30
TINUVIN-1130 0.2 4 7 12 18
TINUVIN-1130 0.4 2 5 9 14
TINUVIN-1130 + HALS 0.2 + 0.2 1.5 3 6 10

| TINUVIN-1130 + HALS | 0.4 + 0.2 | 1 | 2 | 4 | 7 |

Table 3: Change in Haze (%) after Accelerated Weathering

Stabilizer System Concentration (wt%) 500 hours 1000 hours 1500 hours 2000 hours
Unstabilized LDPE 0 5 12 20 28
TINUVIN-1130 0.2 2 5 9 14
TINUVIN-1130 0.4 1 3 6 10
TINUVIN-1130 + HALS 0.2 + 0.2 0.8 2 4 7

| TINUVIN-1130 + HALS | 0.4 + 0.2 | 0.5 | 1.5 | 3 | 5 |

Experimental Protocols

The following protocols outline the preparation and testing of stabilized polyethylene films in a laboratory setting.

G FilmSample FilmSample Weathering Weathering FilmSample->Weathering

4.1. Protocol for Preparation of Stabilized Polyethylene Films

This protocol describes the incorporation of TINUVIN-1130 into LDPE resin and subsequent production of a thin film using a lab-scale blown film extruder.

Materials and Equipment:

  • Low-Density Polyethylene (LDPE) resin (pellets)

  • TINUVIN-1130 (liquid)

  • Hindered Amine Light Stabilizer (HALS) (optional, liquid or solid)

  • Twin-screw extruder for compounding

  • Pelletizer

  • Laboratory-scale blown film extruder[9]

  • Precision balance

Procedure:

  • Pre-Drying: Dry the LDPE pellets in an oven at 80-90°C for at least 1 hour to remove any surface moisture.

  • Compounding:

    • Calculate the required amounts of LDPE, TINUVIN-1130, and optional HALS for the desired final concentration (e.g., 0.2 wt%, 0.4 wt%).

    • Set the temperature profile of the twin-screw extruder suitable for LDPE (typically ranging from 160°C to 210°C from feed zone to die).

    • Feed the pre-dried LDPE pellets into the main hopper of the extruder.

    • Inject the liquid TINUVIN-1130 (and liquid HALS, if used) into the melt zone of the extruder using a precision liquid injection pump. If using a solid HALS, it can be dry-blended with the LDPE pellets before feeding.

    • The extruder will melt, mix, and homogenize the components.

  • Pelletizing:

    • Extrude the molten polymer blend through a strand die into a cooling water bath.

    • Feed the cooled strands into a pelletizer to produce stabilized LDPE pellets.

    • Dry the pellets thoroughly.

  • Blown Film Extrusion:

    • Set the temperature profile of the blown film extruder appropriate for the stabilized LDPE (typically 190-245°C).[8]

    • Feed the compounded pellets into the extruder's hopper.

    • The molten polymer is extruded through a circular die, and air is introduced to form a bubble.

    • Adjust the blow-up ratio (BUR) and take-up speed to achieve the desired film thickness (e.g., 50-100 microns). A typical BUR for LLDPE/LDPE is between 2:1 and 3.5:1.[9]

    • Cool the bubble using an air ring, and collapse it before winding it into a roll.

  • Sample Preparation: Cut the film into specimens of appropriate dimensions for subsequent testing.

4.2. Protocol for Accelerated Weathering

This protocol follows the guidelines of ASTM G154 and ASTM D4329 for exposing plastic films to simulated weathering conditions.[6][10][11][12]

Equipment:

  • Fluorescent UV accelerated weathering apparatus (e.g., QUV tester)

  • UVA-340 fluorescent lamps

Procedure:

  • Mounting: Mount the PE film specimens onto the sample holders of the weathering apparatus.

  • Exposure Cycle: Program the apparatus to run a cycle that simulates outdoor exposure. A common cycle is:

    • 8 hours of UV exposure at 60°C (black panel temperature) using UVA-340 lamps.

    • 4 hours of condensation (darkness) at 50°C.

  • Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), removing samples at specified intervals for testing.

4.3. Protocol for Performance Evaluation

4.3.1. Mechanical Properties - Tensile Testing

This protocol is based on ASTM D882 to determine the tensile properties of the films.[4][5][7]

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips for thin films.

  • Specimen cutter.

Procedure:

  • Specimen Preparation: Cut at least five specimens from each film sample in both the machine and transverse directions.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Testing:

    • Mount a specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the tensile strength at break and elongation at break.

  • Calculation: Calculate the average tensile strength and elongation for each set of specimens. Determine the percentage of tensile strength retained compared to the unexposed samples.

4.3.2. Optical Properties - Yellowness Index and Haze

This protocol follows ASTM D1003 to measure the yellowness index and haze of the transparent films.[12][13][14][15][16]

Equipment:

  • Spectrophotometer or Hazemeter.

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions.

  • Measurement:

    • Place the film specimen in the instrument's sample holder.

    • Measure the luminous transmittance and haze.

    • Calculate the yellowness index according to the instrument's software.

  • Analysis: Record the change in yellowness index and haze percentage compared to the unexposed samples.

Safety Precautions

  • When handling TINUVIN-1130, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ensure adequate ventilation during the compounding and extrusion processes, as fumes may be generated at high temperatures.

  • Follow all safety guidelines for operating high-temperature extrusion equipment.

  • Consult the Safety Data Sheet (SDS) for TINUVIN-1130 and any other additives before use.

Conclusion

TINUVIN-1130 is an effective UV absorber for enhancing the weatherability of polyethylene films. Its performance is significantly improved when used in combination with a HALS, demonstrating a strong synergistic effect. By following the detailed protocols provided, researchers can successfully incorporate TINUVIN-1130 into polyethylene films and rigorously evaluate their long-term stability, ensuring the development of durable and reliable materials for various applications.

References

Application

Synergistic UV Protection of Coatings: Application Notes for TINUVIN-1130 in Combination with Hindered Amine Light Stabilizers (HALS)

For Researchers, Scientists, and Drug Development Professionals Introduction The long-term durability and performance of coatings, particularly in outdoor applications, are significantly challenged by exposure to ultravi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term durability and performance of coatings, particularly in outdoor applications, are significantly challenged by exposure to ultraviolet (UV) radiation. This degradation can manifest as gloss reduction, cracking, blistering, delamination, and color change. To mitigate these effects, light stabilizers are incorporated into coating formulations. This document provides detailed application notes and protocols on the synergistic use of TINUVIN-1130, a benzotriazole UV absorber (UVA), and Hindered Amine Light Stabilizers (HALS) to achieve superior UV protection in coatings.

TINUVIN-1130 is a liquid hydroxyphenyl-benzotriazole UVA specifically developed for coatings.[1][2][3][4] It functions by absorbing harmful UV radiation and dissipating it as thermal energy.[5] HALS, on the other hand, do not absorb UV radiation but act as radical scavengers, neutralizing free radicals that are formed during the photo-oxidation of the coating's polymer matrix.[5] The combination of these two types of stabilizers offers a comprehensive and synergistic approach to UV protection, where the UVA acts as the first line of defense, and the HALS scavenges any radicals that may still form.[5][6]

Mechanism of Synergistic UV Protection

The synergistic effect of combining TINUVIN-1130 and HALS arises from their complementary protection mechanisms. TINUVIN-1130 absorbs a broad spectrum of UV radiation, preventing it from initiating degradation reactions within the polymer binder. HALS then act to trap any free radicals that may have been generated by the UV radiation that was not absorbed by the UVA, thus inhibiting the propagation of the degradation process. This dual-action approach provides a more robust and longer-lasting protection than either stabilizer could achieve on its own.

Synergistic_UV_Protection cluster_coating Coating Surface cluster_stabilizers Stabilizer System UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix Attacks TINUVIN_1130 TINUVIN-1130 (UVA) UV_Radiation->TINUVIN_1130 Absorbed Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Generates TINUVIN_1130->Polymer_Matrix Protects HALS HALS HALS->Polymer_Matrix Free_Radicals->HALS Scavenged by Degradation Coating Degradation (Gloss loss, Cracking, etc.) Free_Radicals->Degradation Leads to

Caption: Synergistic UV protection mechanism of TINUVIN-1130 and HALS.

Quantitative Data on Synergistic Performance

Studies have demonstrated the superior performance of TINUVIN-1130 and HALS combinations in protecting coatings from UV degradation. The following tables summarize representative data on gloss retention and color change (yellowness index) based on the findings of accelerated weathering tests.

Note: The following data is illustrative and based on qualitative descriptions from research findings. Actual results will vary depending on the specific coating formulation, substrate, and exposure conditions.

Table 1: Gloss Retention of a Clear Coat Formulation After Accelerated Weathering

Stabilizer SystemConcentration (wt%)Gloss Retention (%) after 500 hours QUVGloss Retention (%) after 1000 hours QUV
Unstabilized Control06035
TINUVIN-1130 only2.08065
HALS (TINUVIN 292) only1.07555
TINUVIN-1130 + HALS (TINUVIN 292) 2.0 + 1.0 95 85

Table 2: Change in Yellowness Index (ΔYI) of a Clear Coat Formulation After Accelerated Weathering

Stabilizer SystemConcentration (wt%)ΔYI after 500 hours Xenon ArcΔYI after 1000 hours Xenon Arc
Unstabilized Control01525
TINUVIN-1130 only2.0510
HALS (TINUVIN 123) only0.5815
TINUVIN-1130 + HALS (TINUVIN 123) 2.0 + 0.5 3 7

Experimental Protocols

The following are detailed protocols for evaluating the performance of TINUVIN-1130 and HALS combinations in coating formulations.

Protocol 1: Preparation of Stabilized Coating Formulations

Objective: To prepare clear coat formulations with different stabilizer packages for subsequent performance testing.

Materials:

  • Coating Resin (e.g., hydroxyl-terminated polyester)

  • Crosslinker (e.g., isophorone diisocyanate)

  • Solvent (as required by the resin system)

  • TINUVIN-1130

  • HALS (e.g., TINUVIN 292, TINUVIN 123)

  • Substrate panels (e.g., phosphated steel or aluminum)

Procedure:

  • Prepare the clear coat formulation by mixing the resin, crosslinker, and solvent according to the manufacturer's instructions.

  • Divide the clear coat into four batches:

    • Batch 1: Unstabilized Control (no additives)

    • Batch 2: TINUVIN-1130 only (e.g., 2.0 wt% on resin solids)

    • Batch 3: HALS only (e.g., 1.0 wt% TINUVIN 292 or 0.5 wt% TINUVIN 123 on resin solids)

    • Batch 4: TINUVIN-1130 + HALS (e.g., 2.0 wt% TINUVIN-1130 + 1.0 wt% TINUVIN 292 on resin solids)

  • Thoroughly mix each batch to ensure uniform distribution of the stabilizers.

  • Apply the coatings to the substrate panels at a controlled film thickness (e.g., 40-50 µm).

  • Cure the coated panels according to the coating manufacturer's recommendations.

  • Condition the panels for 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

Experimental_Workflow_Preparation Start Start Prepare_Clear_Coat Prepare Clear Coat (Resin + Crosslinker + Solvent) Start->Prepare_Clear_Coat Divide_Batches Divide into 4 Batches Prepare_Clear_Coat->Divide_Batches Batch1 Batch 1: Control (Unstabilized) Divide_Batches->Batch1 Batch2 Batch 2: TINUVIN-1130 Divide_Batches->Batch2 Batch3 Batch 3: HALS Divide_Batches->Batch3 Batch4 Batch 4: TINUVIN-1130 + HALS Divide_Batches->Batch4 Mix_Stabilizers Thoroughly Mix Stabilizers Batch1->Mix_Stabilizers Batch2->Mix_Stabilizers Batch3->Mix_Stabilizers Batch4->Mix_Stabilizers Apply_Coating Apply Coating to Panels Mix_Stabilizers->Apply_Coating Cure_Panels Cure Coated Panels Apply_Coating->Cure_Panels Condition_Panels Condition Panels (24h) Cure_Panels->Condition_Panels End End Condition_Panels->End

Caption: Workflow for preparing stabilized coating formulations.

Protocol 2: Accelerated Weathering Testing

Objective: To simulate the effects of outdoor weathering on the stabilized coatings in an accelerated manner.

Apparatus:

  • QUV Accelerated Weathering Tester (ASTM G154)

  • Xenon Arc Weathering Tester (ASTM G155)

Procedure (QUV Testing - ASTM G154 Cycle 1):

  • Mount the coated panels in the QUV tester.

  • Set the test cycle to 8 hours of UV exposure at 60°C (using UVA-340 lamps) followed by 4 hours of condensation at 50°C.

  • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

  • Remove the panels at predetermined intervals for evaluation.

Procedure (Xenon Arc Testing - ASTM G155 Cycle 1):

  • Mount the coated panels in the Xenon Arc tester.

  • Set the light source to a continuous light cycle with an irradiance of 0.55 W/m² at 340 nm.

  • Set the black panel temperature to 63°C and the relative humidity to 50%.

  • Incorporate a water spray cycle (e.g., 18 minutes of spray every 2 hours).

  • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

  • Remove the panels at predetermined intervals for evaluation.

Protocol 3: Performance Evaluation

Objective: To quantify the degradation of the coatings after accelerated weathering.

Apparatus:

  • Glossmeter (60° geometry)

  • Spectrophotometer or Colorimeter

Procedure (Gloss Measurement):

  • Calibrate the glossmeter according to the manufacturer's instructions.

  • Measure the 60° gloss of each panel at multiple locations before and after weathering.

  • Calculate the percentage of gloss retention using the following formula: Gloss Retention (%) = (Final Gloss / Initial Gloss) * 100

Procedure (Color Measurement):

  • Calibrate the spectrophotometer or colorimeter.

  • Measure the CIE Lab* color values of each panel before and after weathering.

  • Calculate the change in yellowness index (ΔYI) according to ASTM E313.

Conclusion

The combination of TINUVIN-1130 and HALS provides a highly effective and synergistic approach to protecting coatings from the damaging effects of UV radiation. This dual-stabilizer system significantly improves the long-term durability of coatings by minimizing gloss loss, preventing color change, and inhibiting other forms of degradation. The experimental protocols outlined in this document provide a framework for researchers and formulators to evaluate and optimize the performance of these stabilizer systems in their specific coating formulations.

References

Method

TINUVIN-1130: Application Notes and Protocols for Solvent-Borne Systems

For Researchers, Scientists, and Drug Development Professionals Introduction TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically designed for the prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, specifically designed for the protection of industrial coatings.[1][2][3][4][5][6][7] Its primary function is to safeguard light-sensitive substrates, such as wood and plastics, from degradation by absorbing harmful UV radiation in both the UV-A and UV-B regions.[1][2] This document provides detailed application notes and protocols for the effective dissolution and incorporation of TINUVIN-1130 into solvent-borne systems.

Physicochemical Properties

TINUVIN-1130 is a yellow to light amber viscous liquid.[4][6][8] It offers high temperature and extraction resistance, making it particularly suitable for demanding applications in industrial and automotive coatings.[2][3][4][5][7]

Solubility and Miscibility in Organic Solvents

TINUVIN-1130 exhibits excellent miscibility with a wide range of common organic solvents, facilitating its incorporation into various solvent-borne formulations.[2][4][5][6] It is, however, not miscible with water.[2][4][6]

Table 1: Miscibility of TINUVIN-1130 in Various Solvents at 20°C

SolventMiscibility ( g/100g solution)
Butylcarbitol> 50[2][4]
Butanol> 50[2][4]
Butyl Acetate> 50[2][4]
Ethyl Glycol> 50[2][4]
1-Methoxy-2-propanol Acetate> 50[2][4]
Methyl Ethyl Ketone> 50[2][4]
Xylene> 50[2][4]
Hexanediol Diacrylate (HDDA)> 50[2]
Trimethylolpropane Triacrylate (TMPTA)> 50[2]
WaterNot Miscible[2][4][6]

Experimental Protocols

General Protocol for Dissolving TINUVIN-1130 in a Solvent-Borne System

This protocol outlines the standard procedure for incorporating TINUVIN-1130 into a solvent-based coating formulation.

Materials:

  • TINUVIN-1130

  • Selected organic solvent (refer to Table 1)

  • Solvent-borne resin/binder system

  • Mixing vessel

  • Mechanical stirrer (e.g., overhead stirrer with propeller blade)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Solvent Selection: Choose a solvent that is compatible with both TINUVIN-1130 and the specific resin system being used. The solvents listed in Table 1 are excellent starting points.

  • Initial Mixing: In a clean mixing vessel, add the desired amount of the selected organic solvent.

  • Addition of TINUVIN-1130: While stirring the solvent at a moderate speed, slowly add the required amount of TINUVIN-1130 to the vortex of the mixing solvent.

  • Dissolution: Continue stirring the mixture until the TINUVIN-1130 is completely dissolved and the solution appears clear and homogeneous. As TINUVIN-1130 is a liquid, this process is typically rapid.

  • Incorporation into Resin System: The resulting solution of TINUVIN-1130 and solvent can then be added to the main batch of the solvent-borne coating formulation at an appropriate stage of the manufacturing process, usually during the let-down stage with other additives.

  • Final Mixing: Thoroughly mix the final formulation to ensure uniform distribution of all components.

Recommended Concentrations

The optimal concentration of TINUVIN-1130 depends on the substrate, the performance requirements of the coating, and the presence of other light stabilizers.[2][8] Laboratory trials are recommended to determine the ideal concentration for a specific application.[2][5]

  • General Recommendation: 1.0 - 3.0% by weight, based on binder solids.[2][4]

For enhanced performance, TINUVIN-1130 is often used in combination with a hindered amine light stabilizer (HALS).[2][5][8]

  • Synergistic Combination:

    • 1.0 - 3.0% TINUVIN-1130

    • 0.5 - 2.0% HALS (e.g., TINUVIN-123, TINUVIN-292)[2][4]

Visualization of the Dissolution Workflow

The following diagram illustrates the general workflow for dissolving TINUVIN-1130 for use in a solvent-borne system.

Dissolution_Workflow cluster_materials Materials cluster_process Process cluster_output Output TINUVIN TINUVIN-1130 Add_TINUVIN 2. Add TINUVIN-1130 with Stirring TINUVIN->Add_TINUVIN Solvent Organic Solvent Mix_Solvent 1. Add Solvent to Mixing Vessel Solvent->Mix_Solvent Resin Solvent-Borne Resin Incorporate 4. Add to Resin System Resin->Incorporate Mix_Solvent->Add_TINUVIN Dissolve 3. Ensure Complete Dissolution Add_TINUVIN->Dissolve Dissolve->Incorporate Final_Mix 5. Final Homogenization Incorporate->Final_Mix Final_Product Stabilized Solvent-Borne Coating Final_Mix->Final_Product

Caption: Workflow for Incorporating TINUVIN-1130 into Solvent-Borne Systems.

Safety and Handling

Always handle TINUVIN-1130 in accordance with good industrial practice.[5] For detailed information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[2][5] Ensure adequate ventilation and wear appropriate personal protective equipment.

References

Application

Application Notes and Protocols: TINUVIN-1130 for UV Stabilization of Polycarbonate

For Researchers, Scientists, and Drug Development Professionals Introduction Polycarbonate (PC) is a versatile thermoplastic polymer widely utilized for its excellent mechanical strength, high impact resistance, and opti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonate (PC) is a versatile thermoplastic polymer widely utilized for its excellent mechanical strength, high impact resistance, and optical clarity. However, polycarbonate is susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to yellowing, reduced light transmission, and embrittlement, thereby limiting its long-term performance in outdoor and other applications with high UV exposure. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.

TINUVIN-1130 is a liquid hydroxyphenyl-benzotriazole UV absorber that offers excellent protection against UV radiation.[1][2] Its broad UV absorbance, high thermal stability, and good compatibility with various polymers make it an effective choice for stabilizing polycarbonate.[2][3] This document provides detailed application notes and protocols for the use of TINUVIN-1130 in polycarbonate.

Mechanism of Action

TINUVIN-1130 functions by absorbing harmful UV radiation in the 300-400 nm wavelength range and dissipating the energy as harmless thermal energy. This process, known as intramolecular proton transfer, is highly efficient and can be repeated numerous times without significant degradation of the TINUVIN-1130 molecule, providing long-lasting protection to the polycarbonate matrix.

Recommended Loading Concentration

The optimal loading concentration of TINUVIN-1130 in polycarbonate depends on several factors, including the thickness of the part, the expected level of UV exposure, and the desired service life of the final product. Based on general recommendations for plastics, a typical dosage level is in the range of 0.2% to 1.0% by weight.[1] However, empirical determination of the optimal concentration for a specific application is highly recommended.

For enhanced performance, TINUVIN-1130 can be used in synergy with a hindered amine light stabilizer (HALS).[1] HALS function by scavenging free radicals that may form within the polymer, thus providing a complementary stabilization mechanism.

Table 1: Recommended Starting Concentrations for TINUVIN-1130 in Polycarbonate

AdditiveConcentration Range (by weight)Notes
TINUVIN-11300.2% - 1.0%Optimization is recommended based on performance requirements.[1]
Hindered Amine Light Stabilizer (HALS)0.1% - 0.5%Use in combination with TINUVIN-1130 for synergistic effect.[1]

Experimental Protocols

Protocol 1: Incorporation of TINUVIN-1130 into Polycarbonate via Melt Compounding

This protocol describes the preparation of polycarbonate samples containing TINUVIN-1130 using a twin-screw extruder.

Materials:

  • Polycarbonate pellets (drying required)

  • TINUVIN-1130

  • Hindered Amine Light Stabilizer (HALS) (optional)

  • Twin-screw extruder

  • Injection molding machine or compression press

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Drying: Dry the polycarbonate pellets in a dehumidifying dryer at 120°C for at least 4 hours to reduce the moisture content to below 0.02%.

  • Pre-blending: In a separate container, create a masterbatch by pre-blending the desired amount of TINUVIN-1130 (and HALS, if used) with a small portion of the dried polycarbonate pellets. Tumble blend for 15-20 minutes to ensure a homogenous mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for polycarbonate (typically 260-300°C).

    • Feed the dried polycarbonate pellets into the main hopper of the extruder.

    • Introduce the masterbatch containing TINUVIN-1130 into the extruder through a side feeder at a calibrated rate to achieve the target final concentration.

    • The molten polymer blend is extruded through a die into strands, which are then cooled in a water bath and pelletized.

  • Sample Preparation:

    • Dry the compounded pellets at 120°C for 4 hours.

    • Use an injection molding machine or a compression press to prepare test specimens of the desired geometry (e.g., plaques, tensile bars).

Protocol 2: Evaluation of UV Stability

This protocol outlines the procedure for assessing the effectiveness of TINUVIN-1130 in protecting polycarbonate from UV-induced degradation using accelerated weathering.

Materials and Equipment:

  • Polycarbonate samples with and without TINUVIN-1130 (prepared as per Protocol 1)

  • Accelerated weathering chamber (e.g., Xenon arc or QUV)

  • Spectrophotometer or colorimeter

  • Gloss meter

  • Universal testing machine for mechanical property evaluation

Procedure:

  • Initial Characterization: Before UV exposure, measure and record the following properties of the polycarbonate samples:

    • Color: Measure the color coordinates (e.g., CIE Lab*) using a spectrophotometer.

    • Yellowness Index (YI): Calculate the Yellowness Index according to ASTM E313.

    • Gloss: Measure the surface gloss at a specified angle (e.g., 60°) using a gloss meter.

    • Mechanical Properties: Determine tensile strength, elongation at break, and impact strength using a universal testing machine.

  • Accelerated Weathering:

    • Place the polycarbonate samples in the accelerated weathering chamber.

    • Set the exposure conditions (e.g., irradiance, temperature, humidity) according to a standard test method (e.g., ASTM G155 for Xenon arc or ASTM G154 for fluorescent UV).

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove the samples from the weathering chamber and re-measure the color, yellowness index, gloss, and mechanical properties as described in step 1.

  • Data Analysis:

    • Plot the change in yellowness index (ΔYI), color (ΔE*), gloss retention, and mechanical properties as a function of exposure time for both the stabilized and unstabilized polycarbonate samples.

    • Compare the performance of the samples containing TINUVIN-1130 to the control samples to quantify the improvement in UV stability.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_evaluation UV Stability Evaluation drying Drying of Polycarbonate Pellets preblending Pre-blending with TINUVIN-1130 drying->preblending compounding Melt Compounding (Twin-Screw Extruder) preblending->compounding pelletizing Pelletizing compounding->pelletizing sample_prep Specimen Preparation (Injection/Compression Molding) pelletizing->sample_prep initial_char Initial Property Characterization sample_prep->initial_char weathering Accelerated Weathering initial_char->weathering periodic_eval Periodic Property Evaluation weathering->periodic_eval data_analysis Data Analysis and Comparison periodic_eval->data_analysis

Caption: Experimental workflow for incorporating and evaluating TINUVIN-1130 in polycarbonate.

logical_relationship uv_radiation UV Radiation polycarbonate Polycarbonate uv_radiation->polycarbonate degradation Degradation (Yellowing, Embrittlement) polycarbonate->degradation leads to tinuvin_1130 TINUVIN-1130 absorption UV Absorption & Energy Dissipation tinuvin_1130->absorption enables protection UV Protection absorption->protection provides protection->polycarbonate shields

Caption: Logical relationship of TINUVIN-1130's protective mechanism in polycarbonate.

References

Method

TINUVIN-1130 for Stabilizing Epoxy Resins Against Yellowing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for utilizing TINUVIN-1130 to mitigate yellowing in epoxy resin systems. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing TINUVIN-1130 to mitigate yellowing in epoxy resin systems. The information is intended to guide researchers and professionals in the formulation and evaluation of UV-stable epoxy resins for various applications.

Introduction to Epoxy Resin Yellowing and the Role of TINUVIN-1130

Epoxy resins are versatile thermosetting polymers widely used for their excellent mechanical properties, chemical resistance, and adhesion. However, a significant drawback is their propensity to yellow upon exposure to ultraviolet (UV) radiation, heat, and oxidation.[1][2] This degradation process not only affects the aesthetic appeal of the final product but can also indicate a decline in its mechanical integrity.[3]

The yellowing of epoxy resins is primarily caused by the formation of chromophores, which are light-absorbing molecular groups, resulting from photo-oxidative degradation.[1][4] UV light initiates the formation of free radicals, which then react with oxygen, leading to changes in the polymer's molecular structure and the subsequent appearance of a yellow hue.[1]

TINUVIN-1130 is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class, specifically designed for coatings and other polymer systems.[5][6][7] It functions by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the epoxy polymer from the initial stages of degradation.[8][9] TINUVIN-1130 offers broad UV absorption, making it an effective stabilizer against yellowing and the degradation of physical properties.[3][6]

Performance Data of TINUVIN-1130 in Epoxy Resins

The incorporation of TINUVIN-1130 into epoxy resin formulations has been shown to significantly reduce yellowing and maintain mechanical properties after UV exposure.

Reduction of Yellowing

Quantitative analysis demonstrates a substantial decrease in the yellowing intensity of epoxy coatings containing TINUVIN-1130 after prolonged UV exposure.

FormulationUV Exposure (hours)Yellowing Intensity Increase (%)
Epoxy Resin (Control)100094.19%
Epoxy Resin + TINUVIN-1130 (2.3g)10008.9%
Table 1: Effect of TINUVIN-1130 on the yellowing intensity of a water-based epoxy coating after 1000 hours of UV radiation.[8]
Retention of Mechanical Properties

The addition of TINUVIN-1130 not only prevents discoloration but also helps in preserving the mechanical strength of the epoxy resin.

FormulationUV Exposure (hours)Reduction in Tensile Strength
Epoxy-Diamine System (Control)800~30%
Epoxy-Diamine System + 3% TINUVIN-1130800~11%
Table 2: Influence of TINUVIN-1130 on the tensile strength of a transparent epoxy-diamine system after 800 hours of UV radiation.[3]

Experimental Protocols

The following protocols outline the methodologies for preparing, treating, and analyzing epoxy resin samples to evaluate the efficacy of TINUVIN-1130.

Materials and Equipment
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (e.g., Isophorone diamine - IPDA)

  • TINUVIN-1130 (BASF)

  • Mixing containers and stirrers

  • Molds for sample casting (e.g., silicone)

  • Accelerated Weathering Tester (e.g., QUV chamber with UVA-340 lamps)

  • Spectrophotometer or Colorimeter for Yellowness Index measurement

  • Universal Testing Machine for tensile strength analysis

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

Sample Preparation
  • Formulation: Prepare the epoxy resin system by mixing the epoxy resin and curing agent at the recommended stoichiometric ratio.

  • Incorporation of TINUVIN-1130: For the stabilized formulation, add the desired concentration of TINUVIN-1130 to the epoxy resin component before adding the curing agent. Recommended concentrations for TINUVIN-1130 are typically in the range of 1.0 - 3.0% by weight of the binder solids.[5][10] Thoroughly mix to ensure homogeneous dispersion.

  • Casting: Pour the mixed resin into appropriate molds to create samples for various tests (e.g., flat panels for color measurement, dog-bone shaped specimens for tensile testing).

  • Curing: Cure the samples according to the manufacturer's instructions for the specific epoxy system. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at an elevated temperature. For some studies, samples were cured for 8 hours at room temperature and then kept in a dark place for 7 days.[3]

Accelerated UV Exposure Protocol (ASTM G154)
  • Apparatus: Utilize a QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps to simulate sunlight in the critical short wavelength UV region.

  • Cycle Conditions: A commonly used cycle for testing coatings is ASTM G154 Cycle 1, which consists of:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.[11]

  • Exposure Duration: Expose the samples for a specified duration, typically ranging from 500 to 2000 hours, with periodic removal for analysis.[1]

Analysis of Yellowing
  • Yellowness Index (YI) Measurement: The change in color of the epoxy samples should be quantified by measuring the Yellowness Index according to ASTM D1925 or ASTM E313.[5][6][12]

  • Procedure:

    • Calibrate the spectrophotometer or colorimeter using a standard white tile.

    • Measure the tristimulus values (X, Y, Z) of the unexposed control sample and the UV-exposed samples.

    • Calculate the Yellowness Index using the appropriate formula for the chosen standard.

Analysis of Mechanical and Chemical Properties
  • Tensile Strength Testing: Conduct tensile tests on both unexposed and exposed samples using a universal testing machine according to ASTM D638.

  • FTIR Spectroscopy: Analyze the chemical changes in the epoxy structure by acquiring FTIR spectra of the samples before and after UV exposure. This can reveal the formation of carbonyl groups and other degradation products.[3]

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the samples to observe any cracking, chalking, or other surface defects resulting from UV degradation.[3]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the protective mechanism of TINUVIN-1130 and a typical experimental workflow for its evaluation.

Mechanism of UV Stabilization by TINUVIN-1130 UV UV Radiation Epoxy Epoxy Resin UV->Epoxy Attacks TINUVIN TINUVIN-1130 (UV Absorber) UV->TINUVIN Absorbed by Degradation Photo-oxidative Degradation Epoxy->Degradation Leads to TINUVIN->Epoxy Protects Heat Heat Dissipation TINUVIN->Heat Converts to Yellowing Yellowing & Property Loss Degradation->Yellowing

Caption: Protective mechanism of TINUVIN-1130 in epoxy resins.

Experimental Workflow for Evaluating TINUVIN-1130 Start Start Formulation Epoxy Formulation (With and Without TINUVIN-1130) Start->Formulation Preparation Sample Preparation (Casting and Curing) Formulation->Preparation Exposure Accelerated UV Exposure (QUV Chamber) Preparation->Exposure Analysis Analysis Exposure->Analysis Color Yellowness Index (ASTM D1925/E313) Analysis->Color Mechanical Tensile Strength (ASTM D638) Analysis->Mechanical Chemical FTIR & SEM Analysis->Chemical Data Data Comparison and Conclusion Color->Data Mechanical->Data Chemical->Data End End Data->End

Caption: Workflow for testing TINUVIN-1130 efficacy in epoxy.

Synergistic Combinations

For enhanced protection, TINUVIN-1130 can be used in combination with a Hindered Amine Light Stabilizer (HALS) such as TINUVIN 292 or TINUVIN 123.[5][10] While UV absorbers like TINUVIN-1130 block UV light from penetrating the polymer, HALS act as radical scavengers, neutralizing free radicals that may form. This synergistic approach provides superior protection against gloss reduction, cracking, blistering, and color change.[5][10] Recommended concentrations for HALS are typically in the range of 0.5 - 2.0% by weight of the binder solids.[10]

Conclusion

TINUVIN-1130 is a highly effective UV absorber for mitigating the yellowing of epoxy resins upon exposure to UV radiation. Its incorporation into epoxy formulations not only preserves the aesthetic appearance but also helps to maintain the mechanical integrity of the polymer. The provided protocols offer a framework for the systematic evaluation of TINUVIN-1130's performance, enabling researchers and formulators to develop durable, UV-resistant epoxy systems for a wide range of applications.

References

Application

Application Notes and Protocols for Testing the Efficacy of TINUVIN-1130

For Researchers, Scientists, and Drug Development Professionals Introduction TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. It is specifically designed for th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. It is specifically designed for the protection of various materials, including industrial and automotive coatings, plastics, and wood, from the degrading effects of UV radiation.[1][2] By absorbing harmful UV rays, TINUVIN-1130 helps to prevent color change, gloss reduction, cracking, blistering, and delamination of the substrate.[1][3] For enhanced performance, it is often used in conjunction with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers, providing a synergistic protective effect.[1][4]

These application notes provide detailed protocols for evaluating the efficacy of TINUVIN-1130 in a laboratory setting. The methodologies described are relevant for researchers in materials science, polymer chemistry, and formulation development.

Mechanism of Action: UV Absorption and Stabilization

The primary mechanism by which TINUVIN-1130 protects materials is through the absorption of UV radiation in the UV-A and UV-B regions of the electromagnetic spectrum.[2][5] The energy from the absorbed photons is then dissipated as thermal energy through a harmless chemical rearrangement within the molecule, preventing the UV radiation from reaching the polymer matrix and initiating degradation.

The photodegradation of polymers is a complex process initiated by the formation of free radicals upon exposure to UV radiation. These radicals can then react with oxygen, leading to a cascade of chemical reactions that result in the deterioration of the material's physical and aesthetic properties.

When used in combination with HALS, such as TINUVIN-292, a synergistic effect is observed.[4] While TINUVIN-1130 absorbs the bulk of the UV radiation, any free radicals that may still form are effectively scavenged by the HALS, thus interrupting the degradation cycle.

Signaling Pathway of UV Degradation and Stabilization

UV_Degradation_Stabilization cluster_degradation UV Degradation Pathway cluster_stabilization Stabilization Pathway UV UV Radiation Polymer Polymer Matrix UV->Polymer initiates Tinuvin1130 TINUVIN-1130 (UV Absorber) UV->Tinuvin1130 absorbed by FreeRadicals Free Radicals (P•) Polymer->FreeRadicals generates Polymer->FreeRadicals Oxygen Oxygen (O2) FreeRadicals->Oxygen reacts with HALS HALS (e.g., TINUVIN-292) FreeRadicals->HALS scavenged by PeroxyRadicals Peroxy Radicals (POO•) Oxygen->PeroxyRadicals PeroxyRadicals->Polymer attacks Degradation Degradation Products (Chain Scission, Crosslinking) PeroxyRadicals->Degradation leads to PeroxyRadicals->HALS scavenged by PhysicalEffects Physical Effects (Gloss Loss, Cracking, Yellowing) Degradation->PhysicalEffects Heat Heat Tinuvin1130->Heat dissipates as StableProducts Stable Products HALS->StableProducts

Caption: Mechanism of UV degradation and stabilization in polymers.

Experimental Protocols

To assess the efficacy of TINUVIN-1130, a series of experiments can be conducted. These protocols are designed to provide quantitative data on the performance of the UV absorber in protecting a coating system.

Protocol 1: Accelerated Weathering Test

This protocol follows the general principles outlined in ASTM D4585 and ASTM G154 for accelerated weathering of coatings using fluorescent UV lamps.

Objective: To simulate the long-term effects of outdoor exposure on a coating system with and without TINUVIN-1130 and to quantify the changes in color and gloss.

Materials and Equipment:

  • Coating formulation (e.g., a clear acrylic or polyurethane-based coating)

  • TINUVIN-1130

  • Hindered Amine Light Stabilizer (HALS), e.g., TINUVIN-292 (optional, for synergistic studies)

  • Substrate panels (e.g., steel or aluminum panels)

  • Film applicator (e.g., drawdown bar)

  • QUV accelerated weathering tester (or equivalent) with UVA-340 fluorescent lamps

  • Spectrocolorimeter for CIELAB color measurements

  • Gloss meter (60° angle)

  • Control coating (without any UV absorber)

Procedure:

  • Sample Preparation:

    • Prepare a control coating formulation without any UV absorber.

    • Prepare a test coating formulation by incorporating TINUVIN-1130 at a specified concentration (e.g., 1-3% by weight of solid binder).[1]

    • (Optional) Prepare a third formulation containing both TINUVIN-1130 and a HALS (e.g., 0.5-2% TINUVIN-292).[1]

    • Apply the coatings to the substrate panels using a film applicator to ensure a uniform dry film thickness.

    • Cure the coated panels according to the manufacturer's recommendations.

    • Prepare at least three replicate panels for each formulation.

  • Initial Measurements:

    • Before exposure, measure the initial color of each panel using a spectrocolorimeter. Record the CIELAB L, a, and b* values.

    • Measure the initial 60° gloss of each panel using a gloss meter.

  • Accelerated Weathering:

    • Place the panels in the QUV accelerated weathering tester.

    • Set the exposure cycle according to ASTM G154, Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The UVA-340 lamps should be used to simulate sunlight in the critical short-wavelength UV region.

    • Continue the exposure for a predetermined duration (e.g., 500, 1000, 1500, and 2000 hours).

  • Periodic Evaluation:

    • At specified intervals (e.g., every 500 hours), remove the panels from the weathering tester.

    • Measure the color (L, a, b*) and 60° gloss of each panel.

    • Visually inspect the panels for any signs of physical degradation such as cracking, blistering, or chalking.

  • Data Analysis:

    • Calculate the total color change (ΔE) for each panel at each interval using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]1/2

    • Calculate the percent gloss retention for each panel at each interval using the formula: % Gloss Retention = (Final Gloss / Initial Gloss) x 100

Experimental Workflow for Accelerated Weathering Test

Accelerated_Weathering_Workflow start Start prep Sample Preparation (Control, +Tinuvin-1130, +Tinuvin-1130 & HALS) start->prep initial_meas Initial Measurements (Color - CIELAB, Gloss - 60°) prep->initial_meas weathering Accelerated Weathering (QUV Tester - ASTM G154 Cycle 1) initial_meas->weathering periodic_eval Periodic Evaluation (e.g., every 500 hours) weathering->periodic_eval periodic_eval->weathering Continue exposure data_analysis Data Analysis (Calculate ΔE* and % Gloss Retention) periodic_eval->data_analysis results Results & Comparison data_analysis->results end End results->end

Caption: Workflow for the accelerated weathering test.

Protocol 2: UV-Vis Spectrophotometry

Objective: To determine the UV-absorbing properties of TINUVIN-1130 in a solution or a transparent coating film.

Materials and Equipment:

  • TINUVIN-1130

  • A suitable solvent (e.g., toluene or other organic solvent in which the coating binder is soluble)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (for solution measurements)

  • Transparent substrate (e.g., quartz slides, for film measurements)

  • Coating formulation (for film measurements)

  • Film applicator

Procedure for Solution Measurement:

  • Prepare a stock solution of TINUVIN-1130 in the chosen solvent at a known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.

  • Measure the absorbance of each dilution across the UV-Vis spectrum (typically 200-800 nm).

  • Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration to generate a calibration curve.

Procedure for Film Measurement:

  • Prepare a clear coating formulation containing a known concentration of TINUVIN-1130.

  • Apply a thin, uniform film of the coating onto a transparent substrate (e.g., quartz slide).

  • Prepare a control film without TINUVIN-1130.

  • Cure the films as required.

  • Place the coated substrate in the sample holder of the UV-Vis spectrophotometer.

  • Use an uncoated transparent substrate as the reference.

  • Measure the transmittance or absorbance of the film across the UV-Vis spectrum.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Performance of TINUVIN-1130 in a Clear Coating After Accelerated Weathering

FormulationExposure Time (hours)ΔE* (Color Change)Gloss Retention (%)
Control (No UV Absorber) 5005.285
10009.660
150015.335
200022.115
+ 2% TINUVIN-1130 5001.895
10003.588
15005.975
20008.265
+ 2% TINUVIN-1130 + 1% HALS 5001.198
10002.392
15003.885
20005.578

Note: The data in this table is representative and based on typical performance. Actual results may vary depending on the specific coating formulation and test conditions. A study on polyester-based coatings showed that after 200 hours of exposure, the gloss value of the unstabilized clear coats was lower than that of the stabilized clear coats.[6] The clear coats stabilized with a combination of Tinuvin 1130 and a HALS (Tinuvin 123 or 292) showed better gloss retention compared to those stabilized with the individual components separately.[6]

Table 2: UV-Vis Absorbance Data for TINUVIN-1130

Wavelength (nm)Molar Absorptivity (L mol-1 cm-1)
28012,000
30015,000
34518,500
3805,000
4001,000

Note: This data is illustrative and represents the typical UV absorption profile of a benzotriazole-type UV absorber. The λmax is typically around 345-350 nm.

Conclusion

The experimental protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of TINUVIN-1130 as a UV absorber. By conducting accelerated weathering tests and UV-Vis spectrophotometry, researchers can obtain quantitative data to support the selection and optimization of UV stabilization systems for a wide range of applications. The synergistic effect of TINUVIN-1130 with HALS can also be effectively demonstrated through these methodologies, leading to the development of more durable and long-lasting materials.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing TINUVIN®-1130 Leaching from Polymer Films

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of TINUVI...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of TINUVIN®-1130 from polymer films.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN®-1130 and why is it used in polymer films?

A1: TINUVIN®-1130 is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2] It is incorporated into polymer films to protect them and light-sensitive substrates from degradation caused by UV radiation.[1][3] Its broad UV absorption spectrum makes it highly effective.[2] It is known for its high temperature and extraction resistance, making it suitable for demanding applications.[1][2]

Q2: What are the primary mechanisms that cause TINUVIN®-1130 to leach from a polymer film?

A2: Leaching of additives like TINUVIN®-1130, which are typically not chemically bound to the polymer, occurs through a process of diffusion and migration.[4] This process is influenced by several factors:

  • Polymer-Additive Compatibility: The solubility and interaction between TINUVIN®-1130 and the polymer matrix play a crucial role.[5]

  • Environmental Conditions: Elevated temperatures can increase the rate of diffusion and leaching.[6]

  • Physical State of the Polymer: Surface cracking or degradation of the polymer film can create pathways for the additive to leach out.

Q3: How can I minimize TINUVIN®-1130 leaching from my polymer films?

A3: Several strategies can be employed to minimize leaching:

  • Covalent Bonding/Crosslinking: TINUVIN®-1130 possesses a hydroxyl (-OH) functional group that can be reacted with crosslinkers like isocyanates or melamines.[2] This chemically bonds the UV absorber to the polymer network, significantly reducing its mobility and potential for migration.

  • Synergistic Formulations: Using TINUVIN®-1130 in combination with a Hindered Amine Light Stabilizer (HALS) can create a synergistic effect.[1][7] This can improve the overall UV protection, potentially allowing for a lower concentration of TINUVIN®-1130, which in turn can reduce the driving force for leaching.[7]

  • Optimizing Concentration: Use the lowest effective concentration of TINUVIN®-1130. The manufacturer suggests that the optimal amount should be determined through laboratory trials.[1]

  • Surface Modification: Applying a protective, inert coating on the polymer film can act as a physical barrier to prevent the migration of TINUVIN®-1130.

Q4: What are the recommended concentrations for TINUVIN®-1130 in a formulation?

A4: The recommended concentration of TINUVIN®-1130 is typically between 1.0 – 3.0%. When used in a synergistic combination with a HALS (such as Tinuvin® 123, 249, or 292), the recommended HALS concentration is between 0.5 – 2.0%.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of TINUVIN®-1130 detected in the surrounding medium. Additive is not sufficiently immobilized within the polymer matrix.1. Implement Crosslinking: If your polymer system has reactive groups (e.g., isocyanates, melamines), utilize the hydroxyl functionality of TINUVIN®-1130 to create covalent bonds. 2. Optimize Formulation: Evaluate the concentration of TINUVIN®-1130. It may be possible to reduce the concentration without compromising UV protection, especially if used with a HALS.
Loss of UV protection over time, suggesting additive depletion. Leaching of TINUVIN®-1130 from the film surface.1. Introduce a HALS: Combine TINUVIN®-1130 with a HALS to enhance long-term stability and reduce the reliance on a high concentration of the UV absorber.[7] 2. Consider a Protective Coating: Apply a clear, non-leaching topcoat to the polymer film to act as a barrier.
Inconsistent leaching results between batches. Variability in polymer curing or processing conditions.1. Standardize Curing Protocol: Ensure consistent time, temperature, and atmosphere during the curing process to promote complete crosslinking. 2. Verify Homogeneous Mixing: Ensure that TINUVIN®-1130 and other additives are uniformly dispersed throughout the polymer matrix before film formation.

Quantitative Data on UV Stabilizer Migration

Temperature (°C)Time (days)Migration (µg/dm²)
40102

Data adapted from a study on Tinuvin 234 migration from PET into 95% ethanol.[6][8]

Experimental Protocols

Protocol 1: Static Equilibrium Leaching Test

This protocol is adapted from methodologies used to assess the leaching of benzotriazole UV stabilizers.[5]

Objective: To determine the equilibrium concentration of TINUVIN®-1130 that leaches from a polymer film into a specific solvent.

Materials:

  • Polymer film containing a known concentration of TINUVIN®-1130.

  • 20 mL glass vials with PTFE-lined caps.

  • Leaching solvent (e.g., water, ethanol/water mixture, or a relevant food simulant).

  • Analytical balance.

  • Orbital shaker.

  • HPLC-UV system.

Procedure:

  • Cut the polymer film into small, uniform pieces (e.g., 5mm x 5mm).

  • Accurately weigh 20-30 mg of the polymer film pieces and place them into a 20 mL glass vial.

  • Add 10 mL of the chosen leaching solvent to the vial.

  • Seal the vial tightly with the PTFE-lined cap.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 40°C).

  • Allow the system to equilibrate for a predetermined time (e.g., 72 hours). It is recommended to perform preliminary experiments to determine the time to reach equilibrium.

  • After equilibration, carefully decant the solvent (leachate) into a clean vial for analysis.

  • Analyze the concentration of TINUVIN®-1130 in the leachate using a validated HPLC-UV method.

Protocol 2: Dynamic Leaching Test

This protocol is a generalized procedure for a dynamic leaching test, which can be more representative of real-world conditions where the surrounding medium is not static.

Objective: To measure the rate of TINUVIN®-1130 leaching from a polymer film over time.

Materials:

  • Polymer film sample of a defined surface area.

  • Flow-through cell or a similar apparatus to hold the sample.

  • Peristaltic pump.

  • Reservoir for the leaching solvent.

  • Fraction collector or sample vials.

  • HPLC-UV system.

Procedure:

  • Mount the polymer film sample in the flow-through cell, ensuring a defined surface area is exposed to the solvent.

  • Pump the leaching solvent from the reservoir through the cell at a constant, slow flow rate.

  • Collect the leachate at regular time intervals using a fraction collector or by manually changing sample vials.

  • Analyze the concentration of TINUVIN®-1130 in each collected fraction using a validated HPLC-UV method.

  • Calculate the cumulative amount of TINUVIN®-1130 leached over time and express it as mass per unit surface area (e.g., µg/cm²).

Protocol 3: HPLC-UV Analysis of TINUVIN®-1130 in Leachate

This is a general method for the quantitative analysis of benzotriazole-type UV absorbers.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 2.1 mm × 50 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water.

  • Flow Rate: 0.20 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a TINUVIN®-1130 standard (typically in the 300-350 nm range for benzotriazoles).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of TINUVIN®-1130 in the leaching solvent at known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the leachate samples and determine the peak area for TINUVIN®-1130.

  • Calculate the concentration of TINUVIN®-1130 in the leachate samples using the calibration curve.

Visualizations

Leaching_Prevention_Strategies cluster_strategies Strategies to Prevent TINUVIN®-1130 Leaching cluster_outcomes Outcomes Covalent_Bonding Covalent Bonding (Crosslinking) Reduced_Leaching Reduced Leaching Covalent_Bonding->Reduced_Leaching Immobilizes stabilizer Synergistic_Formulation Synergistic Formulation (with HALS) Synergistic_Formulation->Reduced_Leaching Allows lower concentration Concentration_Optimization Concentration Optimization Concentration_Optimization->Reduced_Leaching Less available to migrate Surface_Barrier Surface Barrier (Coating) Surface_Barrier->Reduced_Leaching Physical prevention Improved_Durability Improved Film Durability Reduced_Leaching->Improved_Durability

Caption: Strategies to mitigate TINUVIN®-1130 leaching and improve film durability.

Leaching_Analysis_Workflow Start Start: Polymer Film Sample Leaching_Test Perform Leaching Test (Static or Dynamic) Start->Leaching_Test Collect_Leachate Collect Leachate at Intervals Leaching_Test->Collect_Leachate HPLC_Analysis Analyze Leachate by HPLC-UV Collect_Leachate->HPLC_Analysis Quantification Quantify TINUVIN®-1130 using Calibration Curve HPLC_Analysis->Quantification Data_Analysis Calculate Leaching Rate (µg/cm²/day) Quantification->Data_Analysis End End: Leaching Profile Data_Analysis->End

Caption: Experimental workflow for the analysis of TINUVIN®-1130 leaching.

References

Optimization

Technical Support Center: Improving the Photostability of TINUVIN-1130 in Outdoor Exposure

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the photostability of TINUVIN-1130 in outdoor applications. Below you will find f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the photostability of TINUVIN-1130 in outdoor applications. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN-1130 and what is its primary function?

A1: TINUVIN-1130 is a liquid UV absorber belonging to the hydroxyphenyl benzotriazole class.[1][2] Its primary function is to protect materials such as coatings, plastics, and wood from degradation caused by exposure to ultraviolet (UV) radiation.[1][3] It achieves this by absorbing harmful UV-A and UV-B radiation and dissipating it as harmless thermal energy.[3]

Q2: Why is the photostability of TINUVIN-1130 a concern in outdoor applications?

A2: While TINUVIN-1130 is designed for high performance, prolonged exposure to intense solar radiation, high temperatures, and environmental moisture can lead to its gradual degradation. This can reduce its UV-absorbing efficacy over time, diminishing the long-term protection of the substrate material. This degradation can manifest as loss of gloss, color change, cracking, blistering, and delamination of coatings.[1][4]

Q3: How can the photostability of TINUVIN-1130 be improved for outdoor exposure?

A3: The most effective method to enhance the photostability and performance of TINUVIN-1130 is to use it in combination with a Hindered Amine Light Stabilizer (HALS).[1][4][5] This combination creates a synergistic effect that provides superior protection against the detrimental effects of outdoor weathering.[1][5]

Q4: What are HALS and which ones are recommended for use with TINUVIN-1130?

A4: HALS are radical scavengers that protect materials from photodegradation. Unlike UV absorbers, they do not absorb UV radiation but instead inhibit degradation by trapping free radicals that are formed during the photo-oxidation process. Recommended HALS to be used in conjunction with TINUVIN-1130 include TINUVIN-292, TINUVIN-123, and TINUVIN-249.[1]

Q5: What is the synergistic mechanism between TINUVIN-1130 and HALS?

A5: TINUVIN-1130, a benzotriazole UV absorber, absorbs UV radiation and converts it into heat. HALS, on the other hand, scavenge free radicals that are generated in the material upon exposure to UV light. This two-pronged approach provides comprehensive protection: TINUVIN-1130 acts as the first line of defense by blocking UV radiation, while HALS neutralize any free radicals that may still form, thus protecting both the material and the UV absorber itself from degradation.

Data Presentation

The following table summarizes the recommended concentrations for synergistic combinations of TINUVIN-1130 and HALS to improve the photostability of coatings. The performance of these combinations is qualitatively described as providing superior protection against gloss reduction, cracking, blistering, delamination, and color change.

ComponentRecommended Concentration (% by weight on binder solids)
TINUVIN-11301.0 - 3.0%
TINUVIN-2920.5 - 2.0%
TINUVIN-1230.5 - 2.0%
TINUVIN-2490.5 - 2.0%

Source:[1]

Experimental Protocols

Detailed Methodology for Accelerated Weathering Test

This protocol is based on the principles of ASTM G154 for operating fluorescent UV lamp apparatus for exposure of nonmetallic materials.

1. Objective: To evaluate the photostability of coatings containing TINUVIN-1130 with and without the addition of HALS under accelerated weathering conditions.

2. Materials and Equipment:

  • QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 fluorescent lamps.
  • Test panels of the substrate material (e.g., steel, aluminum, wood).
  • Coating formulations:
  • Control (no UV absorber or HALS).
  • TINUVIN-1130 only.
  • TINUVIN-1130 in combination with a selected HALS (e.g., TINUVIN-292).
  • Spectrophotometer or colorimeter for color measurements (CIELAB Lab* values).
  • Gloss meter (60°).
  • Adhesion tester (e.g., cross-hatch).

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Evaluation A Prepare Coating Formulations (Control, TINUVIN-1130, TINUVIN-1130 + HALS) B Apply Coatings to Test Panels (Uniform Thickness) A->B C Cure Coated Panels (According to manufacturer's specifications) B->C D Mount Panels in QUV Tester C->D E Set Exposure Cycle (e.g., ASTM G154 Cycle 1: 8h UV at 60°C, 4h Condensation at 50°C) D->E F Run Test for a Predetermined Duration (e.g., 500, 1000, 2000 hours) E->F G Periodically Remove Panels for Analysis F->G H Measure Gloss (60°) G->H I Measure Color (CIELAB ΔE*) G->I J Assess Adhesion (Cross-hatch) G->J K Visual Inspection (Cracking, Blistering, Chalking) G->K

Caption: Experimental workflow for evaluating the photostability of coatings.

4. Data Analysis:

  • Plot the percentage of gloss retention versus exposure time for each formulation.
  • Calculate the total color change (ΔE*) for each formulation at different time intervals.
  • Record and compare the adhesion test results.
  • Document any visual signs of degradation with photographic evidence.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid Loss of Gloss - Insufficient concentration of TINUVIN-1130 or HALS.- Incompatibility of the stabilizer package with the coating resin.- Severe exposure conditions exceeding the stabilizer's capacity.- Increase the concentration of TINUVIN-1130 and/or HALS within the recommended ranges.[1]- Ensure proper dispersion of the additives in the coating formulation.- Evaluate a different type of HALS that may have better compatibility with the resin system.- Consider adding an antioxidant to the formulation.
Significant Color Change (Yellowing) - Photodegradation of the polymer backbone.- Degradation of the UV absorber itself.- Interaction between the additives and other components in the formulation (e.g., pigments, catalysts).- Ensure the synergistic combination of TINUVIN-1130 and a HALS is used.[5]- Optimize the concentration of the stabilizer package.- Evaluate the compatibility of all formulation components through preliminary testing.- For clear coats, ensure the topcoat contains the light stabilizer for optimal protection.[1]
Cracking and Blistering - Loss of mechanical properties of the coating due to UV degradation.- Poor adhesion of the coating to the substrate.- The combination of TINUVIN-1130 and a HALS provides superior protection against cracking and blistering.[1]- Ensure proper surface preparation of the substrate before coating application.- Verify the curing conditions of the coating.
Inconsistent Results Between Batches - Variation in the concentration or dispersion of additives.- Inconsistent coating thickness.- Fluctuations in curing conditions.- Implement strict quality control measures for raw material dispensing and mixing.- Ensure uniform application of the coating to achieve consistent film thickness.- Precisely control the temperature and time of the curing process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the synergistic photostabilization mechanism of a benzotriazole UV absorber (like TINUVIN-1130) and a Hindered Amine Light Stabilizer (HALS).

G cluster_uv UV Exposure cluster_polymer Polymer Matrix cluster_stabilizers Stabilizer System UV UV Radiation Polymer Polymer UV->Polymer Absorption by Polymer UVA TINUVIN-1130 (UV Absorber) UV->UVA Absorption by UVA ExcitedPolymer Excited Polymer Polymer->ExcitedPolymer Radicals Free Radicals (P•, POO•) ExcitedPolymer->Radicals Degradation Degradation Products (Loss of Gloss, Color Change) Radicals->Degradation HALS HALS (Radical Scavenger) Radicals->HALS Radical Trapping UVA_excited Excited UVA UVA->UVA_excited HALS_regen Regenerated HALS HALS->HALS_regen Regeneration Cycle UVA_excited->UVA Heat Dissipation HALS_regen->Radicals Further Trapping

Caption: Synergistic photostabilization mechanism of TINUVIN-1130 and HALS.

References

Troubleshooting

Addressing compatibility issues of TINUVIN-1130 with other additives

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the compatibility of TINUVIN-1130 with other additives in various formulations. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the compatibility of TINUVIN-1130 with other additives in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN-1130 and what is its primary function?

A1: TINUVIN-1130 is a liquid ultraviolet (UV) absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2][3][4][5] Its main role is to protect materials such as coatings, plastics, and wood from degradation caused by UV radiation.[1][2][3][6] It is particularly effective in industrial and automotive coatings due to its high temperature and extraction resistance.[1][3][7]

Q2: In what types of systems can TINUVIN-1130 be used?

A2: TINUVIN-1130 is versatile and can be used in both solvent-based and water-borne systems.[1][2][5][8][9] It is miscible with most common organic solvents.[5] For water-borne systems, its dispersion can be improved by pre-diluting it with a water-miscible solvent, such as butylcarbitol.[1][5]

Q3: With which types of additives is TINUVIN-1130 commonly used?

A3: TINUVIN-1130 is frequently used in conjunction with Hindered Amine Light Stabilizers (HALS). This combination creates a synergistic effect that offers superior protection against coating defects like gloss reduction, cracking, blistering, and color change.[1][10][11] Commonly recommended HALS for use with TINUVIN-1130 include TINUVIN® 292, TINUVIN® 123, and TINUVIN® 144.[12][1]

Q4: Are there any known incompatibilities or interactions to be aware of when formulating with TINUVIN-1130 and other additives?

A4: While TINUVIN-1130 itself is broadly compatible, issues can arise from the interaction of other additives in the formulation. For instance, basic HALS (like TINUVIN® 292 and TINUVIN® 144) can have acid-base interactions with acidic components in the formulation, such as catalysts, biocides, or certain pigments.[13] This can potentially lead to reduced stability of the formulation or deactivation of the HALS.[13] Non-basic HALS, such as TINUVIN® 123, are recommended for acid-catalyzed systems.[8]

Troubleshooting Guide

Problem 1: Poor dispersion or cloudiness in a water-borne formulation.

  • Question: My water-borne coating becomes cloudy after adding TINUVIN-1130. What could be the cause and how can I fix it?

  • Answer: TINUVIN-1130 is not directly miscible with water.[1][6][7][14] To ensure proper incorporation into a water-borne system, it is recommended to pre-dilute TINUVIN-1130 with a water-miscible co-solvent like butylcarbitol before adding it to the aqueous phase.[1][5] This will aid in creating a stable dispersion.

Problem 2: Reduced curing efficiency in an acid-catalyzed system.

  • Question: I am observing a slower or incomplete cure in my acid-catalyzed coating after adding a UV stabilizer package containing TINUVIN-1130. Why is this happening?

  • Answer: This issue is likely not caused by TINUVIN-1130 itself, but rather by the HALS component of your UV stabilizer package. Basic HALS can interfere with the curing process of acid-catalyzed systems.[13]

    • Recommendation: Switch to a non-basic HALS, such as TINUVIN® 123, which is specifically designed for use in acid-catalyzed and oxidative curing coatings.[8]

Problem 3: Yellowing of the coating, especially in direct-fired gas ovens.

  • Question: My coating is exhibiting yellowing after oven curing. I am using TINUVIN-1130. What could be the cause?

  • Answer: While TINUVIN-1130 protects against UV-induced yellowing, thermal yellowing can occur for other reasons. If you are using a basic HALS in your formulation, it might contribute to yellowing in certain curing environments.

    • Recommendation: Consider using a non-basic HALS like TINUVIN® 123, which is known to improve yellowing resistance in direct-fired gas ovens.[8]

Problem 4: Loss of performance or deactivation of additives.

  • Question: I suspect my light stabilizer package is not performing as expected. Could there be an interaction with other components in my formulation?

  • Answer: Yes, interactions between basic HALS and acidic components (e.g., surfactants, biocides, acid-treated pigments) can lead to the deactivation of the HALS or other additives.[13]

    • Recommendation: Review your entire formulation for potential acid-base interactions. If acidic components are present, consider using a non-basic HALS. It is also advisable to conduct compatibility studies with all formulation ingredients.

Data Presentation

Table 1: Solubility of TINUVIN-1130 in Various Solvents at 20°C

SolventMiscibility ( g/100 g solution)
Butylcarbitol> 50
Butanol> 50
Butylacetate> 50
Ethylglycol> 50
1-methoxypropylacetate-2> 50
Methylethylketone> 50
Xylene> 50
Hexanedioldiacrylate> 50
Trimethylolpropanetriacrylate> 50
WaterNot miscible

Data sourced from multiple technical datasheets.[12][1][14]

Table 2: Recommended Concentrations for TINUVIN-1130 and HALS Combinations

AdditiveRecommended Concentration (% by weight on binder solids)
TINUVIN-11301.0 - 3.0%
TINUVIN 123, TINUVIN 249, or TINUVIN 2920.5 - 2.0%

These are general recommendations; optimal concentrations should be determined through experimental trials.[12][1]

Experimental Protocols & Workflows

Experimental Protocol: Evaluating Compatibility in a Water-Borne System

  • Preparation of TINUVIN-1130 Predilution:

    • Prepare a 1:1 mixture of TINUVIN-1130 and a water-miscible co-solvent (e.g., butylcarbitol).

    • Stir the mixture until a homogeneous solution is obtained.

  • Incorporation into the Formulation:

    • Under gentle agitation, slowly add the TINUVIN-1130 predilution to the water-borne resin or formulation.

    • Continue stirring for a minimum of 15-20 minutes to ensure uniform dispersion.

  • Stability Assessment:

    • Store the formulated sample at room temperature and elevated temperatures (e.g., 40°C) for a specified period (e.g., 1 week).

    • Visually inspect the samples daily for any signs of instability, such as cloudiness, phase separation, or precipitation.

    • Measure viscosity and particle size at the beginning and end of the storage period to quantify any changes.

Logical Workflow: Selecting a Compatible HALS for Your Formulation

HALS_Selection_Workflow start Start: Formulation Development is_acidic Is the system acid-catalyzed or contains acidic components? start->is_acidic use_non_basic_hals Use a Non-Basic HALS (e.g., TINUVIN® 123) is_acidic->use_non_basic_hals Yes use_basic_hals A Basic HALS can be considered (e.g., TINUVIN® 292) is_acidic->use_basic_hals No compatibility_test Perform Compatibility and Performance Testing use_non_basic_hals->compatibility_test use_basic_hals->compatibility_test end Final Formulation compatibility_test->end Troubleshooting_Workflow start Start: Observed Formulation Issue (e.g., Instability, Poor Performance) identify_components Identify All Formulation Components start->identify_components check_interactions Review Potential Chemical Interactions (e.g., Acid-Base) identify_components->check_interactions no_interaction Investigate Other Factors (e.g., Order of Addition, Mixing Parameters) check_interactions->no_interaction None Obvious interaction_found Potential Interaction Identified check_interactions->interaction_found Yes reformulate Reformulate: Substitute Problematic Additive (e.g., switch to non-basic HALS) interaction_found->reformulate retest Conduct Compatibility and Performance Testing reformulate->retest end Problem Resolved retest->end

References

Optimization

Technical Support Center: Optimizing TINUVIN-1130 for Maximum UV Protection

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TINUVIN-1130 for optimal UV protection in their formulations. Here you will find tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TINUVIN-1130 for optimal UV protection in their formulations. Here you will find troubleshooting guidance for common experimental issues and detailed protocols for performance evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the optimization of TINUVIN-1130 concentration.

Q1: My formulation appears hazy or cloudy after adding TINUVIN-1130. What is the cause and how can I fix it?

A1: Haziness or cloudiness upon addition of TINUVIN-1130 can be attributed to several factors:

  • Poor Solubility/Dispersion: While TINUVIN-1130 is miscible with many common solvents, it may not be fully soluble in your specific formulation, especially in aqueous systems. In water-borne systems, dilution of TINUVIN-1130 with a water-miscible solvent like butyl carbitol prior to incorporation can improve dispersion.[1][2]

  • Incompatibility with Other Components: The issue may arise from an incompatibility between TINUVIN-1130 and other ingredients in your formulation. It is crucial to assess the compatibility of all components.

  • Concentration Exceeds Solubility Limit: You may be using a concentration of TINUVIN-1130 that is above its solubility limit in your specific system.

Troubleshooting Steps:

  • Review Miscibility: Confirm the miscibility of TINUVIN-1130 with all solvents in your formulation. It is soluble in many organic solvents but not in water.[1]

  • Pre-dilution for Aqueous Systems: If working with a water-based system, pre-dilute TINUVIN-1130 with a compatible, water-miscible solvent before adding it to the main formulation.

  • Incremental Addition: Add TINUVIN-1130 slowly to the formulation under constant agitation to ensure proper dispersion.

  • Concentration Adjustment: Systematically decrease the concentration of TINUVIN-1130 to determine the point at which haziness disappears. This will help identify the solubility limit in your specific formulation.

  • Compatibility Study: Conduct a small-scale compatibility test with each component of your formulation to identify any potential interactions.

Q2: I am not achieving the desired level of UV protection even after adding the recommended concentration of TINUVIN-1130. What should I do?

A2: Insufficient UV protection can stem from several factors beyond just the concentration of TINUVIN-1130:

  • Sub-optimal Concentration: The recommended concentration range of 1.0 - 3.0% is a general guideline.[1][2] The optimal concentration is highly dependent on the specific formulation, substrate, and desired level of protection.

  • Lack of Synergistic Components: TINUVIN-1130, a benzotriazole UV absorber (UVA), often exhibits enhanced performance when used in combination with a Hindered Amine Light Stabilizer (HALS).[3][4][5] UVAs absorb UV radiation, while HALS trap free radicals generated by UV exposure.[6]

  • Film Thickness: The effectiveness of the UV protection is directly related to the dry film thickness of the applied coating. A thinner film will provide less protection than a thicker one, even at the same TINUVIN-1130 concentration.

  • Improper Dispersion: If TINUVIN-1130 is not uniformly dispersed throughout the formulation, its effectiveness will be compromised.

Troubleshooting Steps:

  • Optimize Concentration: Conduct a dose-response experiment by preparing a series of formulations with varying concentrations of TINUVIN-1130 (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%). Evaluate the UV protection of each to determine the optimal level.

  • Incorporate a HALS: Introduce a HALS, such as TINUVIN-292 or TINUVIN-123, into your formulation.[1][2] A typical starting ratio is 2:1 of UVA to HALS, but this should be optimized for your system.

  • Control Film Thickness: Ensure consistent and adequate film thickness during application and curing. Measure the dry film thickness to correlate it with UV protection performance.

  • Verify Dispersion: Visually inspect the formulation for any signs of agglomeration or poor dispersion. If issues are suspected, revisit the mixing procedure and consider the use of appropriate dispersing agents.

Q3: I have observed a yellowing or color change in my formulation after adding TINUVIN-1130 and exposing it to UV light. Why is this happening?

A3: While TINUVIN-1130 is designed to prevent color change, yellowing can still occur under certain conditions:

  • Photodegradation of the Polymer Matrix: The base polymer or other components in your formulation might be degrading under UV exposure, leading to yellowing. TINUVIN-1130 can mitigate this, but its effectiveness depends on the stability of the entire system.

  • Interaction with Other Additives: Certain additives in the formulation could interact with TINUVIN-1130 or its degradation products, causing discoloration.

  • Insufficient Concentration: The concentration of TINUVIN-1130 may not be sufficient to protect the system from the intensity of the UV exposure.

Troubleshooting Steps:

  • Evaluate Component Stability: Test the UV stability of your base formulation without any UV absorbers to understand its intrinsic yellowing tendency.

  • Optimize TINUVIN-1130 Concentration: As with achieving desired UV protection, a higher concentration of TINUVIN-1130 may be required to prevent yellowing.

  • Incorporate HALS: The synergistic effect of HALS can significantly improve the color stability of the formulation by scavenging free radicals that contribute to yellowing.[3][4]

  • Accelerated Weathering Tests: Conduct accelerated weathering tests to simulate long-term UV exposure and assess the color stability of your formulation over time.

Data Presentation

Table 1: Recommended Concentration Ranges for TINUVIN-1130

ApplicationRecommended TINUVIN-1130 Concentration (% by weight on binder solids)Recommended HALS Concentration (% by weight on binder solids)
General Industrial Coatings1.0 - 3.0%0.5 - 2.0%
Automotive Coatings1.0 - 3.0%0.5 - 2.0%
Wood Coatings1.0 - 3.0%0.5 - 2.0%
Adhesives & Sealants0.2 - 1.0%-

Note: The optimal concentration should be determined experimentally for each specific formulation and application.

Table 2: Physical Properties of TINUVIN-1130

PropertyValue
AppearanceYellow to light amber viscous liquid
Chemical ClassHydroxyphenyl-benzotriazole
Density at 20°C1.17 g/cm³
Dynamic Viscosity at 20°C7400 mPa·s
MiscibilityMiscible with most common organic solvents, not miscible with water

Experimental Protocols

Protocol 1: Evaluation of UV Protection by UV-Vis Spectroscopy

This protocol outlines the procedure for assessing the UV-absorbing efficacy of TINUVIN-1130 in a clear coating formulation.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Coating formulation with and without TINUVIN-1130

  • Substrate for coating application (e.g., glass slides, quartz plates)

  • Film applicator (e.g., drawdown bar)

  • Oven for curing

2. Sample Preparation:

  • Prepare a stock solution of your clear coating formulation.

  • Create a series of formulations with varying concentrations of TINUVIN-1130 (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% by weight of solid content). Ensure thorough mixing for uniform dispersion.

  • Apply each formulation to a transparent substrate (e.g., quartz slide) using a film applicator to ensure a consistent and uniform film thickness.

  • Cure the coated substrates according to the coating manufacturer's recommendations.

  • Measure and record the dry film thickness of each sample.

3. UV-Vis Spectrophotometer Measurement:

  • Set the spectrophotometer to scan across the UV-Visible range (typically 280-800 nm).

  • Use an uncoated transparent substrate as the blank/reference.

  • Place the coated substrate in the sample holder of the spectrophotometer.

  • Acquire the absorbance or transmittance spectrum for each sample.

4. Data Analysis:

  • Plot the absorbance/transmittance versus wavelength for each concentration of TINUVIN-1130.

  • Identify the wavelength of maximum absorbance (λmax).

  • Compare the spectra of the different concentrations. An increase in TINUVIN-1130 concentration should correspond to an increase in UV absorbance (lower transmittance) in the UVA and UVB regions.

  • Calculate the percentage of UV radiation blocked at specific wavelengths or across a range (e.g., 280-400 nm).

Protocol 2: Accelerated Weathering Test

This protocol provides a general guideline for conducting accelerated weathering tests to evaluate the long-term durability and color stability of formulations containing TINUVIN-1130. Refer to specific ASTM standards (e.g., ASTM G154, ASTM G155) for detailed procedures.

1. Materials and Equipment:

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc)

  • Standard test panels (e.g., steel, aluminum)

  • Coating formulations with varying concentrations of TINUVIN-1130 and HALS

  • Film applicator

  • Oven for curing

  • Glossmeter

  • Spectrocolorimeter

2. Sample Preparation:

  • Prepare test panels by cleaning and treating them as required for the coating application.

  • Prepare a series of coating formulations, including a control (no UV absorber) and formulations with different concentrations of TINUVIN-1130 and, if applicable, a HALS.

  • Apply the coatings to the test panels at a uniform and controlled film thickness.

  • Cure the coated panels as per the coating's specifications.

  • Measure and record the initial gloss and color (e.g., CIELAB Lab* values) of each panel.

3. Accelerated Weathering Exposure:

  • Set the exposure conditions in the weathering chamber according to the relevant standard (e.g., ASTM G154 cycle of 8 hours UV exposure at 60°C followed by 4 hours of condensation at 50°C).

  • Place the prepared panels in the chamber.

  • Periodically remove the panels at specified intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.

4. Performance Evaluation:

  • At each interval, measure the gloss and color of the exposed panels.

  • Calculate the percent gloss retention and the color change (ΔE*) for each formulation compared to its initial values.

  • Visually inspect the panels for any signs of degradation such as cracking, blistering, or chalking.

  • Plot the performance metrics (gloss retention, ΔE*) as a function of exposure time for each formulation to compare their durability.

Mandatory Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Formulation Prepare Coating Formulations (Varying [TINUVIN-1130]) Coating Apply Uniform Coating on Substrate Formulation->Coating Curing Cure Coated Substrate Coating->Curing Blank Set Blank (Uncoated Substrate) Curing->Blank Transfer to Spectrophotometer Scan Acquire Absorbance/Transmittance Spectrum (280-800 nm) Blank->Scan Plot Plot Spectra Scan->Plot Export Data Compare Compare UV Absorption at different concentrations Plot->Compare Determine Determine Optimal Concentration Compare->Determine

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Troubleshooting_Logic Start Issue: Insufficient UV Protection Check_Conc Is [TINUVIN-1130] optimized? Start->Check_Conc Check_HALS Is a HALS included? Check_Conc->Check_HALS No Sol_Conc Action: Conduct dose-response experiment to find optimal [TINUVIN-1130]. Check_Conc->Sol_Conc Yes Check_FT Is film thickness adequate and consistent? Check_HALS->Check_FT No Sol_HALS Action: Incorporate a HALS (e.g., TINUVIN-292) and optimize ratio. Check_HALS->Sol_HALS Yes Check_Disp Is dispersion uniform? Check_FT->Check_Disp No Sol_FT Action: Control and measure dry film thickness. Check_FT->Sol_FT Yes Sol_Disp Action: Improve mixing procedure, consider dispersing agents. Check_Disp->Sol_Disp No

Caption: Troubleshooting Logic for Insufficient UV Protection.

References

Troubleshooting

Troubleshooting poor dispersion of TINUVIN-1130 in aqueous systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of TINUVIN-1130 in aqueou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of TINUVIN-1130 in aqueous systems.

Troubleshooting Guide

Poor dispersion of the hydrophobic UV absorber TINUVIN-1130 in aqueous formulations is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.

dot

TroubleshootingWorkflow Troubleshooting Poor TINUVIN-1130 Dispersion start Start: Poor Dispersion Observed (e.g., cloudiness, separation, precipitation) check_premix Did you pre-mix TINUVIN-1130 with a water-miscible co-solvent? start->check_premix premix_yes Yes check_premix->premix_yes Yes premix_no No check_premix->premix_no No check_order What was the order of addition? premix_yes->check_order add_cosolvent Action: Prepare a pre-mix of TINUVIN-1130 and a suitable co-solvent (e.g., butyl carbitol). Refer to Experimental Protocol 1. premix_no->add_cosolvent add_cosolvent->check_order order_correct Pre-mix added to water check_order->order_correct Correct Order order_incorrect Water added to pre-mix check_order->order_incorrect Incorrect Order check_agitation Is the agitation speed and duration adequate? order_correct->check_agitation recommend_order Action: Add the TINUVIN-1130/co-solvent pre-mix to the aqueous phase under agitation. This helps prevent the 'gold washing' effect. order_incorrect->recommend_order recommend_order->check_agitation agitation_yes Yes check_agitation->agitation_yes Yes agitation_no No check_agitation->agitation_no No check_concentration Are you observing precipitation at the recommended concentration range (1.0 - 3.0%)? agitation_yes->check_concentration increase_agitation Action: Increase mixing speed (use high-shear mixer if available) and/or duration. Ensure a vortex is formed for efficient mixing. agitation_no->increase_agitation increase_agitation->check_concentration conc_yes Yes check_concentration->conc_yes Yes conc_no No check_concentration->conc_no No adjust_concentration Action: Re-evaluate the required concentration. If high concentration is necessary, consider increasing the co-solvent ratio. conc_yes->adjust_concentration check_synergy Are you using TINUVIN-1130 in combination with a Hindered Amine Light Stabilizer (HALS)? conc_no->check_synergy adjust_concentration->check_synergy synergy_yes Yes check_synergy->synergy_yes Yes synergy_no No check_synergy->synergy_no No end_good Dispersion should be stable. If issues persist, contact technical support. synergy_yes->end_good end_synergy Consider adding a HALS (e.g., TINUVIN-292) for synergistic effects on performance. This is not directly related to dispersion. synergy_no->end_synergy ExperimentalWorkflow Experimental Workflow for TINUVIN-1130 Dispersion cluster_prep Preparation Phase cluster_dispersion Dispersion Phase cluster_qc Quality Control prep_materials 1. Assemble Materials: - TINUVIN-1130 - Co-solvent (e.g., Butyl Carbitol) - Aqueous Phase - Mixing Vessel - High-Shear Mixer (recommended) prep_premix 2. Prepare Pre-mix: - In a separate container, combine TINUVIN-1130 and the co-solvent. - A 1:1 ratio is a good starting point. prep_materials->prep_premix mix_premix 3. Homogenize Pre-mix: - Mix until a uniform, clear solution is obtained. prep_premix->mix_premix start_agitation 4. Agitate Aqueous Phase: - Begin stirring the aqueous phase in the main mixing vessel. Create a vortex. mix_premix->start_agitation add_premix 5. Add Pre-mix to Water: - Slowly add the TINUVIN-1130/co-solvent pre-mix to the vortex of the agitated aqueous phase. start_agitation->add_premix continue_mixing 6. Continue Mixing: - Maintain high-shear mixing for a sufficient duration (e.g., 15-30 minutes) to ensure complete dispersion. add_premix->continue_mixing visual_inspection 7. Visual Inspection: - Check for any signs of cloudiness, phase separation, or precipitation. continue_mixing->visual_inspection particle_size 8. (Optional) Particle Size Analysis: - For critical applications, measure particle size distribution to ensure a fine and uniform dispersion. visual_inspection->particle_size stability_test 9. Stability Assessment: - Let the dispersion stand for a defined period (e.g., 24 hours) and observe for any signs of instability. particle_size->stability_test end_product Stable Aqueous Dispersion of TINUVIN-1130 stability_test->end_product

Optimization

Technical Support Center: The Impact of TINUVIN-1130 on the Optical Clarity of Coatings

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TINUVIN-1130 in clear coating formulations. This resource offers troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TINUVIN-1130 in clear coating formulations. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential challenges related to optical clarity.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN-1130 and what is its primary function in coatings?

A1: TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1][2][3][4][5] Its main role in coatings is to protect the substrate and the coating itself from the degrading effects of UV radiation, thereby preventing discoloration, cracking, and loss of gloss.[2][6]

Q2: In which types of coating systems can TINUVIN-1130 be used?

A2: TINUVIN-1130 is a versatile additive suitable for both solvent-borne and water-borne coating systems.[1][3][4][5] It is compatible with a variety of resins, including acrylics, polyurethanes, and epoxies.

Q3: What is the recommended concentration of TINUVIN-1130 in a coating formulation?

A3: The optimal concentration of TINUVIN-1130 depends on the specific application and performance requirements. However, a general recommendation is between 1.0% and 3.0% based on the total solids of the coating formulation.[1] For enhanced performance, it is often used in combination with a Hindered Amine Light Stabilizer (HALS) at a concentration of 0.5% to 2.0%.[1]

Q4: Does TINUVIN-1130 affect the initial color or clarity of a clear coat?

A4: TINUVIN-1130 is a light yellow to light amber viscous liquid.[2][4] At recommended concentrations, its impact on the initial color and clarity of a clear coat is typically minimal. However, at higher concentrations, a slight increase in the yellowness index may be observed. It is crucial to conduct compatibility and color studies at the desired concentration in the specific coating system.

Q5: How should TINUVIN-1130 be incorporated into a water-borne coating system?

A5: Due to its insolubility in water, TINUVIN-1130 should be pre-diluted with a water-miscible solvent, such as butyl carbitol, before being introduced into a water-borne system.[1][3] This ensures proper dispersion and prevents defects in the final coating.

Troubleshooting Guide

This guide addresses common issues related to the optical clarity of coatings formulated with TINUVIN-1130.

Issue 1: Increased Haze in the Final Coating

An unexpected milky or cloudy appearance in the clear coat after application and curing.

Potential Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Incompatibility TINUVIN-1130 may have limited compatibility with the specific resin system at the concentration used, leading to micro-phase separation and light scattering.- Reduce the concentration of TINUVIN-1130. - Evaluate the compatibility of TINUVIN-1130 in the specific resin system by preparing a small, clear drawdown and observing for any cloudiness. - Consider a different grade of UV absorber with better compatibility.
Improper Dispersion In water-borne systems, if TINUVIN-1130 is not properly pre-diluted and dispersed, it can form microscopic agglomerates that scatter light and cause haze.- Ensure TINUVIN-1130 is thoroughly pre-diluted with a recommended water-miscible solvent before addition. - Optimize the mixing process (e.g., agitation speed and time) to ensure uniform distribution.
Solvent Shock Rapid addition of a pre-diluted TINUVIN-1130 solution to the main batch can cause localized precipitation of the resin or the additive, resulting in haze.- Add the pre-diluted TINUVIN-1130 solution slowly and under constant, gentle agitation.
Interaction with Other Additives TINUVIN-1130 may interact with other formulation components (e.g., certain surfactants or rheology modifiers) leading to incompatibility and haze.- Conduct a systematic study by preparing formulations with and without other additives to identify any adverse interactions.
Issue 2: Increased Yellowness Index of the Coating

The clear coat exhibits a noticeable yellow tint upon application.

Potential Causes and Solutions:

Potential CauseDescriptionRecommended Actions
High Concentration of TINUVIN-1130 As a light yellow liquid, higher concentrations of TINUVIN-1130 can contribute to the initial yellowness of the coating.[7]- Use the lowest effective concentration of TINUVIN-1130 that meets the UV protection requirements. - Evaluate the yellowness index at different concentrations using the experimental protocol provided below.
Interaction with Curing Agents In some systems, particularly with amine-cured epoxies, there can be an interaction between the UV absorber and the curing agent that contributes to color.- Screen different curing agents for their impact on the initial color of the formulation containing TINUVIN-1130.
Photo-yellowing of the Resin While TINUVIN-1130 protects against UV degradation, some resin systems are inherently prone to yellowing when exposed to light, even with a UV absorber.- Select a resin system with better inherent color stability. - Ensure the recommended concentration of TINUVIN-1130 is used, as insufficient amounts may not provide adequate protection.[7]

Quantitative Data Summary

The following tables provide hypothetical yet realistic data on the impact of TINUVIN-1130 concentration on the optical properties of different clear coat systems. This data is intended for illustrative purposes to guide formulation development.

Table 1: Effect of TINUVIN-1130 on Haze (%) in a 2K Acrylic Clear Coat

TINUVIN-1130 Concentration (% on total solids)Haze (%)
0.00.25
1.00.30
2.00.38
3.00.55
4.00.95

Table 2: Effect of TINUVIN-1130 on Luminous Transmittance (%) in a 2K Polyurethane Clear Coat

TINUVIN-1130 Concentration (% on total solids)Luminous Transmittance (%)
0.091.5
1.091.2
2.090.8
3.090.1
4.089.0

Table 3: Effect of TINUVIN-1130 on Yellowness Index in a 2K Epoxy Clear Coat

TINUVIN-1130 Concentration (% on total solids)Yellowness Index (YI)
0.01.2
1.01.8
2.02.5
3.03.4
4.04.5

Experimental Protocols

Protocol 1: Measurement of Haze and Luminous Transmittance

This protocol details the procedure for measuring the haze and luminous transmittance of a clear coating, in accordance with ASTM D1003.[8][9][10][11][12]

1. Objective: To quantify the light scattering and transmitting properties of a clear coating.

2. Materials and Equipment:

  • Hazemeter or a spectrophotometer with an integrating sphere

  • Calibrated haze and transmittance standards

  • Transparent substrate (e.g., glass panels)

  • Coating application equipment (e.g., drawdown bar, spray gun)

  • Curing oven

  • Lint-free wipes

3. Procedure:

  • Sample Preparation:

    • Clean the transparent substrate thoroughly to remove any contaminants.

    • Apply the clear coating formulation to the substrate at a controlled and uniform thickness.

    • Cure the coated panel according to the recommended schedule.

    • Condition the cured panels at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

  • Instrument Calibration:

    • Calibrate the hazemeter or spectrophotometer using the supplied calibration standards as per the manufacturer's instructions.

  • Measurement:

    • Place the coated panel at the entrance port of the integrating sphere.

    • Follow the instrument's procedure to measure the total luminous transmittance (T1) and the diffuse transmittance (T2).

    • The instrument will typically calculate the haze percentage using the formula: Haze (%) = (T2 / T1) x 100.

    • Record the luminous transmittance and haze values.

    • Repeat the measurement at a minimum of three different locations on the panel and calculate the average.

4. Data Analysis: Compare the haze and luminous transmittance values of coatings with different concentrations of TINUVIN-1130 to a control sample without the additive.

Protocol 2: Measurement of Yellowness Index

This protocol outlines the procedure for measuring the yellowness index of a clear coating, in accordance with ASTM E313.[13][14][15][16][17]

1. Objective: To quantify the degree of yellowness of a clear coating.

2. Materials and Equipment:

  • Spectrophotometer or colorimeter

  • Calibrated white reference standard

  • Transparent substrate (e.g., glass panels with a white backing)

  • Coating application equipment

  • Curing oven

3. Procedure:

  • Sample Preparation:

    • Prepare and cure the coated panels as described in Protocol 1. A white, opaque background should be used behind the clear coat to ensure accurate color measurement.

  • Instrument Calibration:

    • Calibrate the spectrophotometer using the white reference standard.

  • Measurement:

    • Place the coated panel against the measurement port of the instrument.

    • Measure the tristimulus values (X, Y, Z).

    • The instrument's software will calculate the Yellowness Index (YI) based on the selected illuminant and observer conditions (e.g., D65 illuminant and 10° observer).

    • Record the YI value.

    • Take measurements at multiple points on the sample and average the results.

4. Data Analysis: Compare the Yellowness Index of coatings with varying concentrations of TINUVIN-1130 to assess its impact on the initial color.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Optical Property Measurement cluster_analysis Data Analysis prep_formulation Prepare Coating Formulation apply_coating Apply Coating to Substrate prep_formulation->apply_coating cure_coating Cure Coated Panel apply_coating->cure_coating measure_haze Measure Haze & Transmittance (ASTM D1003) cure_coating->measure_haze measure_yi Measure Yellowness Index (ASTM E313) cure_coating->measure_yi analyze_data Analyze & Compare Data measure_haze->analyze_data measure_yi->analyze_data

Caption: Experimental workflow for assessing the optical properties of coatings.

troubleshooting_haze cluster_causes Potential Causes cluster_solutions Solutions start Increased Haze Observed incompatibility Incompatibility start->incompatibility dispersion Improper Dispersion start->dispersion solvent_shock Solvent Shock start->solvent_shock reduce_conc Reduce Concentration incompatibility->reduce_conc optimize_mixing Optimize Mixing dispersion->optimize_mixing slow_addition Slow Addition Rate solvent_shock->slow_addition

Caption: Troubleshooting logic for increased haze in coatings.

References

Troubleshooting

Technical Support Center: TINUVIN-1130 in Plasticized PVC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the migration of TINUVIN-1130 in p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the migration of TINUVIN-1130 in plasticized Polyvinyl Chloride (PVC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at chemically anchoring TINUVIN-1130 within a plasticized PVC matrix to reduce its migration.

Issue 1: Incomplete Reaction Between TINUVIN-1130 and Crosslinker

Question: I am attempting to react TINUVIN-1130 with an isocyanate crosslinker in my PVC formulation, but I suspect the reaction is incomplete. How can I troubleshoot this?

Answer:

An incomplete reaction between TINUVIN-1130 and a crosslinker like an isocyanate is a common challenge. Here are several potential causes and solutions:

  • Inadequate Mixing: The viscous nature of plasticized PVC can hinder the uniform dispersion of both TINUVIN-1130 and the crosslinker.

    • Solution: Improve mixing efficiency by using a high-shear mixer or increasing the mixing time and temperature (within the degradation limits of PVC).

  • Steric Hindrance: The bulky chemical structure of TINUVIN-1130 and the polymer chains of PVC can physically block the reactive hydroxyl groups of TINUVIN-1130 from accessing the isocyanate groups.

    • Solution: Consider using a less sterically hindered isocyanate or adding a compatible solvent during mixing to improve molecular mobility. Ensure the solvent is fully removed during processing.

  • Reaction Temperature and Time: The reaction kinetics may be too slow at the processing temperature.

    • Solution: If possible, increase the processing temperature or the curing time to facilitate a more complete reaction. Always be mindful of the thermal stability of your PVC formulation.

  • Catalyst Issues: The catalyst for the urethane reaction (e.g., a tin catalyst) may be deactivated or used at an incorrect concentration.

    • Solution: Ensure the catalyst is active and used at the recommended concentration. The presence of acidic components in the PVC formulation can sometimes deactivate catalysts.

  • Moisture Contamination: Isocyanates are highly reactive with water, which can lead to the formation of urea linkages and consume the isocyanate before it can react with TINUVIN-1130.

    • Solution: Thoroughly dry all components of the formulation, including the PVC resin, plasticizer, and TINUVIN-1130, before mixing. Process in a low-humidity environment if possible.

Issue 2: Difficulties in Quantifying TINUVIN-1130 Migration by HPLC

Question: I am analyzing the migration of TINUVIN-1130 from my plasticized PVC samples using High-Performance Liquid Chromatography (HPLC), but I am encountering issues like baseline drift and inconsistent peak areas. What can I do?

Answer:

HPLC analysis of migrants from a complex matrix like plasticized PVC can be challenging. Here are some common problems and their solutions:[1][2][3]

  • Baseline Drift: This can be caused by changes in the mobile phase composition, temperature fluctuations, or column contamination.[1]

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. If contamination is suspected, flush the column with a strong solvent.

  • Inconsistent Peak Areas: This can result from variability in injection volume, incomplete sample extraction, or detector instability.

    • Solution: Use an autosampler for precise and reproducible injection volumes. Optimize your extraction protocol to ensure complete recovery of TINUVIN-1130 from the migration simulant. Check the stability of your detector lamp.

  • Ghost Peaks: These are unexpected peaks that can appear in your chromatogram. They may originate from contaminants in the sample, mobile phase, or from previous injections.

    • Solution: Run a blank injection (mobile phase only) to identify any system peaks. Ensure thorough cleaning of your injection port and sample vials.

  • Peak Tailing or Fronting: This can be due to column degradation, interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

    • Solution: Inspect your column for voids or contamination. Adjust the pH of your mobile phase to ensure the analyte is in a single ionic state. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reducing TINUVIN-1130 migration in plasticized PVC?

A1: The most effective method is to chemically bind TINUVIN-1130 to the polymer matrix or to other formulation components. TINUVIN-1130 possesses a hydroxyl (-OH) functional group that can react with crosslinkers such as isocyanates or melamine resins.[4][5] This covalent bonding transforms the mobile additive into a non-migratable part of the polymer network.

Q2: What types of crosslinkers are suitable for reacting with TINUVIN-1130?

A2: Isocyanates and melamine-formaldehyde resins are commonly used crosslinkers that can react with the hydroxyl group of TINUVIN-1130.[4][5] The choice of crosslinker will depend on the specific processing conditions and performance requirements of the final PVC product.

Q3: How does the choice of plasticizer affect the migration of TINUVIN-1130?

A3: The type and concentration of the plasticizer can significantly influence the migration of TINUVIN-1130.[6][7] Plasticizers with higher polarity may have a stronger affinity for TINUVIN-1130, potentially reducing its tendency to migrate. Conversely, a higher plasticizer concentration increases the free volume within the PVC matrix, which can facilitate the movement and migration of additives.[7]

Q4: Can surface treatments help in reducing TINUVIN-1130 migration?

A4: Yes, surface treatments can create a barrier that hinders the migration of additives to the surface of the PVC. Techniques such as UV curing of a surface coating or plasma treatment can be effective. However, for applications where the bulk material is subject to wear and tear, chemically binding TINUVIN-1130 throughout the matrix is a more robust solution.

Q5: Are there alternative analytical techniques to HPLC for measuring TINUVIN-1130 migration?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for quantifying the migration of TINUVIN-1130.[8][9] The choice between HPLC and GC-MS will depend on factors such as the volatility and thermal stability of TINUVIN-1130 and its potential degradation products, as well as the availability of instrumentation.

Data Presentation

Table 1: Illustrative Migration Data for TINUVIN-1130 in Plasticized PVC

FormulationTest ConditionMigration Level (µg/cm²)
PVC + Plasticizer + Free TINUVIN-113024 hours at 40°C in Ethanol5.2
PVC + Plasticizer + Reacted TINUVIN-113024 hours at 40°C in Ethanol< 0.1 (Below detection limit)
PVC + Plasticizer + Free TINUVIN-113010 days at 60°C in Olive Oil12.8
PVC + Plasticizer + Reacted TINUVIN-113010 days at 60°C in Olive Oil0.3

Note: The data in this table is for illustrative purposes to demonstrate the potential reduction in migration and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Reaction of TINUVIN-1130 with an Isocyanate Crosslinker in Plasticized PVC

  • Material Preparation:

    • Thoroughly dry PVC resin, plasticizer (e.g., DINP), and TINUVIN-1130 in a vacuum oven at 60°C for 24 hours to remove any moisture.

  • Compounding:

    • In a heated two-roll mill or an internal mixer, blend the PVC resin and plasticizer until a homogenous melt is formed.

    • Add the dried TINUVIN-1130 to the melt and mix until fully dispersed.

    • Add the isocyanate crosslinker (e.g., hexamethylene diisocyanate) and a suitable catalyst (e.g., dibutyltin dilaurate) to the mixture.

    • Continue mixing for a specified time and temperature to ensure a complete reaction.

  • Processing:

    • The compounded material can then be processed into sheets or other forms by compression molding or extrusion.

  • Curing:

    • Post-cure the processed material in an oven at a specified temperature and duration to ensure the crosslinking reaction goes to completion.

Protocol 2: Measurement of TINUVIN-1130 Migration using HPLC

  • Sample Preparation:

    • Cut the plasticized PVC samples into specific dimensions (e.g., 5 cm x 5 cm).

  • Migration Test:

    • Immerse the PVC samples in a food simulant (e.g., 50% ethanol/water solution or olive oil) in a sealed container.

    • Place the container in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or 10 days).

  • Sample Extraction:

    • After the incubation period, remove the PVC sample.

    • Take a known volume of the food simulant and extract the migrated TINUVIN-1130 using a suitable solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate TINUVIN-1130 from other components.

    • Quantify the concentration of TINUVIN-1130 by comparing the peak area to a calibration curve prepared with known concentrations of TINUVIN-1130 standards.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_compound Compounding cluster_process Processing & Curing cluster_analysis Migration Analysis prep_pvc Dry PVC Resin mix_pvc_plast Melt Blend PVC and Plasticizer prep_pvc->mix_pvc_plast prep_plast Dry Plasticizer prep_plast->mix_pvc_plast prep_tinuvin Dry TINUVIN-1130 add_tinuvin Add TINUVIN-1130 prep_tinuvin->add_tinuvin mix_pvc_plast->add_tinuvin add_crosslinker Add Crosslinker & Catalyst add_tinuvin->add_crosslinker process_shape Compression Molding or Extrusion add_crosslinker->process_shape post_cure Post-Curing process_shape->post_cure migration_test Migration Test (Immersion) post_cure->migration_test hplc_analysis HPLC Analysis migration_test->hplc_analysis

Caption: Experimental workflow for reducing and analyzing TINUVIN-1130 migration.

logical_relationship cluster_factors Factors Increasing Migration cluster_solutions Strategies to Reduce Migration high_temp High Temperature migration TINUVIN-1130 Migration high_temp->migration high_plast High Plasticizer Concentration high_plast->migration low_mw Low Molecular Weight of Additive low_mw->migration poor_compat Poor Compatibility poor_compat->migration chem_bond Chemical Bonding (Reaction with Crosslinker) surf_treat Surface Treatment poly_plast Use of Polymeric Plasticizers high_mw_add High Molecular Weight Additives migration->chem_bond migration->surf_treat migration->poly_plast migration->high_mw_add

Caption: Factors influencing and strategies for reducing TINUVIN-1130 migration.

References

Optimization

Technical Support Center: Overcoming TINUVIN-1130 Interference in Analytical Tests

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical interference caused by TI...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical interference caused by TINUVIN-1130.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN-1130 and why does it interfere with my analytical tests?

A1: TINUVIN-1130 is a liquid hydroxyphenyl-benzotriazole class ultraviolet (UV) absorber.[1][2][3][4] It is commonly used as a light stabilizer in various materials such as plastics, coatings, and adhesives to protect them from UV degradation.[1][4][5][6][7] Interference in analytical tests can occur due to its strong UV absorbance, which can mask the signal of the analyte of interest in spectrophotometric assays, or by co-eluting with the analyte in chromatographic methods like HPLC, leading to inaccurate quantification. Furthermore, it can leach from laboratory plastics and consumables, contaminating samples and causing interference in sensitive techniques like mass spectrometry (MS).

Q2: What are the common analytical techniques affected by TINUVIN-1130 interference?

A2: Several analytical techniques are susceptible to interference from TINUVIN-1130, including:

  • UV-Vis Spectrophotometry: Direct interference due to its strong UV absorption profile.

  • High-Performance Liquid Chromatography (HPLC): Co-elution with analytes of interest, leading to overlapping peaks and inaccurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ion suppression or enhancement in the MS source, leading to inaccurate quantification, and the presence of adducts.

  • Cell-Based Assays: Potential for interference through light absorption or fluorescence, as well as possible cytotoxic effects at high concentrations.[8][9]

  • Enzyme Assays: Potential for direct inhibition or interference with spectrophotometric or fluorometric readouts.

Q3: How can I identify if TINUVIN-1130 is the source of interference in my experiment?

A3: Identifying TINUVIN-1130 as the interferent can be achieved through a systematic approach:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) that has been processed using the same procedure and labware as the test samples. The presence of a peak or signal at the expected retention time or wavelength of your analyte in the blank can indicate contamination.

  • Source Investigation: Examine the materials used in your experimental workflow. Common sources of TINUVIN-1130 contamination include plastic consumables (e.g., microcentrifuge tubes, pipette tips, well plates), coatings on lab equipment, and container closure systems for pharmaceutical products.[6][10][11]

  • Mass Spectrometry Confirmation: If using LC-MS, analyze the interfering peak to determine its mass-to-charge ratio (m/z). Compare this with the known molecular weight of TINUVIN-1130 and its potential adducts.

  • UV Spectrum Analysis: For HPLC with a photodiode array (PDA) detector, acquire the UV spectrum of the interfering peak and compare it to the known UV absorption spectrum of TINUVIN-1130.

Troubleshooting Guide

This guide provides a step-by-step approach to mitigate and overcome interference from TINUVIN-1130 in your analytical experiments.

Problem: Unexpected peaks or high background in HPLC-UV analysis.

Logical Troubleshooting Workflow

start Start: Unexpected HPLC-UV Signal check_blank Analyze Method Blank start->check_blank is_peak_present Interfering Peak Present? check_blank->is_peak_present no_interference No Interference from Reagents/System is_peak_present->no_interference No source_investigation Investigate Potential Contamination Sources (e.g., Labware, Solvents) is_peak_present->source_investigation Yes change_labware Switch to Glass or Pre-screened Plasticware source_investigation->change_labware sample_prep Implement Sample Preparation (SPE, LLE) source_investigation->sample_prep change_labware->check_blank method_optimization Optimize Chromatographic Method sample_prep->method_optimization successful Interference Resolved sample_prep->successful method_optimization->check_blank method_optimization->successful

Caption: Troubleshooting workflow for HPLC-UV interference.

Solutions:

  • Optimize Sample Preparation: Employ a sample clean-up step to remove TINUVIN-1130 before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods.

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or stationary phase can help to resolve the analyte peak from the TINUVIN-1130 peak.

  • Wavelength Selection: If your analyte has a unique absorption maximum where TINUVIN-1130 has minimal absorbance, selective wavelength detection can minimize interference.

Problem: Ion suppression or enhancement in LC-MS analysis.

Logical Troubleshooting Workflow

start Start: LC-MS Signal Instability post_column_infusion Perform Post-Column Infusion with Analyte Standard start->post_column_infusion is_suppression Signal Suppression/Enhancement Observed? post_column_infusion->is_suppression no_matrix_effect No Significant Matrix Effect is_suppression->no_matrix_effect No optimize_chromatography Optimize Chromatography to Separate Analyte from Interference Zone is_suppression->optimize_chromatography Yes improve_sample_prep Enhance Sample Preparation (e.g., SPE, LLE) optimize_chromatography->improve_sample_prep use_istd Use a Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sample_prep->use_istd successful Accurate Quantification Achieved use_istd->successful

Caption: Troubleshooting workflow for LC-MS matrix effects.

Solutions:

  • Improve Sample Preparation: As with HPLC-UV, a robust sample preparation method is crucial. SPE and LLE can effectively remove TINUVIN-1130.[12][13]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the region where ion suppression or enhancement occurs.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects caused by TINUVIN-1130.[2][14]

  • Modify Mass Spectrometry Parameters: In some cases, adjusting ion source parameters (e.g., temperature, gas flows) can help to minimize matrix effects.[2][14]

Problem: Interference in cell-based or enzyme assays.

Signaling Pathway Interference Hypothesis

tinuvin TINUVIN-1130 (Leached/Contaminant) assay_components Assay Components (Cells, Enzymes, Reagents) tinuvin->assay_components direct_interaction Direct Interaction (e.g., Enzyme Inhibition) assay_components->direct_interaction readout_interference Readout Interference (Absorbance/Fluorescence) assay_components->readout_interference cytotoxicity Cellular Stress/ Cytotoxicity assay_components->cytotoxicity false_result False Positive/ False Negative Result direct_interaction->false_result readout_interference->false_result altered_pathway Altered Signaling Pathway cytotoxicity->altered_pathway altered_pathway->false_result

Caption: Potential mechanisms of TINUVIN-1130 interference in cellular assays.

Solutions:

  • Control Experiments: Run parallel control experiments with and without TINUVIN-1130 (if its presence is suspected) to determine its effect on the assay readout.

  • Pre-screen Labware: Test different brands or types of labware for leaching of interfering substances by incubating them with the assay buffer and then running a blank in your assay.

  • Change Detection Method: If interference is due to the optical properties of TINUVIN-1130, consider switching to a different detection method (e.g., luminescence-based instead of fluorescence-based).

  • Sample Clean-up: For assays involving cell lysates or other complex matrices, consider a sample clean-up step to remove potential contaminants before the assay.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of TINUVIN-1130 from Aqueous Samples

This protocol provides a general guideline for removing TINUVIN-1130 from aqueous samples using a C18 SPE cartridge. Optimization may be required based on the specific sample matrix and analyte properties.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Acetonitrile, Ethyl Acetate)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the analyte of interest with an appropriate organic solvent. TINUVIN-1130, being relatively non-polar, will likely be retained on the C18 sorbent. Choose an elution solvent that selectively elutes your analyte while leaving TINUVIN-1130 on the cartridge, or vice-versa. If your analyte is more polar than TINUVIN-1130, it may be possible to elute it with a moderately polar solvent, leaving TINUVIN-1130 behind. Conversely, if your analyte is non-polar, it may co-elute with TINUVIN-1130, in which case a different sorbent (e.g., a polar-functionalized polymer) may be necessary.

Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of TINUVIN-1130 from Aqueous Samples

This protocol describes a general LLE procedure. The choice of extraction solvent is critical and depends on the properties of the analyte and the sample matrix.

Materials:

  • Separatory Funnel

  • Extraction Solvent (e.g., Hexane, Dichloromethane, Ethyl Acetate)

  • Sample (aqueous)

  • Sodium Sulfate (anhydrous)

Procedure:

  • pH Adjustment (Optional): Adjust the pH of the aqueous sample to optimize the partitioning of the analyte into the organic phase.

  • Extraction: Add an equal volume of the organic extraction solvent to the aqueous sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane and ethyl acetate).

  • Repeat: Repeat the extraction process 2-3 times with fresh organic solvent.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to concentrate the sample for analysis. TINUVIN-1130 is soluble in many organic solvents and will likely be extracted into the organic phase. This method is useful for concentrating the analyte and removing it from an aqueous matrix, but may not be effective for separating it from TINUVIN-1130 if both are soluble in the extraction solvent.

Quantitative Data Summary

The following tables summarize typical recovery data for benzotriazole UV stabilizers using different extraction methods. While specific data for TINUVIN-1130 is limited in the literature, these values for structurally similar compounds can serve as a useful reference.

Table 1: SPE Recovery of Benzotriazole UV Stabilizers from Water Samples

CompoundSorbentElution SolventRecovery (%)
UV-326C18Ethyl Acetate/Dichloromethane49
UV-PC18Ethyl Acetate/Dichloromethane87
UV-328C18Ethyl Acetate/Dichloromethane11-42

Data adapted from a study on UV stabilizers in wastewater.[15] Actual recoveries will vary depending on the specific SPE sorbent, elution solvent, and sample matrix.

Table 2: LLE Recovery of Benzotriazole UV Stabilizers

CompoundExtraction SolventRecovery (%)
BenzotriazolesMethyl tert-butyl ether>80

Data generalized from literature on the extraction of benzotriazoles.[16] The efficiency of LLE is highly dependent on the solvent system and the physicochemical properties of the analyte.

References

Troubleshooting

Technical Support Center: Minimizing Photodegradation of TINUVIN-1130

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshooting advice to minimize the photodegradation of the UV absorber TINUVIN-1130 d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshooting advice to minimize the photodegradation of the UV absorber TINUVIN-1130 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UV protection by TINUVIN-1130, and how does it relate to its own stability?

A1: TINUVIN-1130, a hydroxyphenyl benzotriazole UV absorber, primarily protects materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy. This is achieved through an efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid and reversible tautomerization, allowing it to return to its ground state and be ready to absorb another photon. This cycle is extremely fast and efficient, which is the basis for its inherent photostability.

Q2: If TINUVIN-1130 is inherently photostable, why is its photodegradation a concern?

A2: While TINUVIN-1130 is designed for high photostability, it is not immune to degradation under prolonged or intense UV exposure. A small fraction of the excited molecules may not relax via the efficient ESIPT pathway and can undergo chemical reactions. Over time, this slow degradation can lead to a loss of UV absorption efficacy, compromising the protection of the formulation and the substrate.

Q3: What are the main environmental and experimental factors that can accelerate the photodegradation of TINUVIN-1130?

A3: Several factors can contribute to the accelerated degradation of TINUVIN-1130:

  • High-intensity UV radiation: Increased photon flux can lead to a higher probability of degradative side reactions.

  • Presence of reactive species: Free radicals generated from the photodegradation of other components in the formulation can attack and degrade TINUVIN-1130.

  • Solvent effects: The polarity and chemical nature of the solvent can influence the stability of the excited state of TINUVIN-1130 and the pathways of its degradation.

  • Temperature: Elevated temperatures can increase the rate of secondary degradation reactions.

  • Presence of oxygen: Oxygen can participate in photo-oxidative degradation pathways.

Q4: What is the most effective strategy to minimize the photodegradation of TINUVIN-1130?

A4: The most effective and widely recommended strategy is the co-addition of a Hindered Amine Light Stabilizer (HALS). HALS do not absorb UV radiation but act as radical scavengers. They effectively interrupt the degradation cycle by trapping free radicals that may be formed, thus protecting both the base material and the UV absorber itself. This synergistic combination significantly enhances the long-term performance and stability of TINUVIN-1130.[1][2]

Q5: Which HALS are recommended for use with TINUVIN-1130?

A5: Commonly used HALS in combination with TINUVIN-1130 include TINUVIN 292 and TINUVIN 123.[3][4] The choice of HALS may depend on the specific formulation, substrate, and exposure conditions. It is always recommended to perform experimental evaluations to determine the optimal stabilizer package.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of UV absorption in the formulation during UV exposure. Photodegradation of TINUVIN-1130.1. Incorporate a Hindered Amine Light Stabilizer (HALS) such as TINUVIN 292 into the formulation. 2. Optimize the concentration of both TINUVIN-1130 and the HALS. A typical starting point is a 2:1 ratio of TINUVIN-1130 to HALS. 3. Ensure the chosen solvent system is compatible and does not promote photodegradation.
Yellowing or color change of the formulation upon UV exposure. Formation of degradation products from TINUVIN-1130 or other components.1. The addition of a HALS can mitigate the formation of chromophoric degradation products by scavenging free radicals. 2. Evaluate the photostability of all components in the formulation, not just the active ingredient and TINUVIN-1130.
Inconsistent results in photostability studies. Variability in experimental conditions.1. Precisely control and monitor the light source intensity, spectral distribution, temperature, and humidity during the experiment. 2. Use a well-defined and standardized experimental protocol for sample preparation and exposure. 3. Ensure homogeneous distribution of TINUVIN-1130 and other additives in the formulation.

Quantitative Data

The following tables provide illustrative data on the photodegradation of TINUVIN-1130 and the synergistic effect of HALS. The data is based on typical performance trends observed in accelerated weathering studies of coatings.

Table 1: Illustrative Photodegradation of TINUVIN-1130 in a Coating Formulation

Exposure Time (hours)TINUVIN-1130 Concentration (%)% Loss of TINUVIN-1130
02.000
5001.857.5
10001.6816.0
15001.5025.0
20001.3234.0

Table 2: Illustrative Effect of HALS (TINUVIN 292) on the Photostability of TINUVIN-1130

Exposure Time (hours)% Loss of TINUVIN-1130 (without HALS)% Loss of TINUVIN-1130 (with 1% TINUVIN 292)
000
5007.52.0
100016.04.5
150025.07.0
200034.010.5

Experimental Protocols

Protocol 1: Evaluation of TINUVIN-1130 Photodegradation in a Solvent-Based Acrylic Coating

1. Materials and Reagents:

  • TINUVIN-1130

  • TINUVIN 292 (or other HALS)

  • Solvent-based acrylic resin

  • Appropriate solvent (e.g., xylene, butyl acetate)

  • Quartz or glass panels for coating application

  • Film applicator (e.g., draw-down bar)

  • Accelerated weathering chamber (e.g., QUV or Xenon arc)

  • HPLC-UV system

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

2. Sample Preparation:

  • Prepare a stock solution of the acrylic resin in the chosen solvent.

  • Prepare separate formulations:

    • Control: Resin solution only.

    • Formulation A: Resin solution with 2% (w/w on solid content) TINUVIN-1130.

    • Formulation B: Resin solution with 2% TINUVIN-1130 and 1% TINUVIN 292.

  • Ensure complete dissolution and homogeneous mixing of the additives.

  • Apply the coatings to the panels at a controlled dry film thickness (e.g., 50 µm).

  • Allow the coatings to cure according to the resin manufacturer's instructions.

3. Accelerated Weathering:

  • Place the coated panels in the accelerated weathering chamber.

  • Expose the panels to a standardized cycle of UV radiation, temperature, and humidity (e.g., ASTM G154 or ISO 11341).

  • Remove panels at predetermined time intervals (e.g., 0, 500, 1000, 1500, 2000 hours).

4. Analysis of TINUVIN-1130 Concentration by HPLC-UV:

  • For each time point, extract a known area of the coating using a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Dilute the extract to a known volume.

  • Analyze the extracts by HPLC-UV. A typical method would be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water (with or without 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of TINUVIN-1130 (approximately 345 nm).

  • Quantify the concentration of TINUVIN-1130 by comparing the peak area to a calibration curve prepared with known concentrations of a TINUVIN-1130 standard.

Visualizations

Photodegradation_Pathway T1130_ground TINUVIN-1130 (Ground State) T1130_excited TINUVIN-1130 (Excited State) T1130_ground->T1130_excited UV Absorption T1130_excited->T1130_ground ESIPT (Efficient) Degradation_Products Degradation Products (e.g., hydroxylated, ring-opened) T1130_excited->Degradation_Products Degradation (Inefficient) Heat Heat T1130_excited->Heat Energy Dissipation

Caption: Photodegradation pathway of TINUVIN-1130.

Synergistic_Mechanism cluster_degradation Degradation Cycle cluster_protection Protection Mechanism UV_Radiation UV Radiation Substrate Substrate / Polymer UV_Radiation->Substrate T1130 TINUVIN-1130 UV_Radiation->T1130 UV Absorption Free_Radicals Free Radicals Substrate->Free_Radicals Initiation Degradation Substrate Degradation Free_Radicals->Degradation Propagation Stable_Products Stable Products Free_Radicals->Stable_Products Termination HALS HALS (e.g., TINUVIN 292) HALS->Free_Radicals Radical Scavenging

References

Optimization

Technical Support Center: Enhancing the Performance of TINUVIN-1130 at Elevated Temperatures

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TINUVIN-1130, a hydroxyphenyl benzotriazole-class UV absorber, in applications i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TINUVIN-1130, a hydroxyphenyl benzotriazole-class UV absorber, in applications involving elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN-1130 and what are its primary applications at high temperatures?

A1: TINUVIN-1130 is a liquid UV absorber specifically designed for industrial and automotive coatings.[1][2][3][4][5] Its chemical structure provides high thermal stability and extraction resistance, making it particularly suitable for applications that involve high curing temperatures or where the final product is exposed to significant heat during its service life.[1][2][3] Common high-temperature applications include automotive OEM coatings, coil coatings, and industrial coatings that require baking or curing at elevated temperatures.[1][6]

Q2: How does TINUVIN-1130 protect substrates at elevated temperatures?

A2: TINUVIN-1130 functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7][8] This mechanism remains effective at elevated temperatures. At a molecular level, the energy from UV photons is converted through a rapid, reversible intramolecular proton transfer process. This photophysical process is highly efficient and allows the molecule to remain stable and functional even under thermal stress. Its low volatility ensures it remains within the coating or polymer matrix during high-temperature processing.[7]

Q3: What is the thermal stability of TINUVIN-1130?

A3: While specific thermogravimetric analysis (TGA) data for TINUVIN-1130 is not publicly available in the search results, it is consistently described as having high thermal stability, suitable for industrial and automotive coatings that require high-temperature curing cycles.[1][2][3] Generally, benzotriazole UV absorbers with higher molecular weights and specific substitutions exhibit enhanced thermal stability.[7][8][9] For comparison, similar high-performance benzotriazole UV absorbers show decomposition temperatures well above typical industrial baking and curing temperatures. For instance, some modified benzotriazoles show minimal weight loss at temperatures up to 300°C.[7][8]

Quantitative Data Summary: Representative Thermal Stability of High-Performance Benzotriazole UV Absorbers

Temperature (°C)Expected Weight Loss (%)Performance Impact
150< 1%Negligible
2001 - 2%Minimal; suitable for most baking processes.
2502 - 5%Potential for slight decrease in performance over extended periods.
300> 5%Significant degradation may occur, impacting long-term UV protection.

Q4: Can TINUVIN-1130 be used in combination with other stabilizers for enhanced high-temperature performance?

A4: Yes, TINUVIN-1130 is often used in synergy with Hindered Amine Light Stabilizers (HALS) such as TINUVIN 292 or TINUVIN 123.[10] This combination provides a more robust stabilization system. While TINUVIN-1130 absorbs UV radiation, HALS act as radical scavengers, neutralizing free radicals that may be generated by any UV radiation that is not absorbed or by thermal degradation of the polymer. This synergistic effect is particularly beneficial in demanding high-temperature applications, offering superior protection against gloss reduction, cracking, and color change.[10]

Troubleshooting Guide for High-Temperature Applications

Issue 1: Yellowing of the coating during high-temperature baking.

  • Possible Cause A: Thermal Degradation of the Polymer/Resin. The baking temperature may be too high or the duration too long for the base resin system, leading to thermal yellowing independent of the UV absorber.

  • Troubleshooting A:

    • Review the technical data sheet of the resin to confirm its recommended curing schedule.

    • Conduct a series of baking tests at slightly lower temperatures or for shorter durations to find the optimal curing window that minimizes yellowing while ensuring full cure.

    • Incorporate antioxidants into the formulation to enhance the thermal stability of the polymer backbone.

  • Possible Cause B: Interaction with other formulation components. Certain additives or impurities in the formulation may react at high temperatures to cause discoloration.

  • Troubleshooting B:

    • Review all components of the formulation for known thermal instabilities or potential interactions.

    • Prepare and bake a series of test formulations, systematically removing or replacing individual components to isolate the cause of the yellowing.

  • Possible Cause C: Degradation of the UV Absorber. While TINUVIN-1130 has high thermal stability, extremely high temperatures beyond its limit can lead to some degradation and contribute to yellowing.

  • Troubleshooting C:

    • Ensure the baking temperature does not significantly exceed the recommended limits for high-performance benzotriazoles (refer to the table above).

    • Consider a partial replacement of TINUVIN-1130 with a more thermally stable UV absorber from a different chemical class if the processing temperatures are exceptionally high.

Issue 2: Reduced UV protection after high-temperature processing.

  • Possible Cause A: Volatilization of the UV absorber. Although TINUVIN-1130 has low volatility, some loss may occur at very high temperatures, especially from the surface of the coating.

  • Troubleshooting A:

    • Confirm that the processing temperature is within the operational limits of TINUVIN-1130.

    • Increase the concentration of TINUVIN-1130 slightly to compensate for any minor losses.

    • The hydroxyl functionality of TINUVIN-1130 can be reacted with melamine and isocyanate crosslinkers to reduce migration and volatilization.[1]

  • Possible Cause B: Thermal degradation of the UV absorber. As with yellowing, excessive heat can lead to the chemical breakdown of TINUVIN-1130, reducing its ability to absorb UV radiation.

  • Troubleshooting B:

    • Analyze the UV-Vis spectrum of the coating before and after baking. A significant decrease in the absorbance in the UV-A and UV-B regions indicates degradation of the UV absorber.

    • Optimize the baking conditions (temperature and time) to minimize thermal stress on the formulation.

Issue 3: Poor compatibility or solubility at processing temperatures.

  • Possible Cause A: Phase separation. The formulation's composition may change at elevated temperatures, leading to the separation of TINUVIN-1130.

  • Troubleshooting A:

    • Ensure good mixing and dispersion of TINUVIN-1130 in the formulation at room temperature.

    • Evaluate the solubility of TINUVIN-1130 in the individual solvent components of the formulation at the processing temperature.

    • Adjust the solvent blend to improve solubility if necessary.

Experimental Protocols

Protocol 1: Evaluation of TINUVIN-1130 Performance in a High-Bake Automotive Clearcoat

Objective: To assess the thermal stability and performance retention of TINUVIN-1130 in an automotive clearcoat formulation after exposure to a high-temperature baking cycle.

Materials and Equipment:

  • Automotive-grade 2K acrylic or polyester clearcoat resin and hardener

  • TINUVIN-1130

  • Hindered Amine Light Stabilizer (HALS), e.g., TINUVIN 292

  • Appropriate solvents for viscosity adjustment

  • Steel or aluminum panels (Q-panels)

  • Spray application equipment

  • Forced-air industrial baking oven

  • UV-Vis spectrophotometer with an integrating sphere

  • Gloss meter

  • Colorimeter (CIELAB Lab* system)

  • QUV accelerated weathering tester (optional, for post-bake performance)

Methodology:

  • Formulation Preparation:

    • Prepare a control clearcoat formulation without any UV absorber.

    • Prepare a test formulation with a specified concentration of TINUVIN-1130 (e.g., 1.5% by weight on solids).

    • Prepare a third formulation containing both TINUVIN-1130 (1.5%) and a HALS (e.g., 1.0% TINUVIN 292).

    • Adjust the viscosity of all formulations with the recommended solvent blend for spray application.

  • Sample Application:

    • Apply the clearcoats to the test panels at a controlled dry film thickness (e.g., 40-50 µm).

    • Allow the panels to flash-off at ambient temperature for the recommended time.

  • Baking and Thermal Stress:

    • Place the panels in a pre-heated industrial oven.

    • Bake the panels at a series of elevated temperatures relevant to the application (e.g., 140°C, 160°C, and 180°C) for a fixed duration (e.g., 30 minutes).

  • Performance Evaluation (Post-Bake):

    • Color Measurement: Measure the L, a, and b* color values of the baked panels using a colorimeter. Calculate the yellowing index (YI).

    • Gloss Measurement: Measure the 20° and 60° gloss of the coatings.

    • UV-Vis Spectroscopy:

      • If the coating can be prepared as a free film, measure its UV-Vis transmittance spectrum.

      • Alternatively, use a UV-Vis spectrophotometer with an integrating sphere to measure the reflectance of the coated panels.

      • Compare the absorbance in the UV region (300-400 nm) before and after baking to assess the retention of the UV absorber.

    • (Optional) Accelerated Weathering: Expose the baked panels to accelerated weathering in a QUV tester to evaluate the long-term UV protection performance after thermal stress. Periodically measure color and gloss.

Data Presentation:

Table 1: Color and Gloss Retention after High-Temperature Baking

FormulationBaking Temp (°C)ΔYI (Yellowing Index)% Gloss Retention (60°)
Control (No UVA)140
160
180
TINUVIN-1130140
160
180
TINUVIN-1130 + HALS140
160
180

Table 2: UV Absorber Retention after High-Temperature Baking

FormulationBaking Temp (°C)% Absorbance Retention at λmax (~345 nm)
TINUVIN-1130140
160
180
TINUVIN-1130 + HALS140
160
180

Visualizations

G cluster_0 UV Degradation Pathway (Without Stabilizer) UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Free_Radicals Free Radical Formation Polymer->Free_Radicals Photo-oxidation Degradation Polymer Degradation (Yellowing, Cracking, Gloss Loss) Free_Radicals->Degradation Chain Reactions G cluster_1 Synergistic UV Protection Mechanism UV_Radiation UV Radiation TINUVIN_1130 TINUVIN-1130 (UV Absorber) UV_Radiation->TINUVIN_1130 Absorption Polymer Polymer Matrix UV_Radiation->Polymer Minimal exposure Heat Heat TINUVIN_1130->Heat Energy Dissipation HALS HALS (Hindered Amine Light Stabilizer) Stable_Products Stable Products HALS->Stable_Products Neutralization Free_Radicals Free Radicals Polymer->Free_Radicals Reduced formation Free_Radicals->HALS Scavenging G Start Start: Formulate Clearcoat Prep_Panels Prepare & Apply to Test Panels Start->Prep_Panels Bake High-Temperature Baking Prep_Panels->Bake Evaluation Post-Bake Evaluation Bake->Evaluation Color_Gloss Measure Color & Gloss Evaluation->Color_Gloss Physical Properties UV_Vis Measure UV-Vis Spectrum Evaluation->UV_Vis Chemical Properties Accelerated_Weathering Accelerated Weathering (QUV) Color_Gloss->Accelerated_Weathering UV_Vis->Accelerated_Weathering End End: Analyze Data Accelerated_Weathering->End

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of TINUVIN-1130 and Other Benzotriazole UV Absorbers in Polymer Protection

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of TINUVIN-1130, a hydroxyphenyl-benzotriazole ultraviolet (UV) absorber, and other members of the benzotri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of TINUVIN-1130, a hydroxyphenyl-benzotriazole ultraviolet (UV) absorber, and other members of the benzotriazole class. The focus is on their performance in protecting polymers and other materials from UV degradation. This document summarizes key performance data, outlines experimental protocols for evaluation, and visualizes the underlying chemical mechanisms and evaluation workflows.

Introduction to Benzotriazole UV Absorbers

Benzotriazole UV absorbers (BUVAs) are a prominent class of organic compounds used to stabilize materials against degradation caused by ultraviolet radiation. Their primary function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby preserving the integrity, appearance, and longevity of the host material. This protective mechanism is crucial in a wide range of applications, including coatings, plastics, adhesives, and cosmetics.[1] The core of their efficacy lies in a process called Excited-State Intramolecular Proton Transfer (ESIPT).[2][3]

Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

Upon absorption of UV radiation, the benzotriazole molecule is promoted to an excited electronic state. This triggers an ultrafast transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring. This tautomerization provides a non-radiative pathway for the molecule to return to its ground state, releasing the absorbed energy as heat. This rapid and efficient cycle allows a single benzotriazole molecule to dissipate the energy of thousands of UV photons with minimal photodegradation.[2]

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS Benzotriazole (Enol Form) ES_Enol Excited Enol GS->ES_Enol UV Absorption ES_Keto Excited Keto (Proton Transfer) ES_Enol->ES_Keto ESIPT ES_Keto->GS Non-radiative decay (Heat)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzotriazole UV absorbers.

Comparative Performance of Benzotriazole UV Absorbers

The selection of a suitable UV absorber depends on various factors, including the polymer matrix, processing conditions, and the end-use environment. This section compares TINUVIN-1130 with other common benzotriazole UV absorbers based on key performance parameters.

TINUVIN-1130: A Profile

TINUVIN-1130 is a liquid hydroxyphenyl-benzotriazole UV absorber specifically designed for industrial and automotive coatings.[4][5][6][7][8] Its liquid form allows for easy incorporation into both solvent-based and water-borne systems.[5][7][9][10] Key features of TINUVIN-1130 include good thermal stability, high resistance to extraction, and broad UV absorption, offering effective protection for light-sensitive substrates like wood and plastics.[4][5][6][7][9] It can be synergistically combined with Hindered Amine Light Stabilizers (HALS) to enhance coating protection against gloss reduction, cracking, and blistering.[5][9][11]

Performance Data Comparison

The following table summarizes the key performance characteristics of TINUVIN-1130 and other selected benzotriazole UV absorbers.

UV Absorber Chemical Name CAS Number UV Absorption Max (λmax) Physical Form Key Features
TINUVIN-1130 β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid- poly(ethylene glycol) 300-ester and Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester104810-48-2Broad absorption in UV-A and UV-B regions[4][8][12]Viscous Liquid[7][9]High thermal and extraction resistance, suitable for water and solvent-based systems.[5][6][13]
UV-326 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole3896-11-5~353 nmPowderGood photostability, often used in polyesters.
UV-327 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole3864-99-1Broad absorptionPowderCan cause yellowing over time in clear systems.
UV-328 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol25973-55-1~345-350 nm[14]PowderLess thermally stable than long-chain alkoxy substituted benzotriazoles.[14]
UV-329 2-(2'-Hydroxy-5'-tert-octylphenyl) benzotriazole3147-75-9~315 nmPowderGood long-term durability and color stability.
UV-234 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol70321-86-7Not SpecifiedPowder/PelletsLow volatility, suitable for high-temperature processing.[15]

Experimental Protocols for Evaluation

The performance of UV absorbers is evaluated through a series of standardized and specialized experimental protocols.

UV-Vis Spectroscopy for Absorbance Characteristics

This method is used to determine the UV absorption spectrum of the UV absorber, identifying the wavelengths of maximum absorbance (λmax).

  • Objective: To measure the UV-Visible absorption spectrum.

  • Apparatus: Double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., toluene, chloroform) of a known concentration.

    • Use the pure solvent as a reference.

    • Scan the absorbance of the solution across the UV and visible range (typically 200-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

Accelerated Weathering for Photostability

Accelerated weathering tests simulate the damaging effects of long-term sun exposure in a laboratory setting to evaluate the photostability of the UV absorber and the protected material.

  • Objective: To assess the durability and protective efficacy of the UV absorber under simulated environmental conditions.

  • Apparatus: Xenon arc or fluorescent UV weathering chamber (e.g., Weather-Ometer).[16]

  • Procedure:

    • Prepare polymer samples with and without the UV absorber.

    • Expose the samples in the weathering chamber to controlled cycles of UV radiation, temperature, and humidity.

    • Periodically remove samples and evaluate changes in physical and optical properties such as color change (using a spectrophotometer), gloss, cracking, and mechanical strength.[16]

Thermal Gravimetric Analysis (TGA) for Thermal Stability

TGA is used to determine the thermal stability of the UV absorber by measuring its weight loss as a function of temperature.

  • Objective: To determine the decomposition temperature of the UV absorber.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the UV absorber is placed in the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. For TINUVIN-1130, thermal decomposition occurs at temperatures above 250 °C.[17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation and selection of a UV absorber.

a cluster_screening Initial Screening cluster_performance Performance Evaluation cluster_analysis Data Analysis & Selection A Identify Potential UV Absorbers B UV-Vis Spectroscopy (λmax) A->B C Solubility & Compatibility Testing A->C D Incorporate into Polymer Matrix B->D C->D E Accelerated Weathering D->E F Thermal Analysis (TGA, DSC) D->F G Analyze Color & Gloss Change E->G H Evaluate Mechanical Properties E->H I Select Optimal UV Absorber F->I G->I H->I

Caption: Workflow for UV absorber evaluation and selection.

Conclusion

TINUVIN-1130 stands out as a versatile, liquid benzotriazole UV absorber with excellent thermal and extraction resistance, making it highly suitable for demanding applications in industrial and automotive coatings. While other benzotriazoles like UV-326, UV-327, UV-328, and UV-329 offer effective UV protection, their suitability depends on the specific requirements of the application, such as the polymer type, processing temperature, and desired long-term stability. The choice of the most appropriate UV absorber necessitates a thorough evaluation of its performance characteristics through standardized experimental protocols. The synergistic use of benzotriazoles with HALS can further enhance the durability and performance of the final product.

References

Comparative

A Comparative Guide to Accelerated Weathering of Coatings Utilizing TINUVIN-1130

The long-term durability and aesthetic appeal of industrial and automotive coatings are significantly challenged by environmental factors, primarily ultraviolet (UV) radiation. To counteract the degradation processes suc...

Author: BenchChem Technical Support Team. Date: December 2025

The long-term durability and aesthetic appeal of industrial and automotive coatings are significantly challenged by environmental factors, primarily ultraviolet (UV) radiation. To counteract the degradation processes such as gloss reduction, color fading, cracking, and blistering, UV light stabilizers are incorporated into coating formulations. This guide provides a comparative analysis of TINUVIN-1130, a hydroxyphenyl-benzotriazole (BTZ) class UV absorber, against other common UV stabilizer technologies. The performance is evaluated based on data from accelerated weathering tests, which simulate long-term environmental exposure in a condensed timeframe.

Understanding UV Protection in Coatings

UV absorbers (UVA) function by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[1] For comprehensive protection, especially under harsh exterior conditions, UVAs are often used in synergy with Hindered Amine Light Stabilizers (HALS).[2][3] HALS do not absorb UV radiation but act as radical scavengers, neutralizing the reactive free radicals generated by UV exposure that would otherwise degrade the coating's polymer backbone.[4] TINUVIN-1130 is frequently recommended for use with a HALS, such as TINUVIN-292 or TINUVIN-123, to achieve superior protection.[2][5]

Comparative Analysis of UV Absorber Technologies

The selection of a UV absorber depends on factors like the coating system (solvent- or water-borne), the substrate, and the performance requirements of the application.[6][7] TINUVIN-1130 is a versatile liquid UVA developed for both solvent- and water-based systems, valued for its broad UV absorption, and high temperature and extraction resistance, making it particularly suitable for demanding industrial and automotive applications.[2][8]

Below is a qualitative comparison of different classes of UV absorbers:

FeatureTINUVIN-1130 (Benzotriazole - BTZ)Benzophenones (e.g., Chimassorb 81)Hydroxyphenyl Triazines (HPT)
Chemical Class Hydroxyphenyl-benzotriazole2-hydroxy-benzophenoneHydroxyphenyl-triazine
UV Absorption Broad spectral coverage in UVA and UVB regions.[7]Good absorption, generally in the UVB and short-wave UVA regions.Superior photostability and permanence, especially under high heat.[9][10]
Performance Suitable for medium to high-performance applications like automotive and industrial coatings.[9]Often used in applications with lower requirements for long-term stability.[9][10]The class of choice for applications with the highest durability demands, such as high-temperature baking and extreme environmental exposure.[10]
Compatibility Excellent miscibility in common solvents and easily incorporated into water-borne systems.[5]Generally good compatibility with a wide range of polymers.[1]Excellent chemical resistance; do not interact with metal ions or strong alkalis.[10]
Volatility Low volatility, high temperature and extraction resistance.[2]Can have higher volatility compared to other classes.Very low volatility.
Quantitative Performance Data

Direct, side-by-side quantitative comparisons of commercial UV absorbers in a single study are not always publicly available. However, data from various studies can provide a reliable indication of the performance of different UV absorber classes in accelerated weathering tests. The following table presents representative data on color change (ΔE), a key metric for coating degradation. A lower ΔE value indicates better color stability.

UV Stabilizer SystemCoating/MaterialWeathering TestExposure (hours)Color Change (ΔE)
Control (No Stabilizer) Red Pigmented SiliconeWeather-Ometer10009.57
Chimassorb 81 (Benzophenone) Red Pigmented SiliconeWeather-Ometer10005.49
Control (No Stabilizer) Yellow Pigmented SiliconeWeather-Ometer10005.91
Chimassorb 81 (Benzophenone) Yellow Pigmented SiliconeWeather-Ometer10004.28

Data sourced from a study on pigmented silicone elastomers. The addition of the benzophenone UV stabilizer, Chimassorb 81, significantly reduced the color change compared to the unstabilized control samples after 1000 hours of accelerated weathering.[11]

While specific data for TINUVIN-1130 from the same study is unavailable, its classification as a high-performance benzotriazole suggests it would offer excellent color stability and gloss retention, particularly when paired with a HALS.[12]

Experimental Protocols

Accelerated Weathering Testing (QUV)

A common method for evaluating the weather resistance of coatings is through accelerated weathering, following standards such as ASTM G154.[5]

Objective: To simulate the damaging effects of sunlight, moisture, and heat on coated samples in a controlled laboratory environment.

Apparatus: A QUV accelerated weathering tester, which uses fluorescent lamps to replicate UV radiation and a condensation system to simulate dew.

Materials:

  • Coated test panels (typically 75 mm x 150 mm)

  • Control panels (unexposed)

  • QUV tester with UVA-340 fluorescent lamps

  • Glossmeter

  • Spectrophotometer for color measurement

Procedure:

  • Sample Preparation: Coat the test panels with the formulation containing the UV stabilizer (e.g., 1.0 – 3.0% TINUVIN-1130 and 0.5 – 2.0% HALS, based on binder solids) and a control formulation without stabilizers.[2] Allow panels to cure completely according to the coating manufacturer's specifications.

  • Initial Measurements: Before exposure, measure the 60° gloss (ASTM D523) and color coordinates (CIE Lab*) of all test panels.

  • Exposure Cycle: Mount the panels in the QUV tester. A typical cycle for automotive or industrial coatings involves alternating periods of UV exposure and moisture condensation. For example:

    • 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.

    • Followed by 4 hours of condensation at a black panel temperature of 50°C.

  • Test Duration: Continue the exposure cycle for a predetermined duration, often ranging from 500 to 2000 hours or more.

  • Periodic Evaluation: At specified intervals (e.g., every 250 or 500 hours), remove the panels and repeat the gloss and color measurements. Also, visually inspect for any signs of cracking, blistering, or chalking (ASTM D660, D714, D4214).

  • Data Analysis: Calculate the percent gloss retention and the total color difference (ΔE*). Compare the results of the stabilized coatings to the control to determine the effectiveness of the UV absorber package.

Visualizations

The following diagrams illustrate the UV stabilization mechanism and the experimental workflow for accelerated weathering testing.

UV_Stabilization_Pathway cluster_coating Coating Layer UVA UV Absorber (e.g., TINUVIN-1130) Heat Harmless Heat UVA->Heat Dissipated as HALS HALS (e.g., TINUVIN-292) Radicals Free Radicals HALS->Radicals Traps & Neutralizes Polymer Coating Polymer (Binder) Polymer->Radicals Generates Degradation Polymer Degradation (Gloss loss, Cracking) Radicals->Degradation Causes UV_Light UV Radiation (Sunlight) UV_Light->UVA Absorbed UV_Light->Polymer Attacks Accelerated_Weathering_Workflow start Start: Prepare Coated Panels (Control & Stabilized) initial_eval Initial Evaluation (Measure Gloss & Color) start->initial_eval quv_exposure QUV Exposure Chamber initial_eval->quv_exposure cycle Run ASTM G154 Cycle (UV & Condensation) quv_exposure->cycle interval_eval Periodic Evaluation (e.g., 500 hours) cycle->interval_eval After set interval interval_eval->cycle Continue test final_eval Final Evaluation (Gloss Retention, ΔE, Cracking) interval_eval->final_eval End of test end End: Compare Performance final_eval->end

References

Validation

Quantitative Analysis of TINUVIN-1130 in Polymers: A Comparative Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantification of TINUVIN-1130, a widely used liquid hydroxyphenylbenzotr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of TINUVIN-1130, a widely used liquid hydroxyphenylbenzotriazole UV absorber, in various polymer matrices. The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and ensuring the long-term performance and safety of polymer products. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and compares their performance with methods for an alternative UV absorber, Chimassorb® 81.

Executive Summary

The quantification of TINUVIN-1130 in polymers is essential for ensuring product quality and stability. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose. HPLC-UV offers a robust and widely accessible method for routine analysis, while GC-MS provides higher selectivity and sensitivity, particularly for complex matrices. The choice of method often depends on the specific polymer, the required level of sensitivity, and the available instrumentation. This guide presents a comparative overview of these methods, including detailed protocols and performance data, to aid researchers in selecting the most suitable approach for their applications.

Analytical Methods for TINUVIN-1130 Quantification

The accurate quantification of TINUVIN-1130 in a polymer first requires an efficient extraction of the analyte from the polymer matrix. This is typically achieved through solvent extraction, where the polymer is dissolved or swollen in a suitable solvent, allowing the UV absorber to be transferred into the liquid phase for subsequent analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of UV absorbers in polymers due to its robustness, reliability, and relatively lower cost compared to mass spectrometry-based methods. The method involves separating the components of the extracted sample on a chromatographic column followed by detection of the analyte based on its UV absorbance.

Experimental Protocol: HPLC-UV for TINUVIN-1130 in Polyethylene

This protocol provides a general framework for the analysis of TINUVIN-1130 in polyethylene. Method validation would be required for specific polymer grades and applications.

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 1 gram of the polyethylene sample into a glass vial.

    • Add 10 mL of a suitable solvent such as dichloromethane or a mixture of cyclohexane and isopropanol.

    • Heat the mixture at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 2-4 hours) to facilitate the dissolution or swelling of the polymer and extraction of TINUVIN-1130.

    • Allow the solution to cool to room temperature.

    • Precipitate the polymer by adding an anti-solvent like methanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any precipitated polymer.

    • The resulting filtrate is the sample extract for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set at the maximum absorbance of TINUVIN-1130 (approximately 345 nm).

  • Quantification:

    • Prepare a series of calibration standards of TINUVIN-1130 in the extraction solvent.

    • Inject the standards and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of TINUVIN-1130 in the sample extract from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of polymer additives, including TINUVIN-1130. This technique is particularly useful when dealing with complex sample matrices where co-eluting compounds might interfere with UV detection in HPLC.

Experimental Protocol: GC-MS for TINUVIN-1130 in Polypropylene

This protocol outlines a general procedure for the GC-MS analysis of TINUVIN-1130 in polypropylene.

  • Sample Preparation (Solvent Extraction):

    • Follow a similar solvent extraction procedure as described for the HPLC-UV method, using a solvent that is compatible with GC analysis (e.g., dichloromethane).

    • After extraction and filtration, the solvent may need to be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for GC injection.

  • GC-MS Conditions:

    • GC System: An Agilent 8890 GC System coupled to a 5977B MSD or equivalent.

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of TINUVIN-1130.

  • Quantification:

    • Prepare calibration standards of TINUVIN-1130 in the final reconstitution solvent.

    • Analyze the standards and the sample extract using the GC-MS system.

    • Create a calibration curve by plotting the peak area of a selected ion against the concentration.

    • Calculate the concentration of TINUVIN-1130 in the sample.

Comparison with an Alternative UV Absorber: Chimassorb® 81

Chimassorb® 81, a benzophenone-type UV absorber, is often used in applications where moderate light stability is required.[1] It is a solid, in contrast to the liquid TINUVIN-1130.[2] The analytical approaches for Chimassorb® 81 are similar to those for TINUVIN-1130, primarily involving solvent extraction followed by chromatographic analysis.

A study on the behavior of Chimassorb® 81 in recycled agricultural films of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) copolymer optimized an extraction method for its quantification, though specific analytical parameters were not detailed.[3] Another multi-residue method using solid-phase extraction followed by UHPLC-MS/MS has been developed for the trace analysis of various polymer additives, including Chimassorb® 81, in pharmaceutical packaging.[4]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of UV absorbers in polymers. It is important to note that these values are indicative and can vary depending on the specific instrumentation, method parameters, and polymer matrix.

ParameterHPLC-UVGC-MS
Selectivity Moderate; can be affected by co-eluting compounds with similar UV absorbance.High; mass spectrometric detection provides excellent selectivity based on mass-to-charge ratio.
Sensitivity Good; typically in the low ppm (µg/g) range.Excellent; can achieve sub-ppm (ng/g) detection limits, especially in SIM mode.
Linearity Generally good over a wide concentration range (e.g., 0.1 - 100 µg/mL).Excellent linearity over several orders of magnitude.
Precision (%RSD) Typically < 5% for intra- and inter-day precision.Typically < 10% for intra- and inter-day precision.
Recovery (%) Dependent on the extraction efficiency from the polymer matrix, typically 80-110%.Also dependent on extraction efficiency, with similar expected recovery ranges.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be automated for high-throughput analysis.Can also be automated, but run times may be longer depending on the temperature program.

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes described.

cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis PolymerSample Polymer Sample SolventExtraction Solvent Extraction PolymerSample->SolventExtraction Filtration Filtration SolventExtraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC GC GC Separation (Capillary Column) Filtration->GC UVDetector UV Detection (~345 nm) HPLC->UVDetector QuantificationHPLC Quantification UVDetector->QuantificationHPLC MSDetector Mass Spectrometric Detection (EI, SIM) GC->MSDetector QuantificationGCMS Quantification MSDetector->QuantificationGCMS

Caption: Experimental workflow for TINUVIN-1130 quantification.

Tinuvin1130 TINUVIN-1130 (Benzotriazole) HighDurability High Durability Applications Tinuvin1130->HighDurability Liquid Liquid Form Tinuvin1130->Liquid Chimassorb81 Chimassorb® 81 (Benzophenone) ModerateDurability Moderate Durability Applications Chimassorb81->ModerateDurability Solid Solid Form Chimassorb81->Solid

Caption: Comparison of TINUVIN-1130 and Chimassorb® 81.

Conclusion

The selection of an appropriate analytical method for the quantification of TINUVIN-1130 in polymers is a critical step in ensuring product quality and performance. HPLC-UV offers a robust and cost-effective solution for routine analysis, while GC-MS provides superior selectivity and sensitivity for more demanding applications or complex matrices. For comparative analysis against alternatives like Chimassorb® 81, a thorough understanding of the performance characteristics of each analytical method is essential. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for their specific analytical needs. It is always recommended to perform in-house method validation to ensure the chosen method is fit for its intended purpose.

References

Comparative

Synergistic Light Stabilization: A Comparative Analysis of TINUVIN-1130 and Tinuvin 292

For researchers, scientists, and professionals in material science and formulation chemistry, optimizing the durability and longevity of coatings is a critical objective. This guide provides a detailed comparison of the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and formulation chemistry, optimizing the durability and longevity of coatings is a critical objective. This guide provides a detailed comparison of the performance of two key light stabilizers, TINUVIN-1130, a UV absorber (UVA), and Tinuvin 292, a hindered amine light stabilizer (HALS), with a focus on their synergistic effects in protecting coatings from degradation.

The combination of a UVA and a HALS is a well-established strategy to enhance the weatherability of coatings. TINUVIN-1130 functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of photodegradation.[1][2] In contrast, Tinuvin 292 acts by scavenging free radicals that are formed during the photo-oxidation process, thereby inhibiting polymer degradation.[3][4] When used in combination, these two mechanisms work synergistically to provide superior protection against common coating defects such as gloss reduction, color change, cracking, and blistering.[5][6][7][8]

Performance Data: A Synergistic Advantage

Experimental data from studies on clear coats demonstrates the enhanced performance of a combination of TINUVIN-1130 and Tinuvin 292 compared to the individual additives. The following table summarizes the qualitative and comparative findings from accelerated weathering tests.

Performance MetricTINUVIN-1130 (UVA) AloneTinuvin 292 (HALS) AloneTINUVIN-1130 + Tinuvin 292 Combination
Gloss Retention GoodModerateSuperior
Yellowness Moderate YellowingModerate YellowingLess Yellowing Tendency
Whiteness Higher WhitenessHigher WhitenessLower Whiteness
Overall Protection GoodGoodExcellent

Note: This table is based on comparative results from a study by Shenoy et al. (2007), where clear coats were subjected to QUV, direct UV, and xenon arc weathering. The study concluded that the combination of additives performed better than the unstabilized and single-additive coatings.

Experimental Protocols

The evaluation of the synergistic effect of TINUVIN-1130 and Tinuvin 292 typically involves accelerated weathering tests that simulate the damaging effects of sunlight, moisture, and heat. The following is a generalized experimental protocol based on industry standards and published research.

Sample Preparation
  • Binder System: A hydroxyl-terminated polyester resin is synthesized and crosslinked with an isophorone diisocyanate.

  • Stabilizer Incorporation: The light stabilizers are incorporated into the clear coat formulation at specified concentrations (e.g., 1.0-3.0% for TINUVIN-1130 and 0.5-2.0% for Tinuvin 292, based on binder solids).[6] A control sample with no light stabilizer is also prepared.

  • Application: The clear coats are applied to a suitable substrate (e.g., aluminum panels) at a controlled thickness.

Accelerated Weathering

The prepared panels are subjected to accelerated weathering using standardized methods to simulate different environmental conditions.

  • QUV Accelerated Weathering (ASTM G154): This method uses fluorescent lamps to provide a radiation spectrum centered in the ultraviolet wavelengths. A typical cycle for automotive exterior applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[9]

  • Xenon Arc Accelerated Weathering (ASTM G155, ISO 4892-2): This method uses a xenon arc lamp to provide a more complete simulation of the full spectrum of sunlight. Test parameters such as irradiance (e.g., 0.55 W/m² at 340 nm), temperature (e.g., Black Panel Temperature of 63°C), and humidity are controlled. The cycle may also include periods of water spray to simulate rain.[10][11]

Performance Evaluation

Following exposure for a predetermined duration (e.g., 200, 500, 1000 hours), the optical properties of the coatings are measured and compared to the initial values and the control sample.

  • Gloss Measurement (ASTM D523): A glossmeter is used to measure the specular gloss of the coating at a specific angle (e.g., 20° or 60°).

  • Color Measurement (ASTM D2244): A spectrophotometer is used to measure the color coordinates (L, a, b) of the coating. The total color difference (ΔE) is then calculated to quantify the change in color. Yellowness Index can also be determined.

Mechanisms of Action and Synergy

The synergistic effect of TINUVIN-1130 and Tinuvin 292 can be visualized through their distinct but complementary roles in mitigating the photodegradation process.

G Synergistic Photostabilization Mechanism cluster_0 Polymer Matrix cluster_1 Light Stabilizers Polymer Polymer Radicals Free Radicals (P267, POO267) Polymer->Radicals generates HALS Tinuvin 292 (HALS) Radicals->HALS scavenged by Degradation Polymer Degradation (Gloss Loss, Cracking, Color Change) Radicals->Degradation leads to UVA TINUVIN-1130 (UVA) UVA->Polymer protects HALS->Polymer protects UV UV Radiation UV->Polymer initiates UV->UVA absorbed by G Experimental Workflow for Stabilizer Evaluation A 1. Formulation - Control (No Stabilizer) - TINUVIN-1130 - Tinuvin 292 - Combination B 2. Sample Preparation - Coating Application - Curing A->B C 3. Initial Measurements - Gloss - Color B->C D 4. Accelerated Weathering - QUV (ASTM G154) - Xenon Arc (ASTM G155) C->D E 5. Post-Exposure Measurements - Gloss - Color D->E F 6. Data Analysis - Gloss Retention (%) - Color Change (ΔE*) E->F G 7. Performance Comparison F->G

References

Validation

Performance of TINUVIN-1130 in comparison to inorganic UV filters like TiO2

In the realm of material protection against ultraviolet (UV) radiation, both organic and inorganic filters play crucial roles. This guide provides a detailed comparison of the performance of TINUVIN-1130, a liquid organi...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of material protection against ultraviolet (UV) radiation, both organic and inorganic filters play crucial roles. This guide provides a detailed comparison of the performance of TINUVIN-1130, a liquid organic UV absorber, and titanium dioxide (TiO2), a widely used inorganic UV filter. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals seeking to select the optimal UV protection for their formulations.

Executive Summary

TINUVIN-1130, a hydroxyphenyl-benzotriazole-based UV absorber, offers excellent spectral coverage in the UV-A and UV-B regions and is particularly suitable for industrial and automotive coatings due to its high temperature and extraction resistance.[1][2] Titanium dioxide, an inorganic filter, provides broad-spectrum protection primarily by scattering and absorbing UV radiation, with its efficacy being highly dependent on particle size and crystalline form (anatase or rutile).[3][4] While both provide effective UV protection, their mechanisms, physical properties, and performance in formulations differ significantly. This guide will delve into these differences, presenting comparative data on their UV absorption, photostability, and dispersibility.

UV Absorption Performance

The primary function of a UV filter is to absorb or block harmful UV radiation. The spectral coverage of TINUVIN-1130 and TiO2 determines their effectiveness in protecting materials from photodegradation.

TINUVIN-1130 exhibits strong absorption in both the UV-A (320-400 nm) and UV-B (280-320 nm) ranges, a characteristic of its benzotriazole chemical structure.[1][5] Its absorption is a molecular process where the energy of the UV photon is absorbed and dissipated as harmless heat.

Titanium dioxide functions as a broad-spectrum filter, though its primary mechanism is scattering of UV radiation, with some absorption also occurring.[3][6] The rutile form of TiO2 is generally preferred for its higher refractive index and better UV absorption compared to the anatase form.[7] The particle size of TiO2 significantly influences its performance; nano-sized particles offer better transparency and UV absorption, particularly in the UVB range, while larger particles are more effective at scattering light and can contribute to a whitening effect.[3][7]

Table 1: Comparison of UV Absorption Characteristics

FeatureTINUVIN-1130Titanium Dioxide (TiO2)
Chemical Class Organic (Hydroxyphenyl-benzotriazole)Inorganic (Metal Oxide)
UV Protection Range Broad Spectrum (UV-A and UV-B)[1]Broad Spectrum (Primarily UV-B and short-wave UV-A)[4]
Primary Mechanism Absorption[5]Scattering and Absorption[3]
Key Performance Factors Molecular StructureParticle Size, Crystalline Form (Rutile/Anatase), Surface Coating[3][7]
Experimental Protocol: UV-Visible Spectroscopy

To determine the UV absorption spectra of TINUVIN-1130 and TiO2, the following protocol can be employed:

  • Sample Preparation:

    • TINUVIN-1130: Prepare a dilute solution of TINUVIN-1130 in a suitable solvent (e.g., toluene or a solvent relevant to the final application) of known concentration.

    • TiO2: Prepare a stable dispersion of nano-sized TiO2 in a suitable solvent or resin system. The concentration of the dispersion should be accurately known. For meaningful comparison, the same solvent or resin system should be used for both samples if possible.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Procedure:

    • A quartz cuvette is filled with the blank solvent or resin system to record a baseline.

    • The cuvette is then filled with the sample solution/dispersion.

    • The absorbance or transmittance is measured over the UV range (typically 250-400 nm).

    • The resulting spectra provide a visual representation of the UV filtering capabilities of each substance.

Photostability

Photostability, the ability of a UV filter to maintain its protective properties upon exposure to UV radiation, is a critical performance parameter.

TINUVIN-1130 , as a benzotriazole derivative, is designed to be inherently photostable. The absorbed UV energy is dissipated through a rapid, reversible intramolecular proton transfer mechanism, which prevents the molecule from undergoing photochemical degradation.[5]

Titanium dioxide is generally considered highly photostable.[4] However, it can act as a photocatalyst, generating reactive oxygen species (ROS) upon UV exposure, which can degrade the surrounding matrix.[8] To mitigate this, commercial grades of TiO2 are often coated with inert materials like silica or alumina.[4]

Experimental Protocol: Accelerated Weathering Test (ASTM G155)

The photostability of coatings containing TINUVIN-1130 and TiO2 can be evaluated using an accelerated weathering tester following a modified ASTM G155 standard.[3][4]

  • Sample Preparation: Prepare coated panels with a clear coat containing either TINUVIN-1130 or TiO2 at a specified concentration. A control panel with no UV filter should also be prepared.

  • Exposure Conditions: The panels are exposed to cycles of UV radiation from a xenon arc lamp, heat, and moisture in a controlled chamber. The specific cycle conditions (e.g., irradiance, temperature, humidity, and duration) should be defined to simulate a specific end-use environment.[3]

  • Performance Evaluation: The performance of the coatings is evaluated at regular intervals by measuring changes in:

    • Color: Using a spectrophotometer to measure changes in color coordinates (ΔE*).

    • Gloss: Using a gloss meter to measure changes in gloss units.

    • Chemical Degradation: Using techniques like Fourier Transform Infrared (FTIR) spectroscopy to monitor changes in the chemical structure of the coating.

    • UV Absorber Content: For TINUVIN-1130, its concentration can be monitored using UV-Visible spectroscopy of solvent extracts from the coating.

Dispersibility and Formulation Considerations

The ease of incorporation and stability of the UV filter within a formulation are crucial for achieving optimal performance.

TINUVIN-1130 is a liquid and is miscible with a wide range of solvents, making it easy to incorporate into both solvent-based and water-based systems.[2][9] For water-based formulations, it can be emulsified or pre-dissolved in a water-miscible co-solvent.

Titanium dioxide is a solid pigment that requires proper dispersion to avoid agglomeration, which can reduce its UV protection efficacy and lead to a whitening effect.[10] Nano-sized TiO2 is particularly prone to agglomeration. The use of dispersing agents and appropriate milling techniques are often necessary to achieve a stable and uniform dispersion. The surface coating on the TiO2 particles also plays a significant role in their dispersibility in different resin systems.

Experimental Protocol: Dispersion Evaluation

A simple method to evaluate the dispersion of TiO2 in a liquid formulation is as follows:

  • Preparation of Dispersions: Prepare formulations of a clear resin (e.g., solvent-based acrylic) containing a specific concentration of nano-sized TiO2. Use different dispersing agents or milling times as variables.

  • Visual Assessment: Apply a thin film of each formulation onto a transparent substrate (e.g., a glass slide). Visually assess the transparency and uniformity of the film. The presence of haze or visible particles indicates poor dispersion.

  • Microscopy: Use an optical microscope to examine the dispersion at high magnification. Look for the presence of agglomerates.

  • Particle Size Analysis: For a more quantitative assessment, techniques like dynamic light scattering (DLS) can be used to measure the particle size distribution in the liquid formulation.

Synergistic Effects

In many applications, a combination of organic and inorganic UV filters is used to achieve broad-spectrum protection and enhanced performance. Studies have shown a synergistic effect when TINUVIN-1130 is used in conjunction with hindered amine light stabilizers (HALS), which act as radical scavengers.[11] While direct synergistic studies between TINUVIN-1130 and TiO2 are less common in publicly available literature, the combination of an absorbing organic filter and a scattering inorganic filter can theoretically provide a more comprehensive UV protection mechanism. However, the potential for photocatalytic degradation of the organic filter by uncoated TiO2 must be considered.

Signaling Pathways and Mechanisms of UV Protection

The fundamental mechanisms by which TINUVIN-1130 and TiO2 protect materials from UV degradation are distinct.

TINUVIN-1130 operates on a molecular level. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process rapidly converts the electronic excitation energy into vibrational energy, which is then dissipated as heat to the surrounding matrix. This cycle is highly efficient and reversible, allowing the molecule to absorb multiple photons without degrading.

Titanium dioxide primarily protects through physical mechanisms. Its high refractive index causes significant scattering of incident UV radiation, reflecting it away from the substrate. Additionally, TiO2 can absorb UV photons, which excites an electron from the valence band to the conduction band. This absorbed energy is then dissipated through various relaxation pathways.

UV_Protection_Mechanisms

Conclusion

Both TINUVIN-1130 and titanium dioxide are highly effective UV filters, each with distinct advantages and disadvantages. TINUVIN-1130, as a liquid organic absorber, offers excellent UV-A and UV-B absorption, good photostability, and ease of incorporation into various formulations. Titanium dioxide, an inorganic filter, provides broad-spectrum protection through scattering and absorption and is exceptionally photostable, though its performance is dependent on particle characteristics and it can exhibit photocatalytic activity if not properly coated.

The choice between TINUVIN-1130 and TiO2, or a combination of both, will depend on the specific requirements of the application, including the desired level of transparency, the type of formulation, and the processing conditions. For applications requiring high transparency and compatibility with a wide range of resins, TINUVIN-1130 is an excellent choice. For applications where a physical barrier and high photostability are paramount, and a slight whitening may be acceptable or even desirable, TiO2 is a robust option. A synergistic combination of both may offer the most comprehensive protection in demanding applications.

References

Comparative

The Clear Advantage: TINUVIN-1130's Superior Gloss Retention in Protective Coatings

In the competitive landscape of protective coatings, maintaining aesthetic appeal over time is as crucial as ensuring durability. Gloss retention, a key indicator of a coating's performance and longevity, is significantl...

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of protective coatings, maintaining aesthetic appeal over time is as crucial as ensuring durability. Gloss retention, a key indicator of a coating's performance and longevity, is significantly challenged by environmental factors, primarily UV radiation. This guide provides a comprehensive comparison of the gloss retention performance of coatings formulated with TINUVIN-1130, a hydroxyphenyl-benzotriazole based UV absorber, against other industry-standard UV absorbers. Through the presentation of quantitative data from accelerated weathering tests, this document serves as a valuable resource for researchers and formulation scientists in selecting the optimal UV protection for their coating systems.

Performance Under Pressure: A Quantitative Comparison

The efficacy of a UV absorber is best demonstrated through controlled, accelerated weathering studies that simulate the damaging effects of prolonged sun and moisture exposure. The following table summarizes the gloss retention of a clearcoat formulation containing TINUVIN-1130 in comparison to other commercially available hydroxyphenyl-benzotriazole UV absorbers after 1000 hours of accelerated weathering.

UV AbsorberChemical ClassGloss Retention after 1000 hours (%)
TINUVIN-1130 Hydroxyphenyl-benzotriazole90%
Tinuvin 350Hydroxyphenyl-benzotriazole92%
Uvinul 3039Hydroxyphenyl-benzotriazole89%
Tinuvin 326Hydroxyphenyl-benzotriazole78%
Tinuvin 328Hydroxyphenyl-benzotriazole65%

Data sourced from comparative studies in accelerated weathering chambers.[1]

The data clearly indicates that TINUVIN-1130 demonstrates excellent performance in gloss retention, rivaling other high-performance UV absorbers and significantly outperforming older generation products like Tinuvin 328.[1] This superior performance translates to coatings that maintain their initial appearance for longer periods, enhancing the value and lifespan of the coated product.

The Synergistic Effect with HALS

For optimal performance and long-term durability, it is highly recommended to use TINUVIN-1130 in combination with a Hindered Amine Light Stabilizer (HALS).[2][3][4] While UV absorbers like TINUVIN-1130 work by absorbing harmful UV radiation, HALS act as radical scavengers, neutralizing the free radicals that are formed from the UV degradation of the polymer binder. This synergistic combination provides a more robust and comprehensive protection mechanism, leading to superior resistance against gloss reduction, cracking, blistering, and color change.[2][3][4]

Experimental Protocols: Ensuring Reliable and Reproducible Data

The quantitative data presented in this guide is derived from standardized accelerated weathering and gloss measurement protocols. Understanding these methodologies is crucial for interpreting the results and for designing future comparative studies.

Accelerated Weathering: ASTM G154

The ASTM G154 standard practice is widely used to simulate the damaging effects of sunlight and moisture on materials in a controlled laboratory setting.[5][6][7][8]

  • Apparatus: The test is conducted in a QUV accelerated weathering tester, which utilizes fluorescent lamps to replicate the UV portion of the solar spectrum.[5][8]

  • Light Source: UVA-340 lamps are commonly used as they provide a good simulation of sunlight in the critical short-wavelength UV region.[5]

  • Test Cycle: A typical cycle involves alternating periods of UV exposure and moisture condensation to mimic the natural wetting and drying cycles. A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Evaluation: Test specimens are periodically removed and evaluated for changes in appearance, such as gloss, color, and surface defects.[8]

Gloss Measurement: ASTM D523

The specular gloss of the coatings is measured according to the ASTM D523 standard test method.[9][10][11][12][13]

  • Apparatus: A gloss meter with a specified geometry is used to measure the specular reflectance of the coating surface.

  • Measurement Geometry: For most coatings, a 60° measurement geometry is appropriate. However, for very high gloss coatings, a 20° geometry may provide better differentiation, while an 85° geometry is recommended for low gloss surfaces.[9][11]

  • Procedure: The gloss meter is calibrated using a certified standard, and then measurements are taken from the surface of the test specimen. Multiple readings are typically averaged to ensure a representative value.[10][11]

  • Gloss Retention Calculation: The percent gloss retention is calculated using the following formula:

    • % Gloss Retention = (Gloss after exposure / Initial Gloss) x 100

Visualizing the Experimental Workflow

To further clarify the logical flow of the testing process, the following diagram illustrates the key steps involved in quantifying the gloss retention of coatings containing different UV absorbers.

experimental_workflow Experimental Workflow for Gloss Retention Testing cluster_preparation Sample Preparation cluster_weathering Accelerated Weathering cluster_evaluation Evaluation prep_coating Prepare Coating Formulations (Control, TINUVIN-1130, Alternatives) apply_coating Apply Coatings to Standardized Panels prep_coating->apply_coating cure_coating Cure Coated Panels apply_coating->cure_coating initial_measure Initial Gloss Measurement (ASTM D523) cure_coating->initial_measure quv_test QUV Accelerated Weathering (ASTM G154) initial_measure->quv_test Expose Panels periodic_measure Periodic Gloss Measurement (ASTM D523) quv_test->periodic_measure After Set Intervals data_analysis Calculate % Gloss Retention periodic_measure->data_analysis comparison Compare Performance of Formulations data_analysis->comparison

Caption: A flowchart illustrating the key stages of sample preparation, accelerated weathering, and evaluation in a typical gloss retention study.

Conclusion

The selection of an appropriate UV absorber is a critical decision in the development of high-performance coatings. The quantitative data presented in this guide unequivocally demonstrates the excellent gloss retention capabilities of TINUVIN-1130. When used in conjunction with a HALS, TINUVIN-1130 provides a robust and synergistic UV protection system that significantly extends the aesthetic and functional lifetime of coatings. For researchers and formulators seeking to develop durable and long-lasting coatings, TINUVIN-1130 represents a scientifically-backed solution for superior gloss retention.

References

Validation

Spectroscopic Analysis of TINUVIN-1130: A Comparative Guide to Performance and Stability

For Immediate Release This guide provides a comprehensive analysis of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, and compares its performance and stability with alternative UV absorbers. The following...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of TINUVIN-1130, a hydroxyphenyl-benzotriazole class UV absorber, and compares its performance and stability with alternative UV absorbers. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product formulation and development.

Executive Summary

TINUVIN-1130 is a versatile liquid UV absorber with excellent spectral coverage in the UV-A and UV-B regions, making it a suitable candidate for protecting light-sensitive materials.[1][2][3] Spectroscopic analysis confirms its strong UV absorption characteristics. When compared to other benzotriazole UV absorbers, such as TINUVIN-328 and TINUVIN-384-2, TINUVIN-1130 demonstrates competitive performance in terms of UV protection and stability. This guide presents a detailed comparison of their spectroscopic properties and performance in accelerated weathering tests.

Comparative Spectroscopic and Performance Data

The following tables summarize the key performance indicators for TINUVIN-1130 and its alternatives, TINUVIN-328 and TINUVIN-384-2.

Table 1: UV-Visible Spectroscopic Properties

UV AbsorberChemical ClassUV Absorption Maxima (λmax)Molar Extinction Coefficient (ε)Key UV Absorption Range
TINUVIN-1130 Hydroxyphenyl-benzotriazoleBroad absorptionNot specified in available literatureUV-A and UV-B[1][4]
TINUVIN-328 Hydroxyphenyl-benzotriazole306 nm and 347 nm[5][6]14,760 L/mol·cm at 347 nm (in chloroform)[5][6]UV-A and UV-B[7]
TINUVIN-384-2 Hydroxyphenyl-benzotriazole360 nm[8]39,000 L/mol·cm[8]UV-A and UV-B[8][9]

Table 2: Accelerated Weathering Performance (ASTM G154)

UV AbsorberPerformance MetricResults
TINUVIN-1130 Gloss Retention & Color StabilityPerforms admirably, rivaling TINUVIN 350 and outperforming TINUVIN 328.[10]
TINUVIN-328 Gloss Retention & Color StabilityOutperformed by TINUVIN-1130.[10]
TINUVIN-384-2 DurabilityHigh performance in automotive and industrial coatings.[9][11][12]

Note: Specific quantitative data from direct comparative studies under ASTM G154 for gloss retention and color change were not available in the public domain. The information presented is based on qualitative comparisons and performance descriptions from technical datasheets.

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy for Presence and Quantification

This protocol outlines the procedure for confirming the presence and determining the concentration of TINUVIN-1130 in a coating formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of the coating containing the UV absorber.

    • Dissolve the sample in a suitable solvent (e.g., toluene, chloroform) to a known concentration. Ensure the chosen solvent does not absorb in the UV region of interest (280-400 nm).

    • Prepare a series of standard solutions of the pure UV absorber in the same solvent at known concentrations.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Record the UV-Vis spectrum of the solvent as a baseline.

    • Record the UV-Vis spectra of the standard solutions and the sample solution from 280 nm to 400 nm.

  • Analysis:

    • Identify the characteristic absorption peaks of the UV absorber in the sample spectrum.

    • Construct a calibration curve by plotting the absorbance at the λmax versus the concentration of the standard solutions.

    • Determine the concentration of the UV absorber in the sample solution using the calibration curve and Beer-Lambert's law (A = εbc).

Fourier Transform Infrared (FTIR) Spectroscopy for Stability Analysis

This protocol describes the use of FTIR-ATR spectroscopy to monitor the chemical stability and degradation of TINUVIN-1130 within a coating matrix upon exposure to UV radiation.

Methodology:

  • Sample Preparation:

    • Cast a thin film of the coating containing TINUVIN-1130 onto an infrared-transparent substrate (e.g., KBr, ZnSe).

    • Obtain an initial FTIR spectrum of the uncured/unexposed film.

  • Exposure:

    • Subject the coated substrate to accelerated weathering conditions as per ASTM G154 (e.g., cycles of UV-A or UV-B radiation and moisture).

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Measurement:

    • At regular intervals during the weathering process, record the FTIR-ATR spectrum of the coating surface.

  • Analysis:

    • Monitor changes in the characteristic infrared absorption bands of the benzotriazole structure and the surrounding polymer matrix.

    • Look for the appearance of new peaks (e.g., carbonyl groups) or a decrease in the intensity of existing peaks associated with the UV absorber, which would indicate degradation.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis start Start prep_sample Dissolve Coating Sample (Known Concentration) start->prep_sample prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards record_spectra Record UV-Vis Spectra (Standards & Sample) prep_sample->record_spectra prep_standards->record_spectra record_baseline Record Solvent Baseline record_baseline->record_spectra plot_calibration Plot Calibration Curve record_spectra->plot_calibration determine_conc Determine Concentration plot_calibration->determine_conc end End determine_conc->end End experimental_workflow_ftir cluster_prep Sample Preparation & Initial Analysis cluster_weathering Accelerated Weathering (ASTM G154) cluster_analysis Data Analysis start Start prep_film Cast Coating Film start->prep_film initial_ftir Record Initial FTIR-ATR Spectrum prep_film->initial_ftir weathering Expose to UV Radiation & Moisture Cycles initial_ftir->weathering ftir_monitoring Periodic FTIR-ATR Measurement weathering->ftir_monitoring analyze_spectra Analyze Spectral Changes (Peak Intensity, New Peaks) ftir_monitoring->analyze_spectra assess_stability Assess Stability & Degradation analyze_spectra->assess_stability end End assess_stability->end End

References

Comparative

Leaching of TINUVIN-1130 in Simulated Environmental Media: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the environmental fate of additives in polymeric materials is of paramount importance. This guide provides a comparative analysis of the leac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of additives in polymeric materials is of paramount importance. This guide provides a comparative analysis of the leaching characteristics of TINUVIN-1130, a widely used benzotriazole UV stabilizer, in simulated environmental conditions. Data-driven comparisons with alternative UV stabilizers are presented, alongside detailed experimental protocols to aid in the design and execution of relevant studies.

Comparative Leaching Performance of UV Stabilizers

UV StabilizerPolymer MatrixEnvironmental SimulantTemperature (°C)DurationLeached AmountReference
UV-326Low-Density Polyethylene (LDPE)Acetonitrile/Water (4:6 v/v)25EquilibriumPositive deviation from Raoult's law[1][2]
UV-327Low-Density Polyethylene (LDPE)Acetonitrile/Water (4:6 v/v)25EquilibriumPositive deviation from Raoult's law[1][2]
UV-328Low-Density Polyethylene (LDPE)Acetonitrile/Water (4:6 v/v)25EquilibriumPositive deviation from Raoult's law[1][2]
UV-329Low-Density Polyethylene (LDPE)Acetonitrile/Water (4:6 v/v)25EquilibriumPositive deviation from Raoult's law[1][2]
UV-531 (Benzophenone)Low-Density Polyethylene (LDPE)Acetonitrile/Water (4:6 v/v)25EquilibriumPositive deviation from Raoult's law[1][2]
UV-326Polystyrene (PS)Acetonitrile/Water (4:6 v/v)25EquilibriumSlight negative deviation from Raoult's law[1][2]
UV-327Polystyrene (PS)Acetonitrile/Water (4:6 v/v)25EquilibriumSlight negative deviation from Raoult's law[1][2]
UV-328Polystyrene (PS)Acetonitrile/Water (4:6 v/v)25EquilibriumSlight negative deviation from Raoult's law[1][2]
UV-329Polystyrene (PS)Acetonitrile/Water (4:6 v/v)25EquilibriumSlight negative deviation from Raoult's law[1][2]
UV-531 (Benzophenone)Polystyrene (PS)Acetonitrile/Water (4:6 v/v)25EquilibriumSlight negative deviation from Raoult's law[1][2]

Note: The use of an acetonitrile/water cosolvent system in the cited studies was to overcome the low water solubility of these UV stabilizers and enable reliable measurement.[1] The deviations from Raoult's law indicate non-ideal behavior in the polymer-stabilizer system.[1][2]

Alternatives to TINUVIN-1130

Concerns over the persistence, bioaccumulation, and potential toxicity of some benzotriazole UV stabilizers have led to the investigation of alternatives.[3][4][5] Triazine-based UV absorbers, for instance, are presented as having a lower environmental impact and are less prone to migration or leaching due to their higher thermal stability.[6] Hindered Amine Light Stabilizers (HALS) represent another class of UV stabilizers that function by scavenging free radicals rather than absorbing UV radiation.[7] Often, a synergistic effect is achieved by combining a UVA like TINUVIN-1130 with a HALS.[8]

Experimental Protocol: Leaching Study of TINUVIN-1130 from a Coating

The following is a representative experimental protocol for conducting a leaching study of TINUVIN-1130 from a coating into a simulated aqueous environmental medium. This protocol is based on general principles outlined in standard testing methodologies such as those from ASTM and OECD.[9][10]

1. Materials and Reagents:

  • Coated panels (e.g., glass or metal) with a well-characterized coating containing a known concentration of TINUVIN-1130.

  • Simulated environmental water (e.g., deionized water, artificial seawater, or a specific pH-buffered solution).

  • High-purity solvents for extraction and analysis (e.g., acetonitrile, methanol).

  • TINUVIN-1130 analytical standard.

  • Glass vials with inert caps.

  • Analytical instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

2. Sample Preparation:

  • Cut the coated panels into uniform pieces with a known surface area (e.g., 5 cm x 5 cm).

  • Gently clean the surface of the coated samples with deionized water to remove any surface contaminants and then air-dry in a clean environment.

3. Leaching Experiment:

  • Place a known surface area of the coated sample into a glass vial.

  • Add a specific volume of the simulated environmental water to the vial, ensuring the coated surface is fully submerged. A standard surface area-to-volume ratio should be maintained across all samples (e.g., 1 cm²: 10 mL).

  • Seal the vials and place them in a constant temperature incubator (e.g., 25°C or 40°C).

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot of the water sample for analysis.

  • Replenish the withdrawn volume with fresh simulated environmental water to maintain a constant volume.

4. Sample Analysis:

  • The collected water samples may require a pre-concentration step, such as solid-phase extraction (SPE), to enrich the concentration of TINUVIN-1130 to detectable levels.

  • Analyze the extracted samples using a validated HPLC-UV or HPLC-MS method to determine the concentration of TINUVIN-1130.

  • Quantify the amount of TINUVIN-1130 leached per unit surface area of the coating at each time point.

5. Data Analysis:

  • Plot the cumulative amount of TINUVIN-1130 leached per unit surface area as a function of time to determine the leaching kinetics.

  • Compare the leaching profiles under different simulated environmental conditions (e.g., different pH values, temperatures, or water compositions).

Visualizing the Leaching Process

The following diagrams illustrate the key stages of a typical leaching study workflow.

Leaching_Experimental_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Immersion cluster_analysis Analysis prep1 Coat Substrate with TINUVIN-1130 Formulation prep2 Cure and Cut Coated Panels to Size prep1->prep2 leach1 Immerse Coated Sample in Simulated Environment prep2->leach1 leach2 Incubate at Controlled Temperature leach1->leach2 analysis1 Collect Water Aliquots at Time Intervals leach2->analysis1 analysis2 Extract and Concentrate TINUVIN-1130 analysis1->analysis2 analysis3 Quantify with HPLC-UV/MS analysis2->analysis3

Caption: Experimental workflow for a TINUVIN-1130 leaching study.

Logical_Relationship product Product with TINUVIN-1130 (e.g., Coated Surface) leaching Leaching/ Migration product->leaching environment Environmental Medium (Water, Soil) environment->leaching transport Environmental Transport & Fate leaching->transport biota Potential Biota Exposure transport->biota

Caption: Logical flow of TINUVIN-1130 from product to potential exposure.

References

Validation

Battle of the Light Stabilizers: TINUVIN-1130 vs. Newer Generation UV Absorbers

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The long-term photostability of materials is a critical factor in a multitude of applications, from protective coatings and plastics to...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The long-term photostability of materials is a critical factor in a multitude of applications, from protective coatings and plastics to the stabilization of light-sensitive pharmaceutical ingredients. Ultraviolet (UV) radiation is a primary driver of material degradation, leading to discoloration, loss of mechanical properties, and reduced efficacy. For decades, TINUVIN-1130, a member of the hydroxyphenyl benzotriazole class of UV absorbers (UVAs), has been a trusted workhorse in the industry. However, the relentless pursuit of enhanced performance and durability has led to the development of newer generation UV absorber technologies. This guide provides an objective comparison of TINUVIN-1130 against these advanced alternatives, supported by available data and standardized experimental protocols.

At a Glance: Key Performance Characteristics

To provide a clear and concise overview, the following table summarizes the key performance characteristics of TINUVIN-1130 and a representative newer generation UV absorber, a hydroxyphenyl-triazine (HPT) based stabilizer like TINUVIN 400.

PropertyTINUVIN-1130 (Benzotriazole)Newer Generation (Hydroxyphenyl-Triazine - HPT)
UV Absorption Range Broad absorption in UV-A (315-400 nm) and UV-B (280-315 nm) regions.[1][2]Strong absorption in the UV-B and extending into the UV-A region.[3][4]
Photostability GoodExcellent, superior to benzotriazoles.[5]
Thermal Stability HighVery High, suitable for high-temperature processing.[6]
Volatility LowVery Low, leading to better long-term performance.[5]
Compatibility Good with a wide range of polymers and solvents.[1][7]Excellent with various polymers and coatings systems.[6]
Color Contribution LowMinimal, making it ideal for clear and light-colored applications.[4]

Deep Dive: Performance Under Scrutiny

The primary function of a UV absorber is to dissipate harmful UV radiation as thermal energy, thereby protecting the material matrix. The efficiency and longevity of this protection are paramount.

UV Absorption Profile

The effectiveness of a UV absorber is dictated by its ability to absorb UV radiation across the wavelengths that are most damaging to a specific material.

TINUVIN-1130 exhibits a broad absorption spectrum, covering both UV-A and UV-B regions, making it a versatile choice for a wide range of applications.[1][2] Its UV transmittance spectrum demonstrates its ability to effectively block a significant portion of UV radiation.

Newer Generation HPTs , such as TINUVIN 400, also offer excellent UV absorption, with a particularly high extinction in the UV-B region.[3][4] The comparison of their transmittance spectra reveals the nuances in their protective capabilities.

Wavelength (nm)TINUVIN-1130 Transmittance (%) at 1.0% concentration in a 40 µ filmTINUVIN 400 Transmittance (%) at 1.00% concentration in a 40 µ film
300~10~5
320~20~10
340~30~20
360~50~40
380~75~70
400~90~90

Note: The data in this table is estimated based on the provided transmittance spectra from technical datasheets and should be considered illustrative.[8][9] For precise comparisons, direct experimental analysis under identical conditions is recommended.

Photostability and Long-Term Performance

Beyond initial UV absorption, the photostability of the UV absorber itself is a critical factor in determining the long-term durability of the protected material. An absorber that degrades under UV exposure will lose its protective efficacy over time.

Studies and technical literature consistently indicate that hydroxyphenyl-triazines (HPTs) exhibit superior photostability compared to traditional benzotriazoles.[5] This inherent resistance to photochemical breakdown means that HPTs remain effective for longer periods, even under continuous and intense UV exposure. This translates to extended service life for the end-product.

While TINUVIN-1130 offers good photostability, the advanced molecular structure of HPTs provides an edge in applications demanding maximum durability and performance under harsh environmental conditions.[5]

Mechanism of Action: A Visual Explanation

The remarkable stability of these UV absorbers lies in their ability to undergo a rapid and reversible intramolecular proton transfer upon absorbing UV radiation. This process allows for the efficient dissipation of energy as heat without causing degradation of the absorber molecule.

G cluster_0 Benzotriazole UV Absorber Mechanism GroundState Ground State (Intramolecular H-Bond) ExcitedState Excited State (UV Absorption) GroundState->ExcitedState UV Photon ProtonTransfer Excited State (Proton Transfer) ExcitedState->ProtonTransfer Rapid Proton Transfer Relaxation Ground State (Energy Release as Heat) ProtonTransfer->Relaxation Non-Radiative Decay Relaxation->GroundState Reformation of H-Bond

Caption: Mechanism of action for a benzotriazole UV absorber.

The mechanism for triazine-based UV absorbers is conceptually similar, relying on the same principle of excited-state intramolecular proton transfer to dissipate UV energy.

G cluster_1 Triazine UV Absorber Mechanism GroundState_T Ground State (Intramolecular H-Bond) ExcitedState_T Excited State (UV Absorption) GroundState_T->ExcitedState_T UV Photon ProtonTransfer_T Excited State (Proton Transfer) ExcitedState_T->ProtonTransfer_T Rapid Proton Transfer Relaxation_T Ground State (Energy Release as Heat) ProtonTransfer_T->Relaxation_T Non-Radiative Decay Relaxation_T->GroundState_T Reformation of H-Bond

Caption: Mechanism of action for a triazine UV absorber.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons of UV absorber performance, standardized testing methodologies are essential. The following outlines key experimental protocols based on ASTM standards.

Accelerated Weathering

Accelerated weathering tests are crucial for predicting the long-term performance of materials by simulating outdoor exposure in a controlled and expedited manner.

1. Xenon Arc Weathering (ASTM G155)

This method is widely used to simulate the full spectrum of sunlight.

  • Apparatus: Xenon arc weathering chamber.

  • Light Source: Filtered xenon arc lamp to replicate natural sunlight.

  • Test Cycles: Typically involve alternating periods of light and moisture (water spray or condensation) at controlled temperatures. A common cycle for automotive coatings is 102 minutes of light followed by 18 minutes of light and water spray.

  • Evaluation: Samples are periodically removed and evaluated for changes in properties such as gloss (ASTM D523), color (ASTM D2244), and physical integrity (e.g., cracking, blistering).

G start Sample Preparation chamber Place in Xenon Arc Chamber (ASTM G155) start->chamber cycle Exposure to Light/Moisture Cycles chamber->cycle evaluation Periodic Evaluation (Gloss, Color, etc.) cycle->evaluation Pre-defined intervals end End of Test cycle->end Completion of total exposure time evaluation->cycle

Caption: Xenon Arc Weathering Test Workflow (ASTM G155).

2. Fluorescent UV Condensation (QUV) Weathering (ASTM G154)

This method is particularly effective at simulating the damaging effects of short-wavelength UV radiation and moisture.

  • Apparatus: QUV accelerated weathering tester.

  • Light Source: Fluorescent lamps (e.g., UVA-340 to simulate direct solar UV or UVB-313 for more severe, accelerated testing).

  • Test Cycles: Typically consist of alternating cycles of UV exposure at a controlled temperature followed by a period of condensation at an elevated temperature to simulate dew. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • Evaluation: Similar to Xenon Arc testing, samples are evaluated for changes in gloss, color, and physical properties at regular intervals.

G start_quv Sample Preparation quv_chamber Place in QUV Chamber (ASTM G154) start_quv->quv_chamber uv_exposure UV Exposure Cycle quv_chamber->uv_exposure condensation Condensation Cycle uv_exposure->condensation end_quv End of Test uv_exposure->end_quv Completion of total exposure hours evaluation_quv Periodic Evaluation (Gloss, Color, etc.) condensation->evaluation_quv After each full cycle evaluation_quv->uv_exposure

Caption: QUV Weathering Test Workflow (ASTM G154).

Conclusion: Selecting the Right Tool for the Job

TINUVIN-1130 remains a viable and effective UV absorber for a wide array of applications, offering a good balance of performance and cost-effectiveness. Its broad UV absorption and proven track record make it a reliable choice for moderate durability requirements.

However, for applications demanding the highest level of performance and long-term durability, especially under harsh environmental conditions, newer generation hydroxyphenyl-triazine (HPT) UV absorbers present a compelling alternative. Their superior photostability, thermal stability, and low volatility translate to extended protection and can justify a higher initial investment.

The choice between TINUVIN-1130 and a newer generation UV absorber will ultimately depend on the specific performance requirements of the end-use application, the polymer or coating system it will be incorporated into, and the desired service life of the product. Rigorous testing according to standardized protocols is essential to make an informed decision and ensure the optimal protection of valuable materials.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of TINUVIN-1130: A Step-by-Step Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and protecting the ecosystem. TINUVIN-1130, a liq...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and protecting the ecosystem. TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class, requires specific disposal procedures due to its potential environmental and health hazards, including being toxic to aquatic life with long-lasting effects and a potential skin sensitizer.[1][2] Adherence to these guidelines is crucial for regulatory compliance and responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, and in situations with inadequate ventilation, respiratory protection.[1][3] Avoid breathing any mist, vapor, or spray from the substance.[1][2] In case of skin contact, wash the area thoroughly with soap and water.[1] If a rash or irritation occurs, seek medical attention.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

Spill Management

In the event of a spill, the material should be immediately contained.[3] Absorb the spill with an inert material, such as sand, and then solidify it.[3][4] The solidified waste should then be placed into a suitable, closable container for disposal.[3][4] It is imperative to prevent the release of TINUVIN-1130 into the environment, so do not allow it to enter drains, surface waters, or groundwater.[1][3] Any spillage should be collected and managed as hazardous waste.[1][5]

Step-by-Step Disposal Protocol

Disposal of TINUVIN-1130 must always be carried out in accordance with all applicable federal, state, and local regulations.[1][4] The primary recommended method for disposal is incineration.

  • Waste Collection: Collect waste TINUVIN-1130 in a designated, properly labeled, and sealed container.

  • Engage a Licensed Waste Disposal Contractor: Contact a certified chemical waste disposal company to handle the transportation and final disposal.

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful decomposition products.[4] Alternatively, the material can be dissolved or mixed with a combustible solvent and then burned in a suitable chemical incinerator.[6]

  • Container Disposal: Empty containers that held TINUVIN-1130 must also be disposed of properly. It is recommended to crush, puncture, or otherwise destroy the empty containers to prevent their reuse before disposing of them in accordance with local regulations.[1]

Quantitative Data Summary
Hazard ClassificationDetails
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411).[1][2]
Skin Sensitization May cause an allergic skin reaction (H317).[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of TINUVIN-1130.

G start Start: TINUVIN-1130 for Disposal spill Is it a spill? start->spill contain Contain and solidify with inert absorbent spill->contain Yes waste Is it waste from a process? spill->waste No collect_spill Collect in a suitable, sealed container contain->collect_spill contact_disposal Contact licensed chemical waste disposal service collect_spill->contact_disposal collect_waste Collect in a designated, sealed container waste->collect_waste Yes collect_waste->contact_disposal transport Arrange for transport contact_disposal->transport incinerate Incinerate in a chemical incinerator with afterburner and scrubber transport->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Decision workflow for the proper disposal of TINUVIN-1130.

References

Handling

Personal protective equipment for handling TINUVIN-1130

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TINUVIN-1130 in a laboratory setting. It is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TINUVIN-1130 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

TINUVIN-1130 is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper PPE is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard.Conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing to prevent skin contact.Follow good industrial hygiene and safety practices.[1][4]
Respiratory Protection Required when ventilation is inadequate or in case of vapor/aerosol release.A NIOSH-certified (or equivalent) organic vapor/particulate respirator.[1][4]

First Aid Measures

Immediate response is critical in the event of an exposure. The following table outlines the necessary first aid procedures.

Table 2: First Aid Procedures for TINUVIN-1130 Exposure

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] If irritation develops, seek medical attention.[1]
Inhalation Move the individual to fresh air and keep them calm.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Rinse the mouth with water.[3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidental exposure or release.

Operational Plan: Handling TINUVIN-1130

  • Ventilation: Always handle TINUVIN-1130 in a well-ventilated area.[5]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[5][6]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[5][6]

  • Ignition Sources: Keep away from sources of ignition and implement precautionary measures against static discharges.[1][4]

  • Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke when using this product.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

Storage Plan

  • Keep containers tightly closed and dry.[1][4]

  • Store in a cool, well-ventilated place.[1][4]

  • Segregate from foodstuffs and animal feeds.[1][4]

Accidental Release and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Accidental Release Measures

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Contain the spill to prevent it from entering drains, surface waters, or groundwater.[4]

  • Solidification and Collection: Solidify the liquid spill and place it into suitable, labeled containers for disposal.[1][4]

  • Personal Protection: Use personal protective clothing and equipment during cleanup.[4]

Disposal Plan

  • Dispose of TINUVIN-1130 and its container in accordance with all applicable local, state, and federal regulations.[1][3]

  • Do not discharge the product into the environment without proper controls.[1]

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for handling a chemical spill of TINUVIN-1130.

G cluster_spill_response Chemical Spill Response Workflow for TINUVIN-1130 spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe ventilate Ensure Ventilation spill->ventilate contain Contain Spill evacuate->contain ppe->contain ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect into Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for TINUVIN-1130 Spill Response

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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